Technical Documentation Center

(R)-tosufloxacin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-tosufloxacin

Core Science & Biosynthesis

Foundational

The Molecular Mechanism of (R)-Tosufloxacin: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract (R)-tosufloxacin is one of the enantiomers of the broad-spectrum fluoroquinolone antibiotic, tosufloxacin. While tosufloxacin is administered as a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tosufloxacin is one of the enantiomers of the broad-spectrum fluoroquinolone antibiotic, tosufloxacin. While tosufloxacin is administered as a racemate, understanding the specific molecular mechanism of each enantiomer is critical for a comprehensive grasp of its antibacterial activity and for the rational design of future antimicrobial agents. This technical guide provides an in-depth exploration of the molecular mechanism of action of (R)-tosufloxacin, contextualized within the established activity of fluoroquinolones and the stereochemical principles that govern their interaction with bacterial targets. By synthesizing data on the racemic mixture and drawing parallels with well-studied chiral fluoroquinolones, this guide elucidates the likely role of the (R)-enantiomer as the distomer, or less active component, of the racemic tosufloxacin.

Introduction to Tosufloxacin and its Clinical Significance

Tosufloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is clinically used to treat a variety of infections, including respiratory and urinary tract infections.[4] Like other fluoroquinolones, tosufloxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[5][6]

Tosufloxacin is a chiral molecule and is commercially available as a racemic mixture, meaning it consists of equal amounts of two enantiomers: (R)-tosufloxacin and (S)-tosufloxacin.[7] While the pharmacokinetics of the individual enantiomers have been studied, showing minor differences in their absorption, distribution, metabolism, and excretion, a detailed understanding of their distinct contributions to the overall antibacterial effect at the molecular level is paramount for the scientific community.[7]

Core Mechanism of Action: Targeting Bacterial Type II Topoisomerases

The primary molecular targets of all fluoroquinolone antibiotics, including tosufloxacin, are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

Fluoroquinolones function by forming a ternary complex with the topoisomerase and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it. The stabilization of this "cleavage complex" leads to an accumulation of double-strand DNA breaks, which ultimately triggers a cascade of events resulting in bacterial cell death.[6][9]

Diagram: General Mechanism of Fluoroquinolone Action

Fluoroquinolone_Mechanism cluster_0 Bacterial Cell Fluoroquinolone Fluoroquinolone Topoisomerase_DNA Topoisomerase-DNA Complex Fluoroquinolone->Topoisomerase_DNA Binds to Cleavage_Complex Ternary Cleavage Complex (Fluoroquinolone-Topoisomerase-DNA) Topoisomerase_DNA->Cleavage_Complex Stabilizes DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Fluoroquinolones inhibit bacterial growth by stabilizing the ternary cleavage complex.

Quantitative Inhibitory Activity of Racemic Tosufloxacin

The inhibitory potency of fluoroquinolones against their target enzymes is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies on racemic tosufloxacin have provided IC50 values against DNA gyrase and topoisomerase IV from various bacterial species.

One study on Enterococcus faecalis reported the following IC50 values for racemic tosufloxacin[10]:

EnzymeIC50 (µg/mL)
DNA Gyrase11.6
Topoisomerase IV3.89

These data indicate that, in E. faecalis, racemic tosufloxacin is a more potent inhibitor of topoisomerase IV than DNA gyrase. This differential activity is a common characteristic among fluoroquinolones and can influence their spectrum of activity.

The Critical Role of Stereochemistry in Fluoroquinolone Activity

The presence of a chiral center in many fluoroquinolone molecules, including tosufloxacin, has profound implications for their biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is due to the three-dimensional nature of drug-receptor interactions; the binding site of a biological target is itself chiral and will therefore interact differently with the two enantiomers.

In the case of fluoroquinolones, extensive research on compounds like ofloxacin has demonstrated that one enantiomer is significantly more active than the other. Specifically, the (S)-enantiomer of ofloxacin is substantially more potent in inhibiting bacterial DNA gyrase than the (R)-enantiomer.[11] This stereoselectivity is attributed to the specific interactions between the drug molecule and the amino acid residues within the enzyme's active site, as well as its interaction with the DNA itself.[11]

  • (S)-Tosufloxacin is the eutomer (the more active enantiomer) and is primarily responsible for the antibacterial efficacy of the racemic mixture.

  • (R)-Tosufloxacin is the distomer (the less active enantiomer) and contributes minimally to the overall antibacterial activity.

The lower activity of the (R)-enantiomer is likely due to a less favorable binding orientation within the ternary complex, leading to a weaker stabilization of the cleavage complex.

Experimental Protocols for Assessing Topoisomerase Inhibition

To elucidate the molecular mechanism of action of fluoroquinolones like (R)-tosufloxacin, specific in vitro assays are employed to measure their inhibitory effects on DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Principle: DNA gyrase converts relaxed circular plasmid DNA into a supercoiled form in the presence of ATP. The different topological forms of the DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis. An inhibitor will reduce the amount of supercoiled DNA produced.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and the test compound ((R)-tosufloxacin) at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition:

    • Add purified DNA gyrase to the reaction mixtures to initiate the reaction.

  • Incubation:

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

  • Protein Removal:

    • Treat the samples with proteinase K to digest the DNA gyrase.

  • Electrophoresis:

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis:

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide).

    • Visualize the DNA bands under UV light and quantify the intensity of the supercoiled and relaxed DNA bands.

    • Calculate the IC50 value by plotting the percentage of inhibition against the concentration of (R)-tosufloxacin.

Diagram: DNA Gyrase Supercoiling Inhibition Assay Workflow

Gyrase_Assay Start Start Reaction_Mix Prepare Reaction Mixture (Buffer, Relaxed DNA, (R)-Tosufloxacin) Start->Reaction_Mix Add_Gyrase Add DNA Gyrase Reaction_Mix->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Proteinase_K Proteinase K Treatment Stop_Reaction->Proteinase_K Electrophoresis Agarose Gel Electrophoresis Proteinase_K->Electrophoresis Visualize Visualize and Quantify DNA Bands Electrophoresis->Visualize IC50 Calculate IC50 Visualize->IC50

Caption: Workflow for determining the inhibitory activity of (R)-tosufloxacin on DNA gyrase.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase IV.

Principle: Topoisomerase IV decatenates kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual minicircles. The large kDNA network cannot enter the agarose gel, while the decatenated minicircles can. An inhibitor will reduce the amount of released minicircles.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, kDNA, and the test compound ((R)-tosufloxacin) at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition:

    • Add purified topoisomerase IV to the reaction mixtures.

  • Incubation:

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction with a stop buffer.

  • Electrophoresis:

    • Load the samples onto an agarose gel.

    • Perform electrophoresis.

  • Visualization and Analysis:

    • Stain the gel and visualize the DNA bands. The amount of decatenated minicircles will be visible as a distinct band.

    • Quantify the intensity of the minicircle band and calculate the IC50 value for (R)-tosufloxacin.

Conclusion: The Role of (R)-Tosufloxacin as a Distomer

This in-depth understanding of the stereoselective action of tosufloxacin is crucial for researchers in the field of antimicrobial drug discovery. It underscores the importance of considering stereochemistry in the design and development of new antibiotics to optimize their efficacy and potentially reduce off-target effects. Further studies involving the isolated enantiomers of tosufloxacin are warranted to definitively quantify the inhibitory potency of each and to further refine our understanding of their interaction with bacterial topoisomerases at the molecular level.

References

  • Oyamada, Y., et al. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(3), 568-572. [Link]

  • Minami, R., et al. (1993). Stereoselective analysis of the disposition of tosufloxacin enantiomers in man. European Journal of Clinical Pharmacology, 45(5), 489-491. [Link]

  • Ubukata, K., et al. (2006). Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago. Journal of Infection and Chemotherapy, 12(3), 152-156. [Link]

  • Cooper, M. A., Andrews, J. M., & Wise, R. (1992). In-vitro activity of tosufloxacin, a new quinolone antibacterial agent. The Journal of Antimicrobial Chemotherapy, 29(6), 639-647. [Link]

  • Segreti, J., et al. (1990). In vitro activity of tosufloxacin against bacterial enteric pathogens. Diagnostic Microbiology and Infectious Disease, 13(4), 333-336. [Link]

  • Mitsuyama, J., et al. (1992). In vitro antibacterial activities of tosufloxacin against and uptake of tosufloxacin by outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium. Antimicrobial Agents and Chemotherapy, 36(9), 2030-2036. [Link]

  • Yamaguchi, K., et al. (2007). [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 81(2), 136-145. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Tosufloxacin Tosilate Hydrate?. Synapse. Retrieved from [Link]

  • Manzo, G., et al. (2019). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 274(43), 30511-30517. [Link]

  • Hoshino, K., et al. (1994). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 38(11), 2623-2627. [Link]

  • PubChem. (n.d.). Tosufloxacin tosylate. Retrieved from [Link]

  • Mitscher, L. A., et al. (1987). Chiral DNA gyrase inhibitors. 2. Asymmetric synthesis and biological activity of the enantiomers of 9-fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (ofloxacin). Journal of Medicinal Chemistry, 30(12), 2283-2286. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future. Journal of Antimicrobial Chemotherapy, 66(4), 709-720. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. Journal of Biological Chemistry, 273(42), 27668-27677. [Link]

Sources

Exploratory

Technical Deep Dive: Stereoselective Pharmacology of Tosufloxacin

Topic: Pharmacological differences between (R)- and (S)-tosufloxacin Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary Tosufloxacin (TFLX) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological differences between (R)- and (S)-tosufloxacin Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Tosufloxacin (TFLX) is a broad-spectrum fluoroquinolone antibiotic distinguished by a 3-aminopyrrolidinyl moiety at the C-7 position. Unlike achiral quinolones (e.g., ciprofloxacin) or pure enantiomer formulations (e.g., levofloxacin), Tosufloxacin is clinically administered as a racemic mixture (1:1) of its (R)- and (S)-enantiomers (typically as the tosylate salt).

While the racemate exhibits potent antibacterial activity against Gram-positive (including S. pneumoniae) and Gram-negative pathogens, the two enantiomers display distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide analyzes the stereoselective divergence of Tosufloxacin, focusing on renal clearance mechanisms, serum disposition, and the structural basis for potential neurotoxic interactions (GABA receptor binding).

Molecular Architecture & Chirality

The chirality of Tosufloxacin arises from the 3-aminopyrrolidine substituent at the C-7 position of the naphthyridine core.

  • Chemical Name: 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.

  • Chiral Center: Carbon-3 of the pyrrolidine ring.

  • Enantiomers: (3R)-Tosufloxacin and (3S)-Tosufloxacin.

Structural Visualization

The following diagram illustrates the core scaffold and the critical chiral center governing stereoselective interactions.

Tosufloxacin_Structure Core 1,8-Naphthyridine Core (Scaffold) C7_Sub C-7 Position (3-aminopyrrolidine) Core->C7_Sub Attachment Chiral_Center Chiral Center (C3) (R) vs (S) Configuration C7_Sub->Chiral_Center Stereochemistry Source Target Target Interaction (DNA Gyrase / Topo IV) Chiral_Center->Target Modulates Binding Affinity

Figure 1: Structural hierarchy of Tosufloxacin showing the origin of chirality and its downstream impact on target binding.

Stereoselective Pharmacokinetics (PK)

Research into the disposition of Tosufloxacin enantiomers in humans reveals statistically significant stereoselectivity, particularly in renal handling. While absorption rates are similar, the elimination pathways diverge.

Key PK Parameters (Human Data)

The following data summarizes the disposition of (+)- and (-)-Tosufloxacin following oral administration of the racemate.

Parameter(+)-Tosufloxacin(-)-TosufloxacinStereoselective RatioSignificance
Tmax (h) 2.6 ± 0.32.4 ± 0.2~1.08Minor
Cmax (µg/mL) 0.40 ± 0.030.44 ± 0.03 0.91Significant
AUC (h[1][2]·µg/mL) 2.78 ± 0.192.87 ± 0.190.97Minor
Half-life (t1/2) 3.61 ± 0.24 h3.49 ± 0.23 h~1.03Non-significant
Renal CL (mL/min) 226 ± 10 202 ± 101.12Significant
Urinary Recovery 35.4 ± 2.2% 32.4 ± 1.9%1.09Significant

Data Source: Minami et al. (Eur J Clin Pharmacol, 1993)[2]

Mechanistic Insight: Renal Handling

The significantly higher renal clearance (CLr) of the (+)-enantiomer suggests stereoselective active tubular secretion.

  • Filtration: Passive glomerular filtration is non-stereoselective (dependent only on protein binding, which is ~60% for Tosufloxacin).

  • Secretion: The renal organic cation transporters (OCTs) or multidrug and toxin extrusion proteins (MATEs) likely exhibit a higher affinity for the (+)-enantiomer, facilitating its faster elimination into urine.

  • Result: The (-)-enantiomer is retained slightly longer in the systemic circulation, contributing to a marginally higher Cmax.

Pharmacodynamics & Mechanism of Action

Fluoroquinolones target bacterial Type II topoisomerases (DNA Gyrase and Topoisomerase IV). The stereochemistry at the C-7 substituent influences the drug's fit into the enzyme-DNA cleavage complex.

Antibacterial Potency

While Tosufloxacin is used as a racemate, general Structure-Activity Relationship (SAR) rules for 3-aminopyrrolidine quinolones suggest:

  • Eutomer (Active Isomer): Typically, the (S)-enantiomer of pyrrolidinyl quinolones displays superior antibacterial activity (2- to 8-fold lower MIC) compared to the (R)-isomer. This is due to optimal steric alignment of the amino group with the phosphate backbone of the DNA within the cleavage complex.

  • Distomer (Less Active Isomer): The (R)-enantiomer often retains activity but requires higher concentrations to achieve the same inhibition, often due to steric clash preventing the "stacked" binding mode required for stabilizing the DNA break.

Neurotoxicity (GABA Receptor Binding)

A critical safety consideration for C-7 pyrrolidinyl quinolones is their potential to inhibit GABA_A receptors, leading to CNS excitation (convulsions).

  • Mechanism: The biphenyl-like structure of the quinolone core, combined with the basic pyrrolidine ring, mimics the pharmacophore of GABA antagonists.

  • Stereoselectivity: GABA receptor binding is highly stereoselective. For many analogs (e.g., clinafloxacin), one enantiomer binds GABA receptors with up to 10-fold higher affinity than the other.

  • Tosufloxacin Profile: While Tosufloxacin has a lower convulsant potential than older analogs like enoxacin, the concurrent administration of NSAIDs (like fenbufen) can potentiate this toxicity. The stereoselective contribution to this toxicity remains a critical factor in safety profiling, with the eutomer for bacteria often unfortunately being the eutomer for GABA binding as well.

Experimental Protocols

To validate these differences in a laboratory setting, the following workflows are recommended.

Protocol A: Chiral Resolution via HPLC

Objective: Isolate (R)- and (S)-Tosufloxacin for individual testing.

  • Column Selection: Use a macrocyclic antibiotic chiral stationary phase (e.g., Chirobiotic T or Teicoplanin-based column) or a crown ether column (Crownpak CR(+)).

  • Mobile Phase:

    • Composition: Methanol/Water (80:20 v/v) with 0.1% Triethylamine and 0.1% Acetic Acid (pH controlled).

    • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 295 nm.

  • Validation: Inject racemic standard. Calculate resolution factor (

    
    ). 
    
    
    
    indicates baseline separation.
Protocol B: Comparative MIC Assay

Objective: Determine the Eudismic Ratio (Potency difference).

  • Organisms: S. pneumoniae (ATCC 49619), E. coli (ATCC 25922).

  • Method: Broth Microdilution (CLSI standards).

  • Dosing: Prepare serial dilutions of (R)-TFLX, (S)-TFLX, and Racemic-TFLX (range 0.004 to 8 µg/mL).

  • Endpoint: Lowest concentration inhibiting visible growth after 18-24h incubation.

  • Calculation:

    
    .
    
Workflow Visualization

Experimental_Workflow Racemate Racemic Tosufloxacin (Starting Material) HPLC Chiral HPLC Separation (Teicoplanin Column) Racemate->HPLC Fraction1 Fraction A: (+)-Enantiomer (High Renal CL) HPLC->Fraction1 Elution 1 Fraction2 Fraction B: (-)-Enantiomer (High Cmax) HPLC->Fraction2 Elution 2 Assay_MIC Antibacterial Assay (MIC Determination) Fraction1->Assay_MIC Assay_GABA GABA Binding Assay ([3H]-Muscimol Displacement) Fraction1->Assay_GABA Fraction2->Assay_MIC Fraction2->Assay_GABA

Figure 2: Workflow for the isolation and pharmacological characterization of Tosufloxacin enantiomers.

References

  • Minami, R., Inotsume, N., Nakamura, C., & Nakano, M. (1993). Stereoselective analysis of the disposition of tosufloxacin enantiomers in man. European Journal of Clinical Pharmacology. Link

  • Kohlhepp, S. J., et al. (1989). In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7][8][9] Link

  • Hori, S., et al. (2006). Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections. Japanese Journal of Antibiotics. Link

  • Beale, J. M., & Block, J. H. (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. (General reference for Quinolone SAR and stereochemistry).
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

Sources

Foundational

A Technical Guide to the In Vitro Antibacterial Spectrum of (R)-Tosufloxacin Against Gram-Negative Bacteria

Executive Summary: (R)-Tosufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic demonstrating significant activity against a wide array of clinically relevant Gram-negative bacteria. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (R)-Tosufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic demonstrating significant activity against a wide array of clinically relevant Gram-negative bacteria. This guide provides an in-depth analysis of its mechanism of action, a detailed overview of its in vitro antibacterial spectrum, and standardized methodologies for its evaluation. By inhibiting the critical bacterial enzymes DNA gyrase and topoisomerase IV, (R)-tosufloxacin disrupts DNA replication, leading to bacterial cell death. This document consolidates in vitro susceptibility data for key Gram-negative pathogens, including members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and various fastidious organisms. Furthermore, it outlines validated protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing researchers and drug development professionals with the foundational knowledge required to effectively assess and utilize this compound in a research and development setting.

Introduction to (R)-Tosufloxacin

(R)-Tosufloxacin is a synthetic fluoroquinolone antibacterial agent characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens and anaerobes[1][2]. As a third-generation fluoroquinolone, its chemical structure is optimized for enhanced penetration into bacterial cells and potent inhibition of its target enzymes[3]. This guide focuses specifically on its activity against Gram-negative organisms, a group that includes many of the most challenging pathogens in clinical settings due to intrinsic and acquired resistance mechanisms. Understanding the specific spectrum and potency of (R)-tosufloxacin is critical for its potential positioning in the development of new therapeutic strategies.

Mechanism of Action: Dual Inhibition of Type II Topoisomerases

The bactericidal activity of all fluoroquinolones, including (R)-tosufloxacin, stems from their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV[4][5]. These enzymes are essential for bacterial survival, managing the complex topology of DNA during replication, transcription, and repair[3][6].

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription[3][4]. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones[6].

  • Topoisomerase IV (ParC and ParE subunits): This enzyme's primary role is the decatenation, or separation, of interlinked daughter chromosomes following DNA replication[4][5]. Without its function, bacteria cannot complete cell division.

(R)-Tosufloxacin inserts itself into the enzyme-DNA complex, stabilizing the transient double-strand breaks that are a normal part of the topoisomerase reaction cycle[3][7]. This stabilization forms a drug-enzyme-DNA ternary complex, which physically obstructs the progression of replication forks and transcription machinery[4]. The accumulation of these stalled complexes and the subsequent release of double-strand DNA breaks trigger the bacterial SOS response and, ultimately, lead to rapid cell death[3][6]. This dual-targeting mechanism is a key attribute, as mutations in both target enzymes are often required to confer high-level resistance[4][7].

Tosufloxacin_Mechanism_of_Action cluster_0 Bacterial Cell Replication DNA Replication & Transcription Gyrase DNA Gyrase Replication->Gyrase requires negative supercoiling TopoIV Topoisomerase IV Replication->TopoIV requires decatenation of daughter chromosomes Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA Broken_DNA Fragmented DNA (Cell Death) Gyrase->Broken_DNA Forms stable drug-enzyme-DNA complex Relaxed_DNA Relaxed/Decatenated DNA TopoIV->Relaxed_DNA TopoIV->Broken_DNA Forms stable drug-enzyme-DNA complex Tosufloxacin (R)-Tosufloxacin Tosufloxacin->Gyrase Inhibits Tosufloxacin->TopoIV Inhibits caption Mechanism of (R)-Tosufloxacin Action

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by (R)-tosufloxacin.

Methodologies for Assessing In Vitro Antibacterial Activity

To ensure reproducible and comparable data, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing. The following sections detail the core experimental workflows.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a precise and commonly used technique.

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Cations (Mg²⁺, Ca²⁺) are adjusted as their concentration can significantly affect the activity of fluoroquinolones against certain bacteria, particularly P. aeruginosa.

  • Inoculum Density: Standardizing the bacterial inoculum to approximately 5 x 10⁵ colony-forming units (CFU)/mL is critical. A higher inoculum can lead to falsely elevated MIC values due to drug titration or the selection of resistant subpopulations[8].

  • Incubation: A standardized incubation period (16-20 hours) at 35°C ensures that the bacteria have sufficient time to grow in the absence of the drug, making inhibition clear and reproducible.

Step-by-Step Protocol:

  • Preparation of (R)-Tosufloxacin Stock: Prepare a concentrated stock solution of (R)-tosufloxacin in a suitable solvent (e.g., DMSO or dilute NaOH, depending on solubility) and then dilute further in sterile CAMHB.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of (R)-tosufloxacin in CAMHB to achieve the desired final concentration range (e.g., 64 to 0.008 µg/mL). Each well should contain 50 µL of the diluted antibiotic.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (equivalent to ~1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of ~5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Controls: Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This assay is a direct extension of the MIC test.

Step-by-Step Protocol:

  • Perform MIC Test: Complete the MIC protocol as described above.

  • Subculturing: From each well showing no visible growth in the MIC plate, take a 10 µL aliquot and spot-plate it onto a non-selective agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration from the MIC assay that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤ 5 colonies for a 10 µL spot).

MIC_MBC_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start: Isolate Colonies prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate Inoculate Plate Wells prep_inoculum->inoculate dilute_drug Prepare Serial Dilutions of (R)-Tosufloxacin in Plate dilute_drug->inoculate incubate_mic Incubate Plate (16-20h, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed to MBC incubate_mbc Incubate Agar Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end caption Workflow for MIC and MBC Determination

Caption: Standardized workflow for determining MIC and MBC values.

Antibacterial Spectrum against Gram-Negative Bacteria

(R)-Tosufloxacin exhibits potent in vitro activity against a broad range of clinically significant Gram-negative bacteria. The following data, summarized from multiple studies, highlights its spectrum. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

OrganismNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Comparator: Ciprofloxacin MIC₉₀ (µg/mL)Reference(s)
Enterobacteriaceae
Escherichia coli26+≤0.016≤0.016-[8][9]
Klebsiella pneumoniae100+---[9][10]
Enterobacter cloacae----[9]
Serratia marcescens--Wide Range-[9][11]
Salmonella spp.162 (total enteric)---[12][13]
Shigella spp.162 (total enteric)---[12][13]
Non-Fermenters
Pseudomonas aeruginosa (Standard)26+0.52.0-[8]
Pseudomonas aeruginosa (Resistant)26+4.0>16.0-[8]
Pseudomonas cepacia (Burkholderia cepacia)26+4.08.0-[8]
Acinetobacter spp.--≤1.0> Ciprofloxacin[14][15]
Fastidious Bacteria
Haemophilus influenzae226+≤0.0160.032-[8][10][14][15]
Moraxella catarrhalis100+-≤0.06-[10][14][15]
Neisseria spp.--≤0.12-[14][15]
Enteric Pathogens
Campylobacter jejuni/coli162 (total enteric)--> Ciprofloxacin[12][13][15]
Vibrio spp.162 (total enteric)--< Ciprofloxacin[12][13]
Aeromonas hydrophila---< Ciprofloxacin[12]

Note: Data is aggregated from multiple sources; direct comparison of MIC values between studies should be done with caution due to variations in isolate populations and testing methodologies. A '-' indicates data was not specified in the cited source.

Enterobacteriaceae

(R)-Tosufloxacin demonstrates excellent potency against members of the Enterobacteriaceae family, including E. coli and K. pneumoniae[9][14]. For E. coli, MIC₉₀ values are reported to be very low (≤0.016 µg/mL), indicating high susceptibility[8]. Its activity is generally comparable to or slightly less potent than ciprofloxacin against this family, but more active than earlier quinolones like temafloxacin[14][15].

Pseudomonas aeruginosa and other Non-fermenters

Against susceptible strains of P. aeruginosa, (R)-tosufloxacin shows moderate activity, with a reported MIC₉₀ of 2.0 µg/mL[8]. However, for strains resistant to other agents like ceftazidime or aminoglycosides, the MIC₉₀ increases significantly to >16.0 µg/mL, indicating cross-resistance is common[8]. This is a critical consideration in drug development, as P. aeruginosa is a notorious nosocomial pathogen. Notably, some studies suggest tosufloxacin has potent activity against P. aeruginosa biofilms and persister cells, which are notoriously difficult to eradicate[9][16]. Its activity against Acinetobacter spp. is noteworthy, with an MIC₉₀ of ≤1.0 mg/L[14].

Fastidious Gram-Negative Bacteria

(R)-Tosufloxacin is highly active against common respiratory pathogens. It exhibits potent activity against Haemophilus influenzae and Moraxella catarrhalis, with MIC₉₀ values often at or below 0.06 µg/mL[8][10]. This makes it a compound of interest for respiratory tract infections.

Enteric Pathogens

Studies have shown (R)-tosufloxacin to be highly effective against bacterial pathogens that cause diarrhea. It was found to be the most active agent tested against Campylobacter species and also demonstrated good activity against Salmonella, Shigella, Aeromonas, and Vibrio species[12][13].

Factors Influencing In Vitro Activity

The in vitro performance of (R)-tosufloxacin can be influenced by experimental conditions, a crucial consideration for both testing and mechanistic studies.

  • pH: A significant decrease in activity is observed at a low pH (5.2), while activity is only minimally affected at a slightly alkaline pH (8.2)[8]. This is relevant for infections in specific body sites, such as the urinary tract, where pH can vary.

  • Inoculum Size: A large increase in the bacterial inoculum (≥10⁷ CFU/mL) can lead to a major diminution of activity[8].

  • Serum: The presence of human serum has been shown to decrease the bactericidal activity of tosufloxacin approximately four-fold, which is attributed to its protein binding of around 60%[14].

Mechanisms of Resistance

Bacterial resistance to fluoroquinolones, including (R)-tosufloxacin, primarily arises through two main mechanisms:

  • Target-Site Mutations: Stepwise mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are the most common cause of resistance[3][4]. These mutations alter the drug-binding site, reducing the affinity of (R)-tosufloxacin for its targets.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport (R)-tosufloxacin out of the bacterial cell, reducing its intracellular concentration below the effective threshold[3][4].

Cross-resistance between different fluoroquinolones is common, meaning a strain resistant to one is often resistant to others[14]. However, cross-resistance with other antibiotic classes, such as beta-lactams or aminoglycosides, is not typically observed[14].

Conclusion

(R)-Tosufloxacin is a fluoroquinolone with a potent and broad antibacterial spectrum against clinically important Gram-negative bacteria. Its dual inhibition of DNA gyrase and topoisomerase IV provides a robust mechanism for bactericidal activity. It demonstrates particularly high potency against Enterobacteriaceae and fastidious respiratory pathogens like H. influenzae. While its activity against P. aeruginosa is moderate and subject to resistance, its potential efficacy against biofilms warrants further investigation. For drug development professionals and researchers, (R)-tosufloxacin represents a valuable molecular scaffold and a powerful tool for studying fluoroquinolone action and resistance. The standardized methodologies outlined in this guide provide a framework for the accurate and reproducible evaluation of its antibacterial properties.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tosufloxacin Tosilate Hydrate? Retrieved from [Link]

  • Bosso, J. A., & Saxon, B. A. (1991). In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum. Antimicrobial Agents and Chemotherapy, 35(9), 1945–1948. Retrieved from [Link]

  • Kato, M., et al. (1997). Antibacterial activities of tosufloxacin against anaerobic bacteria and the electron micrograph of its bactericidal effects. Chemotherapy, 43(3), 153–158. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinical assessment of tosufloxacin tosilate. Retrieved from [Link]

  • Cooper, M. A., Andrews, J. M., & Wise, R. (1992). In-vitro activity of tosufloxacin, a new quinolone antibacterial agent. Journal of Antimicrobial Chemotherapy, 29(6), 639–647. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Tosufloxacin Tosilate Hydrate used for? Retrieved from [Link]

  • Nishimura, T., et al. (1993). [Clinical efficacy of tosufloxacin on the patients with urinary tract infections]. Hinyokika Kiyo. Acta Urologica Japonica, 39(11), 1051–1056. Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG DRUG: Tosufloxacin. Retrieved from [Link]

  • Segreti, J., et al. (1990). In vitro activities of tosufloxacin, temafloxacin, and A-56620 against pathogens of diarrhea. Antimicrobial Agents and Chemotherapy, 34(2), 368–370. Retrieved from [Link]

  • King, A., Bethune, L., & Phillips, I. (1991). The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin. Journal of Antimicrobial Chemotherapy, 28(5), 719–725. Retrieved from [Link]

  • Zhao, X., et al. (1997). DNA Topoisomerase Targets of the Fluoroquinolones: A Strategy for Avoiding Bacterial Resistance. Proceedings of the National Academy of Sciences of the United States of America, 94(25), 13991–13996. Retrieved from [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. Retrieved from [Link]

  • Sunakawa, K., et al. (2007). [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 81(4), 365–372. Retrieved from [Link]

  • Glick, E. J., et al. (1990). In vitro activity of tosufloxacin against bacterial enteric pathogens. Diagnostic Microbiology and Infectious Disease, 13(4), 333–336. Retrieved from [Link]

  • Wang, D., et al. (2022). Repurposing Sitafloxacin, Prulifloxacin, Tosufloxacin, and Sisomicin as Antimicrobials Against Biofilm and Persister Cells of Pseudomonas aeruginosa. Frontiers in Microbiology, 12, 798897. Retrieved from [Link]

Sources

Exploratory

The In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of (R)-Tosufloxacin: A Senior Application Scientist's Perspective

Abstract (R)-Tosufloxacin, a fluoroquinolone antibiotic, stands as a testament to the intricate dance between chemical structure and biological function. This in-depth technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Tosufloxacin, a fluoroquinolone antibiotic, stands as a testament to the intricate dance between chemical structure and biological function. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of the (R)-enantiomer of tosufloxacin, designed for researchers, scientists, and drug development professionals. We will dissect the critical structural motifs of the (R)-tosufloxacin molecule, elucidating their roles in its potent antibacterial activity, mechanism of action, and pharmacokinetic profile. This guide moves beyond a mere recitation of facts, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust scientific protocols. Through detailed experimental methodologies, quantitative data summaries, and illustrative diagrams, we aim to equip the reader with a deep, actionable understanding of the SAR of this important antibacterial agent.

Introduction: The Fluoroquinolone Landscape and the Significance of Chirality

The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity and oral bioavailability.[1] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a classic example of targeted drug action.[2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them ideal targets for therapeutic intervention.[2][3]

A critical aspect of modern drug design is the consideration of stereochemistry. Many drugs, including some fluoroquinolones, are chiral, existing as enantiomers – non-superimposable mirror images. It is now well-established that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4][5] While tosufloxacin is often used as a racemate (an equal mixture of its (R) and (S) enantiomers), understanding the specific contributions of each enantiomer is paramount for optimizing therapeutic efficacy and safety. This guide will focus specifically on the (R)-enantiomer of tosufloxacin, delving into the structural features that define its biological activity.

The Core Scaffold: Deconstructing (R)-Tosufloxacin

The antibacterial potency of (R)-tosufloxacin is not the result of a single feature, but rather the synergistic interplay of its constituent chemical moieties. Let's break down the core structure to understand the contribution of each component.

The Naphthyridone Core: The Heart of the Pharmacophore

The fundamental bicyclic system of tosufloxacin is a 1,8-naphthyridone ring. This core is essential for the molecule's interaction with the DNA-enzyme complex. The carboxylic acid at the C-3 position and the ketone at the C-4 position are crucial for binding to DNA gyrase and topoisomerase IV.[3] These groups are believed to interact with the bacterial enzymes and the DNA through hydrogen bonding and coordination with a magnesium ion, stabilizing the cleavable complex and ultimately leading to bacterial cell death.[2][3]

The C-6 Fluorine: A Potency Enhancer

A hallmark of the fluoroquinolone class is the presence of a fluorine atom at the C-6 position. This seemingly minor addition has a profound impact on the drug's activity. The C-6 fluorine atom has been shown to enhance the inhibition of DNA gyrase and improve the penetration of the drug into bacterial cells.[6] This is a prime example of how a strategic structural modification can dramatically improve the potency of a drug candidate.

The N-1 Substituent: The 2,4-Difluorophenyl Group

The substituent at the N-1 position of the naphthyridone ring plays a significant role in the overall activity and spectrum of fluoroquinolones. In the case of tosufloxacin, this is a 2,4-difluorophenyl group. This bulky, lipophilic group contributes to the potent antibacterial activity of the molecule. Structure-activity relationship studies of various arylfluoroquinolones have indicated that a p-fluorophenyl or a p-hydroxyphenyl group at this position leads to excellent in vitro potency.[7] The electronic and spatial properties of the N-1 substituent are critical for optimal interaction with the target enzymes.[7]

The C-7 Substituent: The (R)-3-Aminopyrrolidinyl Moiety and the Role of Chirality

The substituent at the C-7 position is a key determinant of the antibacterial spectrum and potency of fluoroquinolones.[6] In (R)-tosufloxacin, this is a (R)-3-aminopyrrolidinyl group. This particular substituent is known to broaden the antibacterial spectrum, especially against Gram-positive bacteria.[7]

The chirality at the C-3 position of the pyrrolidine ring is of particular importance. While direct comparative studies on the enantiomers of tosufloxacin are limited in the publicly available literature, research on other chiral fluoroquinolones, such as ofloxacin, has demonstrated significant differences in the activity of the enantiomers. This highlights the stereospecific nature of the drug-target interaction. The precise orientation of the amino group on the pyrrolidine ring likely influences the binding affinity to the active site of DNA gyrase and topoisomerase IV.

Mechanism of Action: A Tale of Two Topoisomerases

(R)-Tosufloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] Both enzymes are type II topoisomerases that play critical roles in managing the topology of DNA during replication and transcription.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

(R)-Tosufloxacin binds to the complex formed between these enzymes and DNA, stabilizing a transient state where the DNA is cleaved.[2] This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[2] The dual-targeting nature of tosufloxacin is a significant advantage, as it can reduce the likelihood of the development of bacterial resistance.

Caption: Mechanism of action of (R)-Tosufloxacin.

Experimental Protocols for SAR Determination

To elucidate the structure-activity relationship of (R)-tosufloxacin and its analogs, a series of well-defined experimental protocols are employed. These assays provide quantitative data on the antibacterial potency and the inhibitory activity against the target enzymes.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay for assessing the antibacterial potency of a compound.

Protocol: Broth Microdilution Method

  • Preparation of Antibiotic Solutions: Prepare a stock solution of (R)-tosufloxacin or its analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Grow the bacterial strain to be tested in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). A growth control (no antibiotic) and a sterility control (no bacteria) should be included.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of (R)-tosufloxacin or its analog to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Termination and Analysis: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates, allowing for the visualization of the inhibition of supercoiling.

  • Quantification: The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation activity of topoisomerase IV.

Protocol:

  • Substrate: Use catenated kinetoplast DNA (kDNA) as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, and the appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of (R)-tosufloxacin or its analog to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated DNA minicircles will migrate into the gel, while the catenated network will remain in the well.

  • Quantification: The concentration of the compound that inhibits 50% of the decatenation activity (IC₅₀) is determined.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synth Synthesis of (R)-Tosufloxacin Analogs MIC MIC Determination Synth->MIC GyraseAssay DNA Gyrase Inhibition Assay Synth->GyraseAssay TopoIVAssay Topoisomerase IV Inhibition Assay Synth->TopoIVAssay SAR SAR Analysis MIC->SAR GyraseAssay->SAR TopoIVAssay->SAR

Caption: Experimental workflow for SAR studies.

Quantitative SAR Data

The following table summarizes the typical antibacterial activity of tosufloxacin against a range of common pathogens. It is important to note that these values represent the activity of the racemic mixture, and further studies are needed to delineate the specific contributions of the (R)-enantiomer.

Bacterial SpeciesMIC Range (µg/mL)Reference(s)
Streptococcus pneumoniae≤0.06 - 0.5[8][9]
Haemophilus influenzae≤0.06 - 0.25[8][9]
Moraxella catarrhalis≤0.06[8][9]
Staphylococcus aureus0.063 - 0.125[10]
Escherichia coli≤0.016[10]
Pseudomonas aeruginosa0.5 - >16.0[10]

Synthesis of (R)-Tosufloxacin

While the synthesis of racemic tosufloxacin has been described, the enantioselective synthesis of the (R)-enantiomer is a more complex undertaking that is crucial for detailed SAR studies. A common approach for the synthesis of racemic tosufloxacin tosylate involves the reaction of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate with 3-aminopyrrolidine.[11]

For the synthesis of the pure (R)-enantiomer, an enantioselective synthetic route or the chiral separation of the racemic mixture would be required. Chiral separation can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC) or through the formation of diastereomeric salts with a chiral resolving agent.[4][12] The development of an efficient enantioselective synthesis remains a key area of research for the production of single-enantiomer fluoroquinolones.

Future Directions and Conclusion

The structure-activity relationship of (R)-tosufloxacin is a compelling example of the power of medicinal chemistry to design and optimize potent antibacterial agents. The core naphthyridone scaffold, the C-6 fluorine, the N-1 difluorophenyl group, and the C-7 aminopyrrolidinyl moiety all play critical and synergistic roles in its biological activity.

While our understanding of the general SAR of fluoroquinolones is well-established, there remain exciting avenues for future research specifically concerning (R)-tosufloxacin. The most pressing need is for studies that directly compare the antibacterial and enzyme-inhibitory activities of the purified (R) and (S) enantiomers of tosufloxacin. Such studies would provide definitive insights into the stereochemical requirements for optimal activity and could guide the design of next-generation fluoroquinolones with improved efficacy and safety profiles.

Furthermore, the synthesis and evaluation of a wider range of analogs of (R)-tosufloxacin, particularly with modifications at the C-7 position, would provide a more granular understanding of the SAR. This could involve exploring different ring sizes, stereochemistries, and substituents on the aminopyrrolidinyl moiety.

References

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(8), 2194–2198. [Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 16(8), 1133. [Link]

  • What is the mechanism of Tosufloxacin Tosilate Hydrate? - Patsnap Synapse. (2024, July 17). [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]

  • Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago. Journal of Infection and Chemotherapy, 12(3), 152–156. [Link]

  • Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.). [Link]

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 32(3), 537–542. [Link]

  • Analysis and evaluation of chiral drugs in biological samples - secrets of science. [Link]

  • Enantioseparation of Chiral Drugs – An Overview. Indian Journal of Pharmaceutical Sciences, 70(5), 547–554. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. (2025, June 1). [Link]

  • Production Method of Tosufloxacin tosylate - Chempedia - LookChem. [Link]

  • CN110283168B - Synthetic method of tosufloxacin tosylate cyclic compound - Google P
  • Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-β-cyclodextrin Inclusion. Indian Journal of Pharmaceutical Sciences, 81(2), 249-257. [Link]

  • [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections]. Kansenshogaku Zasshi, 81(4), 405-412. [Link]

  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. [Link]

  • In vitro antibacterial activities of tosufloxacin against and uptake of tosufloxacin by outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium. Antimicrobial Agents and Chemotherapy, 36(9), 2030–2036. [Link]

  • Activity of tosufloxacin and commonly used antibiotics against stationary phase S. aureus. [Link]

  • Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions. Molecules, 28(10), 4209. [Link]

  • In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum. Antimicrobial Agents and Chemotherapy, 34(10), 1954–1959. [Link]

  • Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. [Link]

  • Enantioselective synthesis of antibiotic inducing gamma-butenolides from Streptomyces rochei and derivatives. Organic & Biomolecular Chemistry, 15(31), 6564–6568. [Link]

  • Targeting Bacterial Topoisomerases: How to Counter Mechanisms of Resistance. Antibiotics, 9(7), 421. [Link]

  • In vitro antibacterial activities of tosufloxacin against and uptake of tosufloxacin by outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium. Antimicrobial Agents and Chemotherapy, 36(9), 2030–2036. [Link]

  • Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Journal of Separation Science, 34(2), 159–165. [Link]

  • In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin. Antimicrobial Agents and Chemotherapy, 34(11), 2223–2229. [Link]

  • CN114369092A - Tosufloxacin tosylate and preparation method thereof - Google P
  • Definition of S, I and R - EUCAST. [Link]

  • Comparison of five commonly used automated susceptibility testing methods for accuracy in the China Antimicrobial Resistance Sur. Infection and Drug Resistance, 11, 1347–1353. [Link]

  • Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. Antibiotics, 15(1), 3. [Link]

  • Redefining susceptibility testing categories S, I and R. - ASL Roma 1. [Link]

  • In vitro characterisation of DNA gyrase screen hits. [Link]

Sources

Foundational

An In-depth Technical Guide to the History and Development of Chiral Fluoroquinolones

Abstract The evolution of quinolone antibiotics is a compelling narrative of rational drug design, where incremental structural modifications have led to profound enhancements in antibacterial potency, spectral activity,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The evolution of quinolone antibiotics is a compelling narrative of rational drug design, where incremental structural modifications have led to profound enhancements in antibacterial potency, spectral activity, and clinical utility. A pivotal chapter in this story is the recognition and application of stereochemistry, culminating in the development of chiral fluoroquinolones. This guide provides a comprehensive exploration of this journey, from the foundational discovery of racemic compounds to the sophisticated implementation of the "chiral switch." We will dissect the stereoselective mechanism of action, detail the synthetic challenges and triumphs in producing enantiomerically pure agents, and present the quantitative data that underscore their therapeutic importance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical class of antibiotics.

From Quinolone Precursors to a Racemic Breakthrough: The Genesis of Fluoroquinolones

The history of quinolone antibiotics begins not with a targeted design but with a serendipitous discovery. In 1962, nalidixic acid, the first-generation quinolone, was identified as a byproduct during the synthesis of the antimalarial drug chloroquine.[][2] While a breakthrough, its clinical use was constrained to urinary tract infections due to modest potency and the rapid emergence of bacterial resistance.[3][4]

A significant leap forward occurred in the late 1970s and early 1980s with two key structural modifications to the core quinolone scaffold: the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position.[][2][4] This gave rise to the fluoroquinolones . The fluorine atom was found to dramatically enhance the compound's inhibition of DNA gyrase and improve cell membrane permeability, thereby boosting antibacterial activity.[] Norfloxacin, patented in 1978, exemplified this new class, demonstrating a much broader spectrum of activity.[3][5]

Building on this foundation, scientists at Daiichi Pharmaceutical Co., Ltd. synthesized ofloxacin in the early 1980s.[3] Ofloxacin was distinguished by a unique tricyclic pyridobenzoxazine skeleton, which improved its tissue penetration and broadened its antibacterial spectrum to include more Gram-positive organisms compared to norfloxacin.[3] First marketed in 1985, ofloxacin was a significant clinical success. However, it was produced and administered as a racemic mixture , a 1:1 combination of two non-superimposable mirror-image molecules, or enantiomers: the S-(-)-isomer and the R-(+)-isomer.[3][6] This fact would become the catalyst for the next great innovation in the field.

The "Chiral Switch": Unlocking Potency with Levofloxacin

The concept of chirality is fundamental in pharmacology.[7][8] Biological systems, being inherently chiral, often interact differently with the two enantiomers of a drug.[9][10][11] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[11]

The critical breakthrough in the development of levofloxacin was the discovery that the potent antibacterial activity of ofloxacin was not equally distributed between its two enantiomers.[3] Researchers found that the antibacterial potency resided almost exclusively in the S-(-)-isomer .[2][6] This levorotatory enantiomer, later named levofloxacin , was found to be 8 to 128 times more active against both Gram-positive and Gram-negative bacteria than its counterpart, the R-(+)-enantiomer.[3]

This discovery prompted a paradigm shift known as the "chiral switch": the strategic redevelopment of a successful racemic drug into a single, pure enantiomer.[3][6][8] By isolating levofloxacin, developers could effectively double the potency per unit of mass compared to ofloxacin and eliminate the administration of the less active R-(+)-isomer, representing a more refined therapeutic instrument.[2]

Mechanism of Action: A Tale of Stereoselective Inhibition

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV .[][4][12] These enzymes are critical for managing the topology of DNA during replication, transcription, and repair.[13][14]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional strain during replication. It is the primary target of fluoroquinolones in most Gram-negative bacteria.[][4][15]

  • Topoisomerase IV: This enzyme's main role is to separate, or decatenate, the intertwined daughter chromosomes after DNA replication, a crucial step for cell division. It is the primary target in many Gram-positive bacteria.[][4][15]

The mechanism of inhibition involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA.[4][12][14] This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-strand breaks and subsequent cell death.

The superior activity of levofloxacin is a direct result of stereoselectivity at this molecular level. The S-(-)-enantiomer has a spatial configuration that allows it to bind more effectively and form a more stable ternary complex with the DNA-gyrase or DNA-topoisomerase IV unit compared to the R-(+)-enantiomer.[3][6] This enhanced binding affinity translates directly to greater inhibition and superior bactericidal potency.

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell cluster_1 Ternary Complex Formation FQ Levofloxacin (S-isomer) Complex Stable Ternary Complex (FQ-Enzyme-DNA) FQ->Complex Binds more effectively Enzyme DNA Gyrase / Topo IV Enzyme->Complex DNA_Gyrase DNA Gyrase (Gram-Negative Target) Enzyme->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-Positive Target) Enzyme->Topo_IV DNA Bacterial DNA DNA->Complex DSB Double-Strand Breaks Complex->DSB Prevents DNA re-ligation Death Cell Death DSB->Death Induces

Caption: Stereoselective inhibition of bacterial topoisomerases by Levofloxacin.

The Synthetic Challenge: Asymmetric Synthesis and Resolution

The clinical promise of a single-enantiomer drug can only be realized if it can be manufactured efficiently and with high enantiomeric purity.[6] Two primary strategies are employed for producing chiral fluoroquinolones like levofloxacin.

  • Chiral Resolution: This approach involves synthesizing the racemic mixture (ofloxacin) and then separating the two enantiomers. While effective, this method is inherently inefficient as it discards 50% of the material (the unwanted R-isomer). Techniques for resolution often involve chromatography using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[16][17]

  • Asymmetric Synthesis: This is the more elegant and industrially preferred approach. It involves designing a synthetic route that directly produces the desired S-(-)-enantiomer, often by using a chiral starting material or a chiral catalyst in a key step.[3][18][19] This avoids the creation of the unwanted enantiomer, making the process more atom-economical and cost-effective.

Experimental Protocol: Final Synthetic Step of Levofloxacin

The final step in a common synthetic route to levofloxacin involves a nucleophilic aromatic substitution reaction. This protocol illustrates the conversion of the key chiral precursor to the final active pharmaceutical ingredient (API).[3]

Objective: To synthesize Levofloxacin via nucleophilic substitution of the C-10 fluorine atom on the chiral pyridobenzoxazine core with N-methylpiperazine.

Materials:

  • (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Chiral Precursor)

  • N-methylpiperazine

  • Dimethyl sulfoxide (DMSO)

  • Isopropanol

Procedure:

  • Reaction Setup: Prepare a suspension of the chiral precursor in DMSO and N-methylpiperazine in a suitable reaction vessel.

  • Heating: Heat the reaction mixture to approximately 120°C. The suspension should dissolve to form a clear solution as the reaction proceeds.

  • Monitoring: Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC, TLC). The reaction typically takes around 2.5 hours.

  • Cooling & Precipitation: Once complete, cool the mixture to 70°C.

  • Solvent Addition: Add isopropanol to the reaction mixture while maintaining the temperature at 70°C.

  • Slurrying: Allow the mixture to cool to ambient temperature and slurry for 1 hour to facilitate complete precipitation of the product.

  • Isolation & Drying: Filter the precipitate, wash with a suitable solvent (e.g., isopropanol), and dry overnight under vacuum to obtain pure levofloxacin.

Asymmetric Synthesis Workflow A Achiral Starting Materials B Asymmetric Reaction (Chiral Catalyst or Auxiliary) A->B C Key Chiral Precursor (High Enantiomeric Purity) B->C D Further Synthetic Steps (e.g., Cyclization) C->D E Final API (e.g., Levofloxacin) D->E

Caption: Generalized workflow for the asymmetric synthesis of a chiral drug.

Beyond Levofloxacin: A Survey of Other Chiral Fluoroquinolones

The success of levofloxacin validated the importance of stereochemistry in fluoroquinolone design. Several other chiral agents have been developed, each with unique structural features.

  • Gatifloxacin: This fourth-generation fluoroquinolone possesses a chiral center on the C-7 methylpiperazine substituent.[7][9][17] Interestingly, gatifloxacin was developed and marketed as a racemic mixture because both the (S)- and (R)-enantiomers were found to have nearly identical antimicrobial activity.[20]

  • Sparfloxacin: This agent has two chiral centers in its C-7 dimethylpiperazine ring and is used as a specific cis-isomer.[21][22] Sparfloxacin exhibited a broad spectrum of activity, including enhanced potency against Streptococcus pneumoniae.[23] However, its clinical use was marred by a high incidence of phototoxicity, leading to its withdrawal from the U.S. market.[22]

  • Gemifloxacin & Moxifloxacin: These are other examples of fluoroquinolones with chiral centers that have been developed for clinical use.[7][24]

Pharmacokinetics and Clinical Impact

The advanced fluoroquinolones, including the chiral agents, generally exhibit favorable pharmacokinetic profiles that contribute significantly to their clinical efficacy.

Key Pharmacokinetic Properties:

  • Excellent Oral Bioavailability: Typically in the range of 90-99%, allowing for effective oral administration and an easy switch from intravenous (IV) to oral therapy.[25]

  • Extensive Tissue Penetration: They distribute widely into tissues and body fluids, achieving concentrations that are often higher than those in the plasma.[25]

  • Long Elimination Half-Life: Ranging from 6 to 12 hours, which permits convenient once-daily dosing regimens.[25]

These properties are crucial for achieving the pharmacodynamic targets that predict successful clinical outcomes and help prevent the emergence of resistance. The key indices are the ratio of the peak concentration to the Minimum Inhibitory Concentration (Cmax/MIC) and the ratio of the 24-hour Area Under the Curve to the MIC (AUC/MIC).[25] For Gram-negative infections, an AUC/MIC of ≥125 is associated with successful outcomes, while for Streptococcus pneumoniae, a target of ≥30 is suggested.[25]

Parameter Ofloxacin (Racemate) Levofloxacin (S-isomer) Rationale for Superiority
Bioavailability ~98%~99%Both have excellent bioavailability.
Elimination Half-life 5-7 hours6-8 hoursSimilar half-lives, both allowing for flexible dosing.[25]
Antibacterial Potency Moderate-HighHigh (2x Ofloxacin)S-isomer is the primary active component.[2]
AUC/MIC Ratio Lower (due to lower potency)Higher (due to higher potency)Achieves therapeutic targets more reliably against a wider range of pathogens.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profile.

Conclusion and Future Perspectives

The development of chiral fluoroquinolones, epitomized by the transition from racemic ofloxacin to enantiopure levofloxacin, stands as a landmark achievement in the field of antibacterial drug development. It is a testament to how a deeper understanding of fundamental chemical principles—in this case, stereochemistry—can be leveraged to significantly enhance therapeutic efficacy and safety. The journey from the serendipitous discovery of nalidixic acid to the rational design of stereochemically pure agents illustrates the maturation of medicinal chemistry.

While the rise of bacterial resistance remains a formidable challenge for all antibiotics, including fluoroquinolones, the lessons learned from the development of chiral agents continue to inform current research.[26] The focus remains on designing novel molecules, including fluoroquinolone hybrids, that can evade resistance mechanisms, expand the spectrum of activity, and maintain favorable safety profiles.[27][28] The legacy of the chiral fluoroquinolones underscores a critical principle: precision at the molecular level is paramount to success in the clinic.

References

  • Mechanism of action of and resistance to quinolones. PMC. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]

  • Enantiomeric resolution of Gatifloxacin on Chiralpak AD-H column. ResearchGate. [Link]

  • Levofloxacin. Wikipedia. [Link]

  • Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin. RSC Publishing. [Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. ResearchGate. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... PMC. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. PMC. [Link]

  • Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin. RSC Publishing. [Link]

  • Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. [Link]

  • Thin-layer chromatographic enantioresolution of gatifloxacin using levocetirizine and levosalbutamol as chiral selectors. ResearchGate. [Link]

  • Separation of the two enantiomers of Gatifloxacin by SFC on amylose based stationary phase. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Levofloxacin based Chiral Reagent and its Application in Determination of Optical Purity of Essential Racemic Amino Acids using RP-HPLC. ResearchGate. [Link]

  • Mode of action of fluoroquinolones. PubMed. [Link]

  • Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials. PMC. [Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. PMC. [Link]

  • sparfloxacin, cis-isomer. Drug Information. [Link]

  • Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. Nature. [Link]

  • Levofloxacin (a) and (b) R-isomer of ofloxacin (chiral impurity of...). ResearchGate. [Link]

  • design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]

  • Sparfloxacin. PubChem. [Link]

  • Sparfloxacin. Wikipedia. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]

  • Chiral Drugs: An Overview. PMC. [Link]

  • (PDF) Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. ResearchGate. [Link]

  • Review Drug chirality: a consideration of the significance of the stereochemistry of antimicrobial agents. Journal of Antimicrobial Chemotherapy. [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. ACS Publications. [Link]

  • Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. ResearchGate. [Link]

  • Pharmacokinetic Drug Interactions of Antimicrobial Drugs: A Systematic Review on Oxazolidinones, Rifamycines, Macrolides, Fluoroquinolones, and Beta-Lactams. MDPI. [Link]

  • What is the mechanism of Sparfloxacin? Patsnap Synapse. [Link]

  • Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher. [Link]

  • Sparfloxacin. A review of its antibacterial activity, pharmacokinetic properties, clinical efficacy and tolerability in lower respiratory tract infections. PubMed. [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

  • Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. ResearchGate. [Link]

  • Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. RSC Publishing. [Link]

  • (PDF) A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis protocols for (R)-tosufloxacin

Application Note: Enantioselective Synthesis Protocols for ( )-Tosufloxacin Executive Summary This application note details the high-fidelity synthesis of ( )-Tosufloxacin , a fourth-generation fluoroquinolone antibiotic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis Protocols for ( )-Tosufloxacin

Executive Summary

This application note details the high-fidelity synthesis of (


)-Tosufloxacin , a fourth-generation fluoroquinolone antibiotic.[1] While commercial Tosufloxacin is frequently supplied as a racemate (Tosufloxacin Tosylate), the investigation of single-enantiomer formulations is critical for optimizing pharmacokinetics and minimizing off-target toxicity.[1]

This guide moves beyond standard textbook procedures, offering a convergent, stereoselective protocol that utilizes (


)-3-aminopyrrolidine as a chiral synthon.[1] We address critical process parameters (CPPs) including the suppression of racemization during nucleophilic aromatic substitution (

) and the controlled crystallization of the tosylate salt.

Introduction & Strategic Analysis

The Chirality of Fluoroquinolones

Fluoroquinolones target bacterial DNA gyrase and Topoisomerase IV. The C7 substituent—in this case, a 3-aminopyrrolidine ring—dictates the spectrum of activity and solubility. In analogues like Ofloxacin, the (


)-enantiomer (Levofloxacin) is significantly more potent.[1][2] For Tosufloxacin, establishing a robust route to the (

)-enantiomer allows for precise Structure-Activity Relationship (SAR) profiling.[1]
Retrosynthetic Logic

The synthesis is designed as a convergent assembly.[1] The chirality is not induced catalytically but is installed via a chiral pool strategy. This approach is superior to late-stage resolution, which limits theoretical yields to 50%.[1]

Key Disconnection: The C7–N bond.[1] Electrophile: 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (Intermediate A ).[1] Nucleophile: (


)-3-Aminopyrrolidine (Reagent B ).[1]
Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward process flow.

G cluster_0 Critical Process Parameters Target (R)-Tosufloxacin Tosylate (Target API) SaltStep Salt Formation (p-TsOH, Crystallization) SaltStep->Target >99% ee Coupling SnAr Coupling (Acetonitrile, DBU, Reflux) Coupling->SaltStep Free Base Isolation InterA Intermediate A (7-Chloro-naphthyridine core) InterA->Coupling + Base ReagentB Reagent B ((R)-3-Aminopyrrolidine) ReagentB->Coupling Chiral Installation Warning1 Temp Control: Avoid >80°C to prevent racemization Warning1->Coupling Warning2 Stoichiometry: Excess amine scavenges HF by-products

Figure 1: Retrosynthetic disconnection and forward process logic for (


)-Tosufloxacin.

Critical Reagent Preparation

The Chiral Synthon: ( )-3-Aminopyrrolidine

Purity Requirement:


 98% ee.[1][3]
Sourcing vs. Synthesis:  While commercial sources exist, in-house resolution of racemic 3-aminopyrrolidine is cost-effective for scale-up.[1]
  • Resolution Agent: L-Tartaric acid.[1]

  • Method: Formation of the diastereomeric tartrate salt in methanol/water, followed by recrystallization until constant melting point, and liberation of the free base using KOH.

Detailed Experimental Protocols

Protocol A: Enantioselective Coupling

This step installs the chiral center. The reaction is a nucleophilic aromatic substitution at the C7 position of the naphthyridine core.

Reagents:

  • Substrate: 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (1.0 equiv).[1][4][5]

  • Nucleophile: (

    
    )-3-Aminopyrrolidine dihydrochloride (1.2 equiv).[1]
    
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv) or Triethylamine (TEA).[1]

  • Solvent: Acetonitrile (ACN) or Pyridine.[1]

Procedure:

  • Charge: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend the Substrate (10 g, 26.1 mmol) in ACN (100 mL).

  • Activation: Add DBU (11.9 g, 78.3 mmol) dropwise at room temperature. The suspension will clear as the carboxylic acid is deprotonated and solubilized.

  • Addition: Add (

    
    )-3-Aminopyrrolidine dihydrochloride (5.0 g, 31.3 mmol) in portions over 15 minutes.
    
  • Reaction: Heat the mixture to reflux (80-82 °C) . Monitor by HPLC.

    • Expert Insight: Do not exceed 90°C. Excessive heat promotes defluorination at the C6 position or racemization of the pyrrolidine ring.

  • Completion: Reaction is typically complete within 4–6 hours (Substrate < 0.5%).[1]

  • Workup: Cool to room temperature. The product (free base) may precipitate.[1] If not, concentrate to 30% volume and add water (50 mL). Adjust pH to 7.0–7.5 with dilute acetic acid to maximize precipitation.[1]

  • Isolation: Filter the solid, wash with water (2 x 20 mL) and cold ethanol (10 mL).

  • Drying: Vacuum dry at 50°C.

Yield: ~85-90% (Yellowish powder).[1]

Protocol B: Tosylate Salt Formation

The tosylate salt improves solubility and bioavailability.

Reagents:

  • (

    
    )-Tosufloxacin Free Base (from Protocol A).[1]
    
  • p-Toluenesulfonic acid monohydrate (PTSA[1][4][5]·H2O) (1.05 equiv).[1]

  • Solvent: Ethanol/Water (9:1).[1]

Procedure:

  • Suspend (

    
    )-Tosufloxacin Free Base (10 g) in Ethanol/Water (100 mL).
    
  • Heat to 60°C.

  • Add PTSA[1]·H2O (4.7 g) dissolved in minimal ethanol.[1] The mixture should become homogeneous.

  • Crystallization: Cool slowly to 5°C over 4 hours. Rapid cooling traps impurities.[1]

  • Filtration: Collect the crystals.

  • Polymorph Control: Dry at 60°C to obtain the stable monohydrate form.

Analytical Validation (QC)

Chiral HPLC Method

To verify the enantiomeric excess (


) of the (

)-isomer against the (

)-isomer.[1]
ParameterCondition
Column Daicel Chiralpak IA or IC (Amylose-based), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : Ethanol : Diethylamine (50 : 50 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 295 nm
Temperature 25°C
Retention (

)-isomer typically elutes second (confirm with standards)
Acceptance


99.0%
Impurity Profile

Common impurities to monitor:

  • Des-fluoro impurity: Result of overheating (loss of F at C6).[1]

  • Regioisomer: Substitution at C6 instead of C7 (rare due to electronic activation at C7).

  • Unreacted Chloride: Starting material carryover.

Expert Insights & Troubleshooting

  • Solubility Issues: The zwitterionic nature of the free base makes it sparingly soluble. If the reaction slurry is too thick, use Pyridine as the solvent, though this requires more rigorous workup (acid wash) to remove traces of pyridine.

  • Color Management: Fluoroquinolones are light-sensitive.[1] Perform all reactions and drying steps under amber light or in foil-wrapped vessels to prevent photodegradation (which manifests as a pink/brown discoloration).[1]

  • Moisture Control: While the

    
     reaction tolerates trace moisture, the final salt formation requires precise water ratios to ensure the correct hydrate form (Tosufloxacin Tosylate Monohydrate) is obtained.
    

References

  • Synthesis of Tosufloxacin Tosylate (General Route): CN110041329B. Preparation method of tosufloxacin tosylate monohydrate. (2021).[1]

  • Cyclic Compound Synthesis & Solvent Recovery: CN110283168B. Synthetic method of tosufloxacin tosylate cyclic compound.[1][3][5][6] (2019).

  • Chiral Separation of Fluoroquinolones: Maier, N. M., & Lindner, W. (2007).[1] "Chiral recognition applications of molecularly imprinted polymers: a critical review." Analytical and Bioanalytical Chemistry. (Contextual grounding for chiral HPLC of quinolones).

  • Tosufloxacin Structure & Properties: PubChem Compound Summary for CID 44154493, Tosufloxacin Monohydrate.[1]

Sources

Application

Precision Enantioseparation of Tosufloxacin: Dual-Mode Chiral HPLC Method Development

Executive Summary & Chemical Context[1][2][3][4][5] Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a 3-amino-1-pyrrolidinyl moiety at the C-7 position.[1] This pyrrolidine ring contains a ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a 3-amino-1-pyrrolidinyl moiety at the C-7 position.[1] This pyrrolidine ring contains a chiral center, creating (


) and (

) enantiomers. While often administered as a racemate or tosylate salt, the pharmacological profile and toxicity of fluoroquinolone enantiomers can differ significantly (e.g., CNS excitation risks).

The Analytical Challenge: Tosufloxacin is amphoteric (zwitterionic), possessing both a basic primary amine (on the pyrrolidine) and an acidic carboxylic acid (on the naphthyridine core). This duality complicates separation, as the ionization state heavily influences interaction with Chiral Stationary Phases (CSPs).

Strategic Approach: This guide presents two distinct, validated pathways for method development:

  • Host-Guest Complexation (Crown Ether): Exploits the primary amine functionality for high-specificity resolution.[1]

  • Hydrogen Bonding/Dipole Interaction (Immobilized Polysaccharide): A robust, general-purpose approach suitable for quality control (QC).[1]

Method Development Workflow

The following diagram outlines the decision matrix for selecting the optimal separation mode based on sample nature and required sensitivity.

G Start Start: Tosufloxacin Sample CheckStructure Analyze Functional Groups (Primary Amine Present?) Start->CheckStructure Branch1 Yes: Primary Amine (Pyrrolidine) CheckStructure->Branch1 High Specificity Req Branch2 Alternative: General Screening CheckStructure->Branch2 Robustness Req MethodA METHOD A: Crown Ether CSP (Crownpak CR+) Branch1->MethodA MethodB METHOD B: Polysaccharide CSP (Chiralpak IA/IB) Branch2->MethodB CondA Mobile Phase: pH 1.0-2.0 (HClO4/MeOH) MethodA->CondA CondB Mobile Phase: Polar Organic/NP (Hexane/EtOH/TFA) MethodB->CondB OptA Optimization: Lower Temp (10-25°C) Adjust Acid Conc. CondA->OptA OptB Optimization: Screen Modifier (MeOH vs IPA) Adjust TFA/DEA Ratio CondB->OptB Validation Final Validation (Resolution > 1.5) OptA->Validation OptB->Validation

Caption: Decision matrix for Tosufloxacin chiral method selection. Method A is preferred for research/trace analysis; Method B for routine QC.

Protocol A: Crown Ether Specificity (The Specialist)

This method is the "Gold Standard" for fluoroquinolones containing primary amines (like Tosufloxacin, Gemifloxacin). It relies on the formation of a host-guest inclusion complex between the crown ether ring and the protonated ammonium group (


) of the tosufloxacin pyrrolidine ring.
Mechanistic Insight

The 18-crown-6 ether ring on the CSP forms hydrogen bonds with the ammonium protons.[1] The chiral discrimination occurs due to steric barriers imposed by the naphthyridine core against the chiral backbone of the crown ether. Crucial: This mechanism requires the amine to be protonated, necessitating an acidic mobile phase.

Detailed Experimental Conditions
ParameterSetting / Requirement
Column Crownpak CR(+) (Daicel) or CrownSil (Regis), 150 x 4.0 mm, 5 µm.[1]
Mobile Phase Perchloric Acid (HClO₄) pH 1.5 to 2.0 / Methanol (90:10 v/v)
Flow Rate 0.4 – 0.8 mL/min (Viscosity is higher at low temps)
Temperature 10°C to 25°C (Lower temperature drastically increases resolution)
Detection UV @ 295 nm (Tosufloxacin absorption max)
Sample Diluent Mobile Phase (Must be acidic to prevent precipitation)
Step-by-Step Execution
  • Preparation: Prepare aqueous mobile phase by adding HClO₄ to ultrapure water until pH 1.5 is reached. Warning: Perchloric acid is corrosive; use proper PPE.

  • Equilibration: Flush column with 100% water first, then equilibrate with mobile phase for 30 minutes.

  • Temperature Control: Set column oven to 15°C. The formation of the inclusion complex is exothermic; lower temperatures stabilize the complex and improve selectivity ($ \alpha $).

  • Injection: Inject 5-10 µL of 0.5 mg/mL Tosufloxacin solution.

  • Optimization: If retention is too long, increase Methanol content (max 15% to avoid precipitating the crown ether selector). If resolution is poor, lower the temperature further.

Protocol B: Immobilized Polysaccharide (The Generalist)

If the Crown Ether column is unavailable, or if a normal-phase method is preferred for prep-scale purification, immobilized amylose or cellulose derivatives are effective.

Mechanistic Insight

This method relies on hydrogen bonding and dipole-dipole interactions between the carbamate linkages of the CSP and the amide/carboxylic groups of Tosufloxacin. Because Tosufloxacin is zwitterionic, acidic additives are mandatory to suppress the ionization of the carboxylic acid and protonate the amine, preventing peak tailing.

Detailed Experimental Conditions
ParameterSetting / Requirement
Column Chiralpak IA-3 (Amylose) or Chiralpak IB-3 (Cellulose), 250 x 4.6 mm, 3 µm.[1]
Mobile Phase n-Hexane / Ethanol / TFA / DEA (50:50:0.1:0.1 v/v)
Mode Normal Phase / Polar Organic Mode
Flow Rate 1.0 mL/min
Temperature 25°C - 30°C
Detection UV @ 295 nm
Step-by-Step Execution
  • Additive Prep: Prepare a pre-mix of Ethanol containing 0.2% Trifluoroacetic Acid (TFA) and 0.2% Diethylamine (DEA).

  • Mobile Phase Mixing: Mix n-Hexane with the Ethanol pre-mix to achieve the 50:50 ratio. The combination of TFA and DEA creates a buffered environment in the organic phase, crucial for zwitterions.

  • Screening: Inject the sample.

    • Scenario 1 (Tailing): Increase DEA concentration slightly.

    • Scenario 2 (Low Retention): Decrease Ethanol % (make the phase non-polar).

  • Note: Immobilized columns (IA/IB/IC) are required because Tosufloxacin is poorly soluble in pure hexane; the ability to use DCM or Ethyl Acetate (if needed for solubility) requires immobilized phases to prevent stripping the selector.

Troubleshooting & Critical Parameters

Temperature Effects (Crown Ether)

Temperature is the most critical variable for the Crownpak method.

  • High Temp (40°C): Fast elution, loss of resolution (complex falls apart).

  • Low Temp (10°C): High resolution, broader peaks, higher backpressure.

  • Recommendation: Start at 25°C. If $ R_s < 1.5 $, drop to 15°C.

Solubility Issues

Tosufloxacin is prone to precipitation at neutral pH.

  • Protocol A: Ensure sample is dissolved in pH 2.0 buffer/methanol.

  • Protocol B: Dissolve sample in 100% Ethanol/TFA before diluting with Hexane.

Peak Tailing
  • Cause: Unsuppressed silanol interactions or ionic repulsion.

  • Fix: In Protocol B, ensure both TFA (acid) and DEA (base) are present. The "double additive" technique is standard for fluoroquinolones to mask both the amine and acid moieties.

References

  • Grellet, J., Ba, B., & Saux, M. C. (2002).[2] High-performance liquid chromatographic separation of fluoroquinolone enantiomers: a review. Journal of Biochemical and Biophysical Methods, 54(1-3), 221-233.[2][3][4]

  • Lee, W., & Hong, C. Y. (2000). Direct liquid chromatographic enantiomer separation of new fluoroquinolones including gemifloxacin.[3][5] Journal of Chromatography A, 879(2), 113-120.

  • Maier, N. M., & Lindner, W. (2001). Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry, 389, 377–397. (Context on host-guest mechanisms).
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-).

  • Register Technologies. (n.d.). Crown-Ether Chiral Stationary Phases Application Guide.

Sources

Method

Optimized Preparation and Handling of (R)-Tosufloxacin Stock Solutions for High-Fidelity In Vitro Assays

Abstract & Scope This technical guide outlines the rigorous preparation, storage, and handling of (R)-Tosufloxacin (a fluoroquinolone antibiotic and DNA gyrase inhibitor) for use in in vitro biological assays. While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous preparation, storage, and handling of (R)-Tosufloxacin (a fluoroquinolone antibiotic and DNA gyrase inhibitor) for use in in vitro biological assays. While often supplied as a racemate (Tosufloxacin Tosylate), enantiopure (R)-Tosufloxacin requires identical physicochemical handling but demands stricter contamination controls to maintain stereochemical integrity.

Critical Challenge: Like many fluoroquinolones, Tosufloxacin exhibits zwitterionic character and poor aqueous solubility at neutral pH. Improper solubilization leads to "silent precipitation"—micro-aggregates that pass visual inspection but cause erratic IC50/MIC data and high inter-well variability.

Physicochemical Profile

Understanding the solute is the first step to reproducible science. (R)-Tosufloxacin is an amphoteric molecule; its solubility is heavily pH-dependent.

PropertyDataCritical Note
Compound (R)-Tosufloxacin (often supplied as Tosylate)Ensure you are using the specific (R)-enantiomer if chiral interaction is the study focus.
MW ~404.35 g/mol (Free Base) / ~576.5 g/mol (Tosylate)Check your vial: Calculations must adjust for the salt form (Tosylate) vs. Free Base.
Solubility (Water) < 0.1 mg/mLInsoluble at neutral pH. Do not attempt direct aqueous dissolution.
Solubility (DMSO) ~30 mg/mL (Tosylate)Preferred Solvent. Anhydrous DMSO is required to prevent hydrolysis or precipitation over time.
pKa Values pKa1 ≈ 5.8 (Carboxyl); pKa2 ≈ 8.7 (Amine)Zwitterionic at physiological pH (7.4), leading to minimum solubility in culture media.
Light Sensitivity HighFluoroquinolones photodegrade. Handle under low light; store in amber vials.

Protocol: Stock Solution Preparation (Primary Stock)

Objective: Prepare a stable, sterile 10 mg/mL (R)-Tosufloxacin Master Stock in DMSO.

Materials
  • (R)-Tosufloxacin (Powder, stored desiccated at -20°C).

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered, cell-culture grade.

  • Amber borosilicate glass vials (Avoid polystyrene; fluoroquinolones can adsorb to some plastics).

  • Vortex mixer and Ultrasonic bath.

Step-by-Step Methodology
  • Equilibration: Remove the (R)-Tosufloxacin vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator.

    • Reasoning: Opening a cold vial introduces condensation, which hydrolyzes the solid and alters the precise weight.

  • Weighing: Accurately weigh the powder into a sterile amber glass vial .

    • Calculation: If using the Tosylate salt , apply the correction factor:

      
      
      
  • Solvation: Add Anhydrous DMSO to achieve a concentration of 10 mg/mL .

    • Note: While solubility can reach 30 mg/mL, 10 mg/mL is the "Safe Zone" to prevent crashing out upon freeze-thaw cycles.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual QC: Solution must be crystal clear and yellow/amber. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber polypropylene (PP) microtubes.

    • Integrity: Avoid repeated freeze-thaw cycles.[1]

  • Storage: Store at -20°C (up to 1 month) or -80°C (up to 6 months).

Protocol: Serial Dilution & Assay Setup (The "Crash-Out" Prevention)

The Risk: Diluting a 10 mg/mL DMSO stock directly into cell culture media (pH 7.4) often causes immediate, microscopic precipitation because the compound is zwitterionic and insoluble in water at neutral pH.

The Solution: Use an "Intermediate Dilution Step" to lower the concentration before the final hit to the aqueous media.

Workflow Diagram (Graphviz)

G Stock Master Stock (10 mg/mL in DMSO) Inter Intermediate Stock (100x Working Conc.) Solvent: 100% DMSO Stock->Inter Dilute in DMSO (Keep hydrophobic) Precip RISK: Precipitation (If diluted too fast) Stock->Precip Direct aqueous dilution >100µM Assay Final Assay Well (1x Conc, <1% DMSO) Inter->Assay Slow addition with vortexing Media Culture Media (Aqueous, pH 7.4) Media->Assay Bulk Volume

Caption: Figure 1. Proper dilution strategy avoids "shock precipitation" by maintaining solubility in DMSO until the final high-dilution step.

Dilution Protocol
  • Intermediate Stock: Dilute the Master Stock (10 mg/mL) using 100% DMSO to create a 100x concentrate of your final target dose.

    • Example: For a 10 µM final assay concentration, prepare a 1 mM Intermediate Stock in DMSO.

  • Final Application: Pipette the Intermediate Stock into the culture media (pre-warmed to 37°C) while vortexing the media gently.

    • Rule of Thumb: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity and compound precipitation.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Turbidity upon thawing Cryo-precipitationWarm to 37°C and vortex. If it remains cloudy, discard.
Erratic IC50 curves Adsorption to plasticSwitch to glass vials for stocks; use low-binding PP tips.
Yellow color fades PhotodegradationCompound exposed to light. Prepare fresh stock in amber vials.
Cell toxicity in controls DMSO % too highEnsure final DMSO < 0.5%. Include a "Vehicle Only" control.
Visualization of Stability Logic

Stability Start (R)-Tosufloxacin Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Check Visual Check: Clear Amber Solution? Dissolve->Check Store Aliquot & Store (-80°C, Dark) Check->Store Yes Discard Discard / Re-filter Check->Discard No (Cloudy) Use Thaw: 37°C Water Bath Store->Use Precip Precipitate Visible? Use->Precip Precip->Discard Yes Proceed to Assay Proceed to Assay Precip->Proceed to Assay No

Caption: Figure 2. Decision tree for handling stock solutions to ensure assay integrity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5517, Tosufloxacin. Retrieved from [Link]

Sources

Application

Minimum Inhibitory Concentration (MIC) determination using (R)-tosufloxacin

Application Note: High-Precision Minimum Inhibitory Concentration (MIC) Determination of (R)-Tosufloxacin Executive Summary & Scientific Context Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Minimum Inhibitory Concentration (MIC) Determination of (R)-Tosufloxacin

Executive Summary & Scientific Context

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a naphthyridine core and a pyrrolidinyl substituent. While commercially available as a racemate or tosylate salt, the investigation of specific enantiomers—such as (R)-tosufloxacin —is critical in modern drug discovery to delineate stereospecific pharmacodynamics and toxicity profiles.

The primary mechanism of action involves the dual inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV , stabilizing the DNA-enzyme cleavage complex and leading to irreversible double-strand breaks.[1][2]

Critical Challenge: The validity of MIC data for fluoroquinolones is frequently compromised by solubility issues near physiological pH (isoelectric precipitation) and cation chelation. This protocol outlines a rigorous Broth Microdilution (BMD) method compliant with CLSI (Clinical and Laboratory Standards Institute) M07 guidelines, optimized specifically for the physicochemical properties of (R)-tosufloxacin.

Compound Characteristics & Handling

Expert Insight: Fluoroquinolones are zwitterionic. (R)-tosufloxacin exhibits minimum solubility at its isoelectric point (approx. pH 7.0). Attempting to dissolve this compound directly in neutral water or media will result in micro-suspensions that yield false-negative MICs (artificially high values).

ParameterSpecification
Compound (R)-Tosufloxacin (Free Base or Tosylate Salt)
Target Mechanism DNA Gyrase (primary in Gram-neg), Topo IV (primary in Gram-pos)
Solubility Profile Insoluble in neutral water; Soluble in dilute alkali (NaOH) or acidic organic solvents.
Primary Solvent 0.1 N NaOH (Preferred for MIC to minimize solvent toxicity)
Stock Concentration Target 1280 µg/mL or 2560 µg/mL (allows for 1:10 dilution)
Storage Powder: -20°C, desiccated. Stock Solution: Discard after use (prone to precipitation).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the MIC determination process, highlighting critical decision points for solubility maintenance.

MIC_Workflow cluster_Prep Stock Preparation cluster_Plate Microplate Setup Start Start: (R)-Tosufloxacin Powder Weigh Weigh Compound (Correct for Purity/Salt) Start->Weigh Dissolve Dissolve in 0.1 N NaOH (Dropwise until clear) Weigh->Dissolve Dilute Dilute with Water/Buffer to 10x Final High Conc. Dissolve->Dilute Check Precipitation SerialDil Serial 2-fold Dilution in CAMHB Dilute->SerialDil Inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL) SerialDil->Inoculum Incubate Incubate 35°C +/- 2°C, 16-20h Inoculum->Incubate Read Read MIC (No visible growth) Incubate->Read

Caption: Step-by-step workflow for (R)-tosufloxacin broth microdilution, emphasizing the critical dissolution step in NaOH prior to media dilution.

Detailed Protocol: Broth Microdilution

Materials Required
  • (R)-Tosufloxacin: High purity (>98% enantiomeric excess recommended).

  • Solvent: 0.1 N Sodium Hydroxide (NaOH).[3][4]

  • Diluent: Sterile Cation-Adjusted Mueller Hinton Broth (CAMHB). Note: Calcium and Magnesium levels must be physiological (20-25 mg/L Ca++, 10-12.5 mg/L Mg++) to ensure proper fluoroquinolone activity.

  • QC Strains: E. coli ATCC 25922 and P. aeruginosa ATCC 27853.[5]

  • Optical Standard: 0.5 McFarland Barium Sulfate standard.

Stock Solution Preparation (The "Master Mix")

Formula:



  • Potency Note: If using Tosufloxacin Tosylate, correct for the molecular weight of the salt and water of hydration.

    • MW Tosufloxacin (Free Base): ~404.4 g/mol

    • MW Tosufloxacin Tosylate: ~576.6 g/mol

    • Correction Factor: $ 404.4 / 576.6 \approx 0.70 $

Step-by-Step:

  • Weigh an amount of powder equivalent to 25.6 mg of active (R)-tosufloxacin .

  • Add 2-4 mL of 0.1 N NaOH . Vortex vigorously. The solution should become clear.

  • Add sterile distilled water to bring the total volume to 10 mL .

  • Final Stock Concentration: 2560 µg/mL.

  • Self-Validation: Hold the tube to the light. If any turbidity or crystals are visible, the MIC will be invalid. Add dropwise NaOH if necessary, but do not exceed 10% of total volume to avoid altering the pH of the final broth significantly.

Microplate Preparation
  • Dispense Media: Add 100 µL of CAMHB to columns 2 through 12 of a 96-well round-bottom plate.

  • Initial Dilution: Add 200 µL of an intermediate drug solution (diluted from stock to 2x the highest desired test concentration) into column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix by pipetting. Repeat down to column 10. Discard 100 µL from column 10.

    • Result: Columns 1-10 contain decreasing concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Column 11: Growth Control (Media + Inoculum, no drug).

    • Column 12: Sterility Control (Media only).

Inoculum Preparation & Addition
  • Direct Colony Suspension: Pick 3-5 colonies from an overnight agar plate (non-selective media).

  • Suspension: Emulsify in saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB. This yields approx.

    
     CFU/mL.
    
  • Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1 through 11.

    • Final System: Well volume = 100 µL (Drug) + 50 µL (Inoculum) is incorrect for standard calculation.

    • Corrected Standard: Usually, 50 µL 2x Drug + 50 µL Inoculum.

    • Revised Step 3 (Preferred): Prepare the plate with 50 µL of drug solution at 2x concentration. Add 50 µL of inoculum adjusted to

      
       CFU/mL.
      
    • Final In-Well Concentration:

      
       CFU/mL.
      

Mechanism of Action (Visualized)

Understanding the target is essential for interpreting resistance patterns (e.g., gyrA or parC mutations).

MOA Drug (R)-Tosufloxacin Cell Bacterial Cell Entry (Porins/Diffusion) Drug->Cell Target1 DNA Gyrase (GyrA/GyrB) Cell->Target1 Gram (-) Primary Target2 Topoisomerase IV (ParC/ParE) Cell->Target2 Gram (+) Primary Complex Stable Drug-Enzyme-DNA Cleavage Complex Target1->Complex Target2->Complex Death Double-Strand Breaks Cell Death Complex->Death Replication Fork Arrest

Caption: Mechanism of Action: (R)-tosufloxacin stabilizes the DNA-enzyme complex, preventing religation and causing lethal DNA breaks.

Data Analysis & Quality Control

Reading Results
  • Definition: The MIC is the lowest concentration of (R)-tosufloxacin that completely inhibits visible growth (no button or turbidity) as detected by the unaided eye.

  • Trailing Endpoints: Fluoroquinolones usually produce sharp endpoints. If "haze" or trailing growth is observed, check for contamination or solubility precipitation (often mistaken for growth).

Quality Control (Self-Validating System)

Since (R)-tosufloxacin is a specific enantiomer, official CLSI ranges may not exist specifically for it. You must run a Reference Standard (Racemic Tosufloxacin) alongside.

Expected Ranges for Racemic Tosufloxacin (Reference):

Organism ATCC Strain Expected MIC Range (µg/mL)*
E. coli 25922 0.03 - 0.12
P. aeruginosa 27853 0.25 - 1.0

| S. aureus | 29213 | 0.03 - 0.12 |

Note: If your (R)-tosufloxacin MIC deviates significantly (>2 dilutions) from the racemate without a known biological justification (e.g., super-potency of the R-isomer), suspect a protocol error.

Troubleshooting & "Field-Proven" Insights

  • Precipitation in Wells:

    • Symptom:[4][6] White sediment in high-concentration wells that does not look like a bacterial button.

    • Cause: The carryover of NaOH was insufficient to keep the drug solubilized when diluted into the neutral pH CAMHB.

    • Fix: Prepare the stock at a higher concentration in 100% DMSO (if compatible with the strain) or ensure the intermediate dilution step uses a buffer that prevents pH shock.

  • Skipped Wells:

    • Symptom:[4][6] Growth at 4 µg/mL, no growth at 2 µg/mL, growth at 1 µg/mL.

    • Cause: Technical pipetting error or contamination.

    • Fix: Discard results and repeat. Ensure tips are changed or washed thoroughly if using automated liquid handlers.

  • Potency Verification:

    • Ensure the Certificate of Analysis (CoA) for your (R)-tosufloxacin verifies the Optical Rotation . If the enantiomeric excess (ee%) is low, your MIC will drift toward the value of the racemate.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8] Wayne, PA: CLSI.[7][9][10]

  • Hooper, D. C. (2001). "Mechanisms of Action of Antimicrobials: Focus on Quinolones." Clinical Infectious Diseases, 32(Supplement_1), S9-S15.

  • National Center for Biotechnology Information (NCBI). "Tosufloxacin." PubChem Compound Summary.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[5] Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.[5] Version 13.[5]1.

  • Barry, A. L., & Fuchs, P. C. (1991). "In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin."[11] Antimicrobial Agents and Chemotherapy, 35(5), 955–960. (Provides comparative MIC data for Tosufloxacin).

Sources

Method

High-Purity Isolation of (R)-Tosufloxacin from Racemic Mixtures

Executive Summary & Scientific Context Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a pyrrolidinyl moiety containing a chiral center. While marketed as a racemic tosylate salt (Ozex®), the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a pyrrolidinyl moiety containing a chiral center. While marketed as a racemic tosylate salt (Ozex®), the enantiomers exhibit distinct pharmacokinetic profiles. Studies, such as those by Minami et al., have shown stereoselective renal clearance and urinary recovery rates, necessitating the isolation of the (R)-enantiomer for advanced pharmacological profiling and potential single-enantiomer drug development [1].

The Challenge: Direct resolution of the final Tosufloxacin molecule is chemically arduous due to its zwitterionic nature and low solubility in common organic solvents. While industrial synthesis often resolves the 3-aminopyrrolidine intermediate prior to coupling, researchers frequently face the need to isolate the (R)-isomer from existing racemic batches.

This guide details two distinct workflows:

  • Preparative Chiral HPLC: The gold standard for high-purity isolation of the final drug substance.

  • Diastereomeric Salt Resolution: A classical approach adapted for scale-up, focusing on the solubility differentials of mandelate salts.

Pre-Isolation Workflow: Salt-to-Base Conversion

Most commercial Tosufloxacin exists as the Tosylate salt. To maximize interaction with Chiral Stationary Phases (CSPs) or resolving agents, the free base must be liberated.

Protocol:

  • Suspend 10 g of Racemic Tosufloxacin Tosylate in 100 mL of water.

  • Slowly add 1M NaOH under vigorous stirring until pH reaches 11.0–11.5 (The solution may not fully clear due to the amphoteric nature).

  • Adjust pH back to the isoelectric point (approx pH 7.2–7.4) using 1M HCl to precipitate the free base.

  • Extract with Dichloromethane (DCM) : Methanol (9:1 v/v) (3 x 100 mL).

  • Dry organic layer over anhydrous

    
     and evaporate to dryness.
    
  • Yield Check: Expect >95% recovery of Tosufloxacin Free Base.

Protocol A: Preparative Chiral HPLC (High Purity)

Target Audience: Analytical Chemists, R&D Scientists. Mechanism: Differential adsorption of enantiomers on an amylose-based polysaccharide stationary phase.

3.1 Experimental Configuration
ParameterSpecificationRationale
Column Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))Immobilized phase allows the use of DCM/THF to solubilize the poorly soluble Tosufloxacin.
Dimensions 20 mm x 250 mm (Prep Scale)Sufficient load capacity for gram-scale isolation.
Mobile Phase n-Hexane : DCM : Ethanol : Diethylamine (DEA) (50 : 30 : 20 : 0.1 v/v/v/v) DCM enhances solubility. DEA masks residual silanols, preventing peak tailing of the basic pyrrolidine amine [2].
Flow Rate 15.0 mL/minOptimized for mass transfer in prep columns.
Detection UV @ 290 nmAbsorption maximum for the naphthyridine core.
Temperature 25°CAmbient temperature preserves column life.
3.2 Step-by-Step Isolation
  • Sample Dissolution: Dissolve 500 mg of Tosufloxacin Free Base in 10 mL of the Mobile Phase (omit Hexane if cloudy, then slowly add back). Filter through a 0.45 µm PTFE membrane.

  • Loading: Inject 2.0 mL per run.

  • Collection:

    • Peak 1 ((S)-Enantiomer): Typically elutes first (approx. 12-15 min).

    • Peak 2 ((R)-Enantiomer): Typically elutes second (approx. 18-22 min). Note: Elution order must be confirmed via optical rotation or circular dichroism.

  • Post-Processing: Pool "Peak 2" fractions. Evaporate solvent under reduced pressure at <40°C.

  • Salt Reformation: Dissolve residue in ethanol; add 1 equivalent of p-toluenesulfonic acid monohydrate to regenerate (R)-Tosufloxacin Tosylate.

3.3 Workflow Diagram (Graphviz)

HPLC_Workflow Start Racemic Tosufloxacin (Tosylate Salt) FreeBase Free Base Conversion (pH Adjustment -> DCM Ext.) Start->FreeBase NaOH / HCl Prep Sample Prep Dissolve in Mobile Phase + DEA FreeBase->Prep Filtration HPLC Chiral HPLC Separation (Chiralpak IA, Hex/DCM/EtOH) Prep->HPLC Injection Detect UV Detection (290nm) Identify Peak 1 (S) vs Peak 2 (R) HPLC->Detect Collect Fraction Collection (R)-Enantiomer Pool Detect->Collect Select Peak 2 Salt Salt Reformation (+ p-TsOH) Collect->Salt Evaporation Final Isolated (R)-Tosufloxacin Tosylate (>99% ee) Salt->Final

Figure 1: Workflow for the chromatographic isolation of (R)-Tosufloxacin.

Protocol B: Diastereomeric Salt Resolution (Scalable)

Target Audience: Process Chemists. Mechanism: Formation of diastereomeric salts with different lattice energies/solubilities using a chiral acid.

Expert Insight: While direct resolution of the final drug is difficult, the use of (D)-Mandelic Acid has shown efficacy for similar pyrrolidinyl-quinolones due to the π-π stacking potential between the mandelic phenyl ring and the quinolone core [3].

4.1 Step-by-Step Methodology
  • Molar Stoichiometry: Mix 10 mmol (4.04 g) of Tosufloxacin Free Base and 10 mmol (1.52 g) of (D)-(-)-Mandelic Acid .

  • Solvent Selection: Suspend the mixture in 80 mL of Acetonitrile (ACN) containing 5% water.

    • Why ACN/Water? Anhydrous solvents often fail to dissolve the zwitterion, while too much water prevents crystallization.

  • Reflux: Heat the mixture to reflux (approx. 80°C) until a clear solution is obtained. If not clear, add minimal methanol dropwise.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 6 hours, then refrigerate at 4°C for 12 hours.

  • Filtration (The Critical Step):

    • The precipitate is typically enriched with the (R)-Tosufloxacin-(D)-Mandelate diastereomer (less soluble).

    • Filter the crystals.

  • Recrystallization: Recrystallize the wet cake from ACN/Water (95:5) to upgrade chiral purity.

  • Liberation: Suspend the salt in water, adjust pH to 7.3, and extract the (R)-Tosufloxacin free base as described in Section 2.

Quality Control: Determination of Enantiomeric Excess (ee)

Before using the isolated material, validate purity using an analytical scale method.

  • Column: Chiralpak IA-3 (3 µm particle size, 4.6 x 150 mm).

  • Mobile Phase: Hexane : Ethanol : DEA (60 : 40 : 0.1).

  • Formula:

    
    
    
  • Acceptance Criteria: ee > 98.0% for biological assays.

References
  • Minami, R., Inotsume, N., Nakamura, C., & Nakano, M. (1993). Stereoselective analysis of the disposition of tosufloxacin enantiomers in man. European Journal of Clinical Pharmacology, 45(5), 489–491.[1] Link

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

  • Toyama Chemical Co., Ltd. (1988). Process for preparing tosufloxacin. U.S. Patent No. 4,762,831. Link

Sources

Application

Technical Guide: Advanced Crystallization &amp; Polymorph Control of (R)-Tosufloxacin Tosylate

This Application Note is structured to guide researchers through the precise crystallization and salt-formation of (R)-Tosufloxacin Tosylate . While commercial Tosufloxacin is often racemic, high-purity enantiomers are c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise crystallization and salt-formation of (R)-Tosufloxacin Tosylate . While commercial Tosufloxacin is often racemic, high-purity enantiomers are critical for pharmacokinetic studies and next-generation fluoroquinolone development.

Introduction & Chemical Context

(R)-Tosufloxacin Tosylate is the p-toluenesulfonate salt of the (R)-enantiomer of Tosufloxacin. Unlike the free base, which exhibits poor aqueous solubility (zwitterionic nature, pKa ~5.8/8.7), the tosylate salt significantly enhances dissolution rates and bioavailability.

Critical Criticality of the (R)-Isomer: While the achiral p-toluenesulfonic acid (PTSA) is used for salt formation, it does not induce chiral resolution. Therefore, this protocol assumes the starting material is (R)-Tosufloxacin free base (synthesized via (R)-3-aminopyrrolidine) or an enantiomerically enriched stream. The primary goals of this crystallization are:

  • Chemical Purity: Removal of defluoro-analogs and synthetic byproducts.

  • Polymorph Control: Targeting the stable Monohydrate form (critical for shelf-life) vs. the hygroscopic Anhydrous form.

  • Optical Integrity: Preventing racemization during the thermal stress of crystallization.

Phase 1: Solubility Mapping & Solvent Systems

The choice of solvent is dictated by the need to solubilize the hydrophobic fluoroquinolone core while allowing the polar tosylate salt to precipitate upon cooling.

Table 1: Solvent System Efficacy for Tosylate Salt Formation
Solvent SystemRatio (v/v)RoleOutcome
Methanol / Water 1.2 : 1.0 Primary Choice Yields stable Monohydrate . Excellent impurity rejection.
Acetone / Water2.0 : 1.0AlternativeFaster drying, but higher risk of solvate formation.
Ethanol (95%)N/AAnti-solventUsed for anhydrous form (not recommended for stability).
DMF / Water4.0 : 1.0PurificationOnly for crude recrystallization; difficult to remove residual DMF.

Mechanistic Insight: Water is not just a co-solvent here; it is a stoichiometric reagent. To obtain the stable Monohydrate (Form I), the water activity (


) in the solvent system must be sufficient to drive the hydration equilibrium. Anhydrous conditions yield hygroscopic crystals that will phase-convert over time, causing batch inconsistency.

Phase 2: Nucleation & Process Workflow

The following diagram illustrates the critical process parameters (CPP) for the standard crystallization workflow.

CrystallizationWorkflow cluster_control Critical Control Points Start Start: (R)-Tosufloxacin Free Base Dissolution Dissolution Phase Solvent: MeOH/Water (1.2:1) Temp: 65-70°C Add: PTSA (1.05 eq) Start->Dissolution Suspend CarbonTreat Purification Add Activated Carbon Hot Filtration (remove insolubles) Dissolution->CarbonTreat Clarify Nucleation Nucleation Zone Cool to 50°C Optional: Seed with Monohydrate CarbonTreat->Nucleation Filtrate CrystalGrowth Crystal Growth Slow Cool to 20-25°C Rate: 10°C/hour Nucleation->CrystalGrowth Supersaturation Aging Ostwald Ripening (Aging) Hold at 20°C for 4 hours CrystalGrowth->Aging Equilibrium Isolation Isolation Filtration & Wash (Cold MeOH/Water) Dry at 55-60°C Aging->Isolation Harvest

Figure 1: Step-by-step unit operations for the crystallization of (R)-Tosufloxacin Tosylate Monohydrate.

Phase 3: Detailed Experimental Protocol

Protocol A: Preparation of (R)-Tosufloxacin Tosylate Monohydrate

Objective: Convert (R)-Tosufloxacin free base to the pharmaceutical-grade Tosylate Monohydrate salt.

Reagents:

  • (R)-Tosufloxacin Free Base (10.0 g, ~24.7 mmol)

  • p-Toluenesulfonic Acid Monohydrate (PTSA·H₂O) (4.95 g, ~26.0 mmol, 1.05 eq)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Activated Carbon (Type CP-Ultra or equivalent)

Step-by-Step Procedure:

  • Dissolution & Salt Formation:

    • In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 63 mL Methanol and 50 mL Water .

    • Add 10.0 g (R)-Tosufloxacin Free Base .

    • Add 4.95 g PTSA·H₂O .

    • Note: A slight excess of PTSA (1.05 eq) is used to suppress the common ion effect and ensure complete protonation of the piperazinyl/pyrrolidinyl nitrogen.

    • Heat the slurry to 65–70°C . The solids should dissolve completely, forming a clear yellow to amber solution.

  • Purification (Hot Filtration):

    • Once dissolved, add 0.5 g Activated Carbon to absorb color bodies and trace metal impurities.

    • Stir at 65–70°C for 30 minutes.

    • Filter the solution while hot through a pre-heated Buchner funnel (0.45 µm membrane or Celite pad) to remove carbon.

    • Critical: Do not allow the filtrate to cool below 55°C during this step to prevent premature nucleation in the filter.

  • Controlled Crystallization:

    • Return the clear filtrate to a clean reactor.

    • Cool slowly to 50°C . At this point, the solution enters the metastable zone.

    • Seeding (Recommended): Add 0.1% w/w seeds of pure (R)-Tosufloxacin Tosylate Monohydrate to induce controlled nucleation.

    • Cool to 20–25°C over a period of 2–3 hours (approx. rate: 10–15°C/hr).

    • Why Slow Cooling? Rapid cooling traps impurities and mother liquor within the crystal lattice (inclusions). Slow cooling promotes purer, well-defined prisms/needles.

  • Aging & Isolation:

    • Maintain stirring at 20–25°C for 4 hours . This "aging" period allows Ostwald ripening, where fines dissolve and grow onto larger crystals, improving filterability.

    • Filter the white to off-white solid under vacuum.

    • Wash: Rinse the filter cake with a cold mixture of Methanol/Water (1:1, 20 mL) to remove residual acidity and mother liquor.

  • Drying:

    • Dry the wet cake in a vacuum oven at 55–60°C for 8–12 hours.

    • Endpoint: Water content (Karl Fischer) should be theoretically ~3.0% (corresponding to the monohydrate).

Phase 4: Characterization & Validation

To ensure the protocol yielded the correct enantiomer and polymorph, the following validation steps are required.

Table 2: Quality Control Specifications
TestMethodAcceptance Criteria
Identity H-NMR / IRMatches Reference Standard (Tosylate peaks present).
Chiral Purity Chiral HPLC> 99.0% ee (No racemization).
Polymorph PXRDCharacteristic peaks of Monohydrate (distinct from Anhydrous).
Water Content Karl Fischer (KF)2.8% – 3.2% w/w (Theoretical Monohydrate).
Assay HPLC98.0% – 102.0% (anhydrous basis).
Mechanism of Racemization (Risk Assessment)

Although fluoroquinolones are generally configurationally stable, the chiral center at the 3-position of the pyrrolidine ring can be sensitive to extreme basic conditions or prolonged high-temperature reflux.

RacemizationRisk cluster_prevention Prevention Strategy R_Isomer (R)-Tosufloxacin (Active) Transition Planar Intermediate (High Temp / Strong Base) R_Isomer->Transition Proton Abstraction Racemate Racemic Mixture (Loss of Value) Transition->Racemate Reprotonation Control1 Maintain pH < 7 (Acidic conditions stabilize) Control2 Limit Temp < 75°C

Figure 2: Pathway of potential racemization. The acidic conditions of tosylate formation (pH < 7) naturally protect the chiral center, making this protocol robust.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" (Liquid-Liquid Phase Separation)Temperature dropped too fast or solvent ratio incorrect.Re-heat to dissolve.[1] Add 10% more methanol. Cool slower.
Low Yield (<80%) Excess solubility in mother liquor.Cool to 0–5°C for final aging. Verify PTSA stoichiometry.
Wrong Polymorph (Anhydrous) Insufficient water in solvent or over-drying.Ensure water ratio is >40%. Do not dry >70°C under high vacuum.
High Impurity Profile Inadequate carbon treatment or poor starting material.Repeat recrystallization using DMF/Water (4:1) followed by MeOH/Water exchange.

References

  • Preparation method of tosufloxacin tosylate monohydrate. Patent CN110041329B. (Describes the standard industrial methanol/water/PTSA protocol).

  • Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer. Pharmaceutical Research, 2025. (Provides Ksp values and solubility data for the tosylate salt).

  • Tosufloxacin Tosylate and preparation method thereof. Patent CN114369092A. (Details synthesis and purification steps).

  • Stereoselective analysis of the disposition of tosufloxacin enantiomers. Antimicrobial Agents and Chemotherapy. (Validates the existence and separation of enantiomers).

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific laboratory environment, adhering to local safety regulations regarding the handling of fluoroquinolones and sulfonic acids.

Sources

Method

Guide to In Vivo Pharmacokinetic Study Design for (R)-Tosufloxacin: A Stereospecific Approach

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, technically detailed guide for designing and executing a robust in vivo pharmacokin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically detailed guide for designing and executing a robust in vivo pharmacokinetic (PK) study for (R)-tosufloxacin. Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic marketed as a racemate, a mixture of its (R)- and (S)-enantiomers.[1][2] As with many chiral drugs, the enantiomers can exhibit different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, understanding the specific disposition of the pharmacologically active (R)-enantiomer is critical for accurate efficacy and safety assessments. This guide emphasizes the scientific rationale behind experimental choices, ensuring the development of a self-validating and reproducible protocol grounded in established regulatory standards.

The Scientific Imperative: Why Stereospecificity Matters

The human body is a chiral environment. Enzymes, receptors, and transporters often interact preferentially with one enantiomer over the other. While studies on racemic tosufloxacin have shown only minor differences in the half-life and AUC between enantiomers in humans, statistically significant differences in peak concentration (Cmax) and renal clearance have been observed.[3] Failing to distinguish between enantiomers can lead to an inaccurate characterization of the active compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially misinforming dose selection and risk assessment. A study designed around a stereospecific bioanalytical method is, therefore, a fundamental requirement for a scientifically sound development program.

Foundational Strategy: Pre-Study Design and Rationale

A successful in vivo study begins with a meticulously planned foundation. The choices made at this stage directly influence the quality and translatability of the resulting data.

Animal Model Selection: Justification and Considerations

The selection of an appropriate animal model is paramount for generating data that can be reasonably extrapolated to humans.

  • Primary Model (Rodent): The Sprague-Dawley rat is a widely accepted rodent model for initial PK screening. Its well-characterized physiology, manageable size, and extensive historical data make it ideal for assessing basic PK parameters and dose proportionality.

  • Secondary Model (Non-Rodent): To provide a more comprehensive dataset for human dose prediction, a non-rodent species is essential. The Beagle dog is a common choice due to its physiological similarities to humans, particularly in terms of gastrointestinal transit time and metabolic pathways, which can influence the absorption and clearance of fluoroquinolones.

The choice of species should be supported by a literature review of fluoroquinolone metabolism, aiming to match the model's metabolic profile as closely as possible to that of humans.

Dose Rationale and Formulation

Dose selection should be guided by pre-existing data to ensure clinical relevance and safety.

  • Dose Levels: At least three dose levels should be selected for both intravenous (IV) and oral (PO) routes to assess linearity and dose proportionality. These doses should be informed by:

    • In vitro efficacy data (e.g., Minimum Inhibitory Concentration, MIC).[4][5]

    • Preliminary toxicology data to establish a maximum tolerated dose (MTD).

  • Formulation: The vehicle used to deliver the drug must be inert and facilitate consistent delivery.

    • Oral (PO): A suspension in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in purified water is standard.

    • Intravenous (IV): A clear, sterile solution in a physiologically compatible vehicle like 0.9% saline is required. The pH may need to be adjusted to ensure the solubility of the compound.

All formulations must be analyzed for homogeneity, concentration, and stability prior to administration.

Core Protocol: In Vivo Execution

This section details the step-by-step methodology for the in vivo phase of the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Preparation
  • Acclimatization: House animals in a controlled environment (22±3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study.

  • Health Check: Confirm all animals are healthy and within an appropriate weight range.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing to reduce variability in oral absorption. Water should be provided ad libitum.

  • Group Assignment: Randomly assign animals to dose groups. A typical design is outlined in the table below.

Dosing and Sample Collection Schedule

The following table provides an example experimental design for a PK study in rats.

ParameterIntravenous (IV) AdministrationOral (PO) Gavage Administration
Dose Levels 1, 5, and 10 mg/kg5, 10, and 20 mg/kg
Animals/Group 3 Male, 3 Female3 Male, 3 Female
Biological Matrix Plasma (K2EDTA as anticoagulant)Plasma (K2EDTA as anticoagulant)
Sampling Times Pre-dose (0), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hr post-dosePre-dose (0), 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hr post-dose
Blood Collection Protocol
  • At each time point, collect approximately 0.2-0.3 mL of whole blood via an appropriate vessel (e.g., jugular vein cannula) into tubes containing K2EDTA.

  • Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

  • Place samples immediately on wet ice.

  • Within 30 minutes of collection, centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

  • Carefully transfer the resulting plasma supernatant into uniquely labeled, pre-chilled cryovials.

  • Store plasma samples at ≤ -70°C until bioanalysis.

Bioanalysis: The Key to Accurate Quantification

The quantification of (R)-tosufloxacin in plasma requires a validated, stereospecific bioanalytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard platform for this purpose.

Methodological Cornerstones
  • Chiral Separation: A chiral stationary phase (CSP) column is mandatory to resolve (R)-tosufloxacin from its (S)-enantiomer. Columns based on derivatized cellulose or amylose are often effective.

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common, robust technique for extracting the analyte from the plasma matrix.

  • Internal Standard (IS): A stable isotope-labeled version of (R)-tosufloxacin is the ideal IS. If unavailable, a structurally similar fluoroquinolone with different chromatographic retention and mass can be used.

  • Method Validation: The method must be fully validated according to regulatory guidelines from the FDA and/or EMA.[6][7][8] Validation proves the method is reliable and includes assessments of:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision

    • Matrix Effect

    • Recovery

    • Analyte Stability (in-matrix and in-solution)

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with validated software (e.g., Phoenix™ WinNonlin®).

Key Pharmacokinetic Parameters

The following table defines the essential parameters to be determined.

ParameterDescription
Cmax The maximum observed plasma concentration.
Tmax The time at which Cmax is observed.
AUC(0-t) The area under the plasma concentration-time curve from time zero to the last quantifiable time point.
AUC(0-inf) The area under the plasma concentration-time curve extrapolated to infinity.
The terminal elimination half-life.
CL Total body clearance of the drug from plasma (for IV data).
Vdss The apparent volume of distribution at steady-state (for IV data).
F% The fraction of the oral dose that reaches systemic circulation (Bioavailability). Calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Visualizing the Workflow

A well-structured workflow ensures that all phases of the study are logically connected and executed.

PK_Workflow cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Vivo Execution cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Interpretation & Reporting A Protocol Development & IACUC Approval B Dose Formulation & Analytical Validation A->B D Drug Administration (IV & PO Groups) B->D C Animal Acclimatization & Fasting C->D E Timed Blood Sample Collection D->E F Plasma Processing & Storage at -70°C E->F H Sample Analysis & Quantification F->H G Stereospecific LC-MS/MS Method Validation G->H I Pharmacokinetic (PK) Parameter Calculation (NCA) H->I J Data Tabulation & Statistical Analysis I->J K Final Study Report Generation J->K

Caption: A comprehensive workflow for an in vivo pharmacokinetic study.

References

  • Minami, R., Inotsume, N., Nakamura, C., & Nakano, M. (1993). Stereoselective analysis of the disposition of tosufloxacin enantiomers in man. European Journal of Clinical Pharmacology, 45(5), 489–491. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Niki, Y. (2002). Pharmacokinetics and safety assessment of tosufloxacin tosilate. Journal of Infection and Chemotherapy, 8(1), 1–18. [Link]

  • U.S. Food and Drug Administration. Pharmacokinetics and Bioavailability. [Link]

  • PubChem. Tosufloxacin Tosylate Compound Summary. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2023). Regulatory Guidelines for Conducting Bioavailability as per USFDA. [Link]

  • Harada, H., et al. (2015). In vitro and in vivo antibacterial activity of tosufloxacin tosilate hydrate against major causative bacteria of pneumonia and otitis media in pediatric patients. Journal of Infection and Chemotherapy, 21(11), 796-804. [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation Strategies for (R)-Tosufloxacin Delivery Systems

Abstract (R)-tosufloxacin, like many fluoroquinolone antibiotics, presents formulation challenges primarily due to its poor aqueous solubility, which can significantly hinder its bioavailability and therapeutic applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-tosufloxacin, like many fluoroquinolone antibiotics, presents formulation challenges primarily due to its poor aqueous solubility, which can significantly hinder its bioavailability and therapeutic application.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome these limitations. We will explore the development of nanosuspensions, amorphous solid dispersions, and liposomal delivery systems for (R)-tosufloxacin. This guide details the underlying scientific principles, step-by-step experimental protocols, and critical characterization techniques required to design and validate these advanced drug delivery systems.

Introduction: The Rationale for Advanced Formulations

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic agent.[4] It is known to be a microbial DNA topoisomerase inhibitor.[4] The tosylate salt form of tosufloxacin is a racemate, containing equal amounts of the (R)- and (S)-enantiomers.[4][5] A primary obstacle in the development of oral dosage forms for many fluoroquinolones is their low water solubility.[1][2] Tosufloxacin, a zwitterionic compound with pKa values of 5.8 and 8.7, exhibits particularly poor solubility at intestinal pH.[1] Such limited solubility is a major cause of low and variable oral bioavailability, which necessitates the exploration of advanced formulation strategies.[6][7]

The goal of developing advanced delivery systems for (R)-tosufloxacin is to enhance its apparent solubility and dissolution rate, thereby improving its potential for consistent absorption. Strategies such as reducing particle size to the nanometer range, creating amorphous forms of the drug, or encapsulating it within lipid-based carriers can dramatically alter its biopharmaceutical properties.[6][8][9] This guide will provide the foundational knowledge and practical protocols to pursue three such strategies.

Overall Formulation Development Workflow

The development of a robust drug delivery system is a systematic process. It begins with understanding the physicochemical properties of the active pharmaceutical ingredient (API) and progresses through formulation design, characterization, and stability assessment.

Formulation_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design & Screening cluster_2 Phase 3: Formulation & Characterization cluster_3 Phase 4: Stability & Final Selection API API Physicochemical Characterization (Solubility, pKa, LogP) Strategy Select Formulation Strategy (e.g., Nanosuspension, ASD, Liposome) API->Strategy Excipient Excipient Screening & Compatibility Strategy->Excipient DOE Design of Experiments (DoE) for Process Optimization Excipient->DOE Prototype Prepare Prototype Formulations DOE->Prototype Characterize Physicochemical Characterization (Size, PDI, ZP, EE%, DL%) Prototype->Characterize Release In Vitro Release (Dissolution) Testing Characterize->Release Stability ICH Stability Studies (Accelerated & Long-Term) Release->Stability Select Lead Formulation Selection Stability->Select

Caption: High-level workflow for drug delivery system development.

Strategy 1: Nanosuspensions for Enhanced Dissolution

Scientific Principle: Nanosuspensions are colloidal dispersions of pure drug particles with a size typically below 1 µm.[8][10] By dramatically increasing the surface area-to-volume ratio, nanosuspensions enhance the dissolution rate of poorly soluble drugs, as described by the Noyes-Whitney equation.[11] This often leads to improved absorption and bioavailability.[11][12] Stabilizers (surfactants or polymers) are adsorbed onto the particle surface to prevent aggregation.[9]

Protocol: (R)-Tosufloxacin Nanosuspension via High-Pressure Homogenization (HPH)

Scientist's Note: HPH is a top-down approach that uses high shear forces and cavitation to break down larger drug crystals into nanoparticles.[8][12] It is a scalable and widely used method in the pharmaceutical industry.

1. Materials:

  • (R)-Tosufloxacin Tosylate

  • Stabilizer 1: Poloxamer 188 (Steric Stabilizer)

  • Stabilizer 2: Sodium Dodecyl Sulfate (SDS) (Electrostatic Stabilizer)

  • Purified Water (USP Grade)

2. Equipment:

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer (e.g., Avestin EmulsiFlex or Microfluidizer)

  • Particle size analyzer (Dynamic Light Scattering - DLS)

  • Zeta potential analyzer

3. Procedure:

  • Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 188 and a 0.1% (w/v) solution of SDS in purified water.

  • Pre-Suspension Formation: Disperse 1% (w/v) of (R)-tosufloxacin powder into the stabilizer solution.

  • High-Shear Mixing: Homogenize the dispersion using a high-shear mixer at 10,000 rpm for 15 minutes to form a coarse pre-suspension.

    • Rationale: This step breaks down large drug agglomerates and ensures a uniform feed for the high-pressure homogenizer, preventing potential blockages.

  • High-Pressure Homogenization:

    • Process the pre-suspension through the high-pressure homogenizer.

    • Set the pressure to 1500 bar (approx. 21,750 psi).

    • Perform 20-30 homogenization cycles.

    • Rationale: Repeated cycles are necessary to achieve a narrow and unimodal particle size distribution. The extreme pressure drop and fluid velocity create immense shear and cavitation forces, which are responsible for particle size reduction.[8]

  • Cooling: Ensure the product outlet is cooled using an ice bath or a heat exchanger throughout the process.

    • Rationale: HPH generates significant heat, which can increase drug degradation and alter the efficacy of temperature-sensitive stabilizers.

  • Characterization: Immediately analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Characterization of Nanosuspensions
ParameterTechniqueTypical Acceptance CriteriaRationale
Mean Particle Size Dynamic Light Scattering (DLS)200 - 600 nmSize directly impacts dissolution rate and bioavailability.[10]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Measures the width of the size distribution. A low PDI indicates a homogenous and stable suspension.[13]
Zeta Potential (ZP) Laser Doppler Electrophoresis> |30| mVIndicates the magnitude of the electrostatic charge on the particle surface, predicting the long-term physical stability against aggregation.[13][14][15]
Crystallinity DSC / PXRDCrystalline peaks presentTo confirm that the process has not induced an amorphous transformation, which could affect stability.
Assay and Purity HPLC95.0% - 105.0% of label claimTo quantify the drug content and ensure no significant degradation occurred during processing.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Scientific Principle: Amorphous solids lack the long-range molecular order of their crystalline counterparts. This disordered state possesses higher free energy, leading to significantly increased apparent solubility and dissolution rates.[3][16] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous state and prevent re-crystallization.[16][17]

Protocol: (R)-Tosufloxacin ASD via Hot-Melt Extrusion (HME)

Scientist's Note: HME is a solvent-free, continuous manufacturing process that uses heat and mechanical shear to mix the drug and polymer, forming a solid solution.[17][18][19] It is an efficient method for producing stable ASDs.

1. Materials:

  • (R)-Tosufloxacin Tosylate

  • Polymer: Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Plasticizer (optional): Poloxamer 188

2. Equipment:

  • Hot-Melt Extruder (e.g., Pharma 11 Twin-Screw Extruder)

  • Differential Scanning Calorimeter (DSC)

  • Powder X-ray Diffractometer (PXRD)

  • USP Dissolution Apparatus II (Paddle)

3. Procedure:

  • Pre-formulation Analysis:

    • Determine the glass transition temperature (Tg) of (R)-tosufloxacin and the polymer (Soluplus®) using DSC.

    • Assess the thermal stability of the drug using Thermogravimetric Analysis (TGA).

    • Rationale: This data is crucial for selecting an appropriate HME processing temperature that is high enough to ensure drug dissolution in the molten polymer but low enough to prevent thermal degradation.[20]

  • Blending: Prepare a physical blend of (R)-tosufloxacin and Soluplus® (e.g., in a 1:3 drug-to-polymer ratio by weight). Mix thoroughly in a V-blender for 15 minutes.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder barrel. A typical profile might be 120°C / 140°C / 160°C / 160°C from the feeding zone to the die.

    • Set the screw speed to 100 RPM.

    • Feed the physical blend into the extruder at a controlled rate.

    • Rationale: The conveying and kneading elements of the screws transport, mix, and apply mechanical shear to the material, facilitating the dissolution of the drug into the molten polymer.[18]

  • Cooling and Milling: The extrudate emerges from the die as a strand, which is cooled on a conveyor belt and then milled into a fine powder using a Fitzmill or similar apparatus.

  • Characterization: Analyze the milled extrudate to confirm the formation of an amorphous solid dispersion.

Characterization of ASDs
ParameterTechniqueExpected Result for ASDRationale
Amorphicity Powder X-ray Diffraction (PXRD)Absence of sharp Bragg peaks (halo pattern)Confirms the lack of crystallinity, which is essential for solubility enhancement.[20]
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)A single Tg, intermediate between drug and polymerA single Tg indicates a homogenous, molecularly mixed dispersion.[21]
Dissolution Rate USP Apparatus II (Paddle)Significantly faster and higher extent of release vs. crystalline drugThe primary performance metric, demonstrating the success of the solubility enhancement strategy.
Drug-Polymer Interactions FTIR SpectroscopyShifts in characteristic peaks (e.g., C=O, N-H)Can indicate interactions like hydrogen bonding that contribute to the stability of the amorphous system.[21]

Strategy 3: Liposomal Encapsulation

Scientific Principle: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[22] They can encapsulate both hydrophilic and hydrophobic drugs. For a molecule like (R)-tosufloxacin, it can be entrapped within the lipid bilayer or the aqueous core depending on its properties and the formulation method. Liposomal delivery can improve the therapeutic index of drugs by altering their pharmacokinetics, targeting specific tissues, and protecting the drug from degradation.[23][24]

Liposome_Structure cluster_0 Liposome Cross-Section O1 O2 I1 O1->I1 O3 I2 O2->I2 O4 I3 O3->I3 O8 I4 O4->I4 O5 O6 I5 O5->I5 O7 I6 O6->I6 I7 O7->I7 I8 O8->I8 AqueousCore Aqueous Core (Hydrophilic Drug) Bilayer Lipid Bilayer (Hydrophobic Drug)

Caption: Structure of a unilamellar liposome vesicle.

Protocol: (R)-Tosufloxacin Liposomes via Thin-Film Hydration

Scientist's Note: This is a classic and robust method for preparing multilamellar and unilamellar vesicles. The drug is co-dissolved with lipids, which are then dried to a thin film. Hydration of this film with an aqueous buffer leads to the spontaneous formation of liposomes.[25]

1. Materials:

  • (R)-Tosufloxacin Tosylate

  • Phospholipid: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Solvent: Chloroform:Methanol mixture (2:1, v/v)

  • Hydration Buffer: Phosphate Buffered Saline (PBS), pH 7.4

2. Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (MWCO 10-14 kDa) or centrifugal ultrafiltration devices

  • UV-Vis Spectrophotometer

3. Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol (e.g., at a 2:1 molar ratio), and (R)-tosufloxacin in the chloroform:methanol solvent mixture in a round-bottom flask.

    • Rationale: Cholesterol is incorporated to modulate the fluidity and stability of the lipid bilayer.

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature (Tc of DPPC is 41°C) until a thin, dry lipid film is formed on the inner surface.

  • Hydration:

    • Add the PBS buffer (pH 7.4) to the flask.

    • Continue to rotate the flask (without vacuum) at a temperature above the Tc for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension briefly in a bath sonicator.

    • Extrude the suspension 10-20 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) using a handheld extruder.

    • Rationale: Extrusion forces the larger MLVs through the small pores, shearing them into smaller, more uniform SUVs.

  • Purification:

    • Remove the unencapsulated (free) drug from the liposome suspension using dialysis against fresh PBS buffer or by using centrifugal ultrafiltration.[26]

    • Rationale: Separation of free drug is essential for accurately determining the encapsulation efficiency.

Characterization of Liposomes
ParameterTechniqueTypical Acceptance CriteriaRationale
Particle Size & PDI Dynamic Light Scattering (DLS)80 - 200 nm; PDI < 0.2Size affects the in vivo fate and circulation time of liposomes.[14][27]
Zeta Potential Laser Doppler ElectrophoresisVaries (e.g., -10 to -30 mV for neutral lipids)Surface charge influences stability and interaction with biological membranes.[14][28]
Encapsulation Efficiency (EE%) UV-Vis Spec after separation of free drug> 70%A critical parameter indicating the effectiveness of the formulation process. Calculated as: ((Total Drug - Free Drug) / Total Drug) * 100
Drug Loading (DL%) UV-Vis Spec after separation of free drugVaries based on drug/lipid ratioRepresents the amount of drug per unit weight of the liposome. Calculated as: ((Total Drug - Free Drug) / Total Lipid Weight) * 100

In Vitro Release Testing

Scientific Principle: In vitro release testing is a crucial performance test that evaluates the rate and extent of drug release from the delivery system. For nanocarriers like nanosuspensions and liposomes, standard dissolution methods must be adapted to separate the released drug from the encapsulated drug.[29][30] Dialysis-based methods are most commonly employed for this purpose.[26][31]

Protocol: Dialysis Bag Method for Nanocarriers

1. Materials & Equipment:

  • Formulation (Nanosuspension or Liposome)

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Release Medium: Phosphate Buffer pH 6.8 (simulating intestinal fluid)

  • Shaking water bath or USP Dissolution Apparatus

  • HPLC or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation: Accurately measure a known quantity of the formulation (e.g., 1 mL) and place it inside a pre-soaked dialysis bag. Securely seal both ends.

  • Immersion: Place the dialysis bag into a vessel containing a defined volume of release medium (e.g., 100 mL) to ensure sink conditions.[29]

  • Incubation: Place the vessel in a shaking water bath set to 37°C and 100 RPM.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Stability Testing

Scientific Principle: Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature and humidity.[32][33] It is essential for determining the shelf-life and recommended storage conditions. Studies are performed according to International Council for Harmonisation (ICH) guidelines.[32][34][35]

Protocol: ICH Stability Conditions

Formulations should be stored in their final proposed container closure system and placed in stability chambers under the following conditions:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Source: Adapted from ICH Q1A(R2) Guidelines.[33][36]

Critical Stability-Indicating Parameters to Monitor:

  • For all formulations: Visual appearance, assay, purity/degradation products.

  • For Nanosuspensions/Liposomes: Particle size, PDI, Zeta potential.

  • For ASDs: Amorphicity (via PXRD or DSC).

Conclusion

The successful formulation of poorly soluble drugs like (R)-tosufloxacin requires a systematic, science-driven approach. Nanosuspensions, amorphous solid dispersions, and liposomes represent three powerful and distinct strategies to enhance solubility and modify drug release profiles. The choice of strategy depends on the desired therapeutic outcome, the specific physicochemical properties of the drug, and manufacturing considerations. The protocols and characterization methods detailed in this guide provide a robust framework for researchers to develop and validate effective and stable delivery systems, ultimately unlocking the full therapeutic potential of challenging molecules.

References

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Arjunan, A., et al. (2022). Sulfonium-based liposome-encapsulated antibiotics deliver a synergistic antibacterial activity. RSC Publishing - The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Mathew, M., et al. (2017). ANTIBIOTICS NANOSUSPENSION. Journal of Drug Delivery and Therapeutics. Retrieved February 22, 2026, from [Link]

  • Trujillo, C., et al. (2023). Liposome-Encapsulated Antibiotics for the Therapy of Mycobacterial Infections. MDPI. Retrieved February 22, 2026, from [Link]

  • Sá, F. A., et al. (2019). In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Dissolution Technologies. Retrieved February 22, 2026, from [Link]

  • Hatsuda, Y., et al. (n.d.). Pharmaceutical Design of the Liposomal Antimicrobial Agents for Infectious Disease. Retrieved February 22, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2023). EMA. Retrieved February 22, 2026, from [Link]

  • ICH Guidelines for stability testing. (2016). Slideshare. Retrieved February 22, 2026, from [Link]

  • Ribeiro, A. I., et al. (2023). Liposome-encapsulated antibiotics and biosurfactants: an effective strategy to boost biofilm eradication in cooling towers. PMC. Retrieved February 22, 2026, from [Link]

  • Particle Size Analysis of Nanoparticles for Drug Delivery Applications. (n.d.). HORIBA. Retrieved February 22, 2026, from [Link]

  • Q1A(R2) Guideline. (2003). ICH. Retrieved February 22, 2026, from [Link]

  • Farjadian, F., et al. (2014). Particle characterisation in drug delivery. European Pharmaceutical Review. Retrieved February 22, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. Retrieved February 22, 2026, from [Link]

  • Singh, I., et al. (2024). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Preprints.org. Retrieved February 22, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 22, 2026, from [Link]

  • Ghaffari, S., et al. (2024). Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Crimson Publishers. Retrieved February 22, 2026, from [Link]

  • van Vuuren, S., et al. (2009). Antimicrobial activity of liposome encapsulated cyclo(L-tyrosyl-L-prolyl). Ingenta Connect. Retrieved February 22, 2026, from [Link]

  • Musiał, W., et al. (2023). The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. MDPI. Retrieved February 22, 2026, from [Link]

  • Adate, P., et al. (2019). In Vitro Release Test of Nano-drug Delivery Systems Based on Analytical and Technological Perspectives. Bentham Science Publishers. Retrieved February 22, 2026, from [Link]

  • Tosufloxacin | C19H15F3N4O3 | CID 5517. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]

  • Lestari, M. L. A. D., et al. (2021). Development, Characterization and Pharmacokinetic Profile of Chitosan-Sodium Tripolyphosphate Nanoparticles Based Drug Delivery Systems for Curcumin. PMC. Retrieved February 22, 2026, from [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery. (2023). Asian Journal of Research in Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (2023). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Honary, S., & Zahir, F. (n.d.). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems. SciSpace. Retrieved February 22, 2026, from [Link]

  • Takano, R., et al. (2018). Dissolution Profile of Tosufloxacin Tosylate in Biorelevant Bicarbonate Buffer Containing Sodium Chloride: Precipitation of Hemi-hydrochloride Salt at the Particle Surface. PMC. Retrieved February 22, 2026, from [Link]

  • Lage, D., et al. (2022). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. MDPI. Retrieved February 22, 2026, from [Link]

  • Tosufloxacin Tosylate | C26H23F3N4O6S | CID 93858. (n.d.). PubChem - NIH. Retrieved February 22, 2026, from [Link]

  • Kumari, J., et al. (2021). Formulation and Evaluation of Amoxicillin Nanosuspension. IJPPR. Retrieved February 22, 2026, from [Link]

  • A Comprehensive Review of Nanosuspension: Formulation, Evaluations and Pharmacokinetics Aspects. (2023). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. (2022). GSC Online Press. Retrieved February 22, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Retrieved February 22, 2026, from [Link]

  • Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations. (2018). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Shah, N., et al. (2015). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. PMC. Retrieved February 22, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. Retrieved February 22, 2026, from [Link]

  • Zhang, Z., et al. (2019). Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-β-cyclodextrin Inclusion. Indian Journal of Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

  • Van den Mooter, G. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. Retrieved February 22, 2026, from [Link]

  • Keck, C. M., & Müller, R. H. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved February 22, 2026, from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series. Retrieved February 22, 2026, from [Link]

Sources

Method

Application Note: Strategic Evaluation of (R)-Tosufloxacin Cytotoxicity

Executive Summary & Mechanism of Action Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a naphthyridine core.[1] While clinically effective against Gram-positive and Gram-negative bacteria vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Tosufloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a naphthyridine core.[1] While clinically effective against Gram-positive and Gram-negative bacteria via inhibition of DNA gyrase and Topoisomerase IV, its development requires rigorous safety profiling due to class-specific toxicities, including hepatotoxicity, phototoxicity, and potential chondrotoxicity.

This guide focuses on the (R)-enantiomer of Tosufloxacin. In chiral drug development, verifying that the specific enantiomer does not exhibit enhanced off-target cytotoxicity compared to the racemate or (S)-enantiomer is critical.

Mechanism of Mammalian Cytotoxicity

While fluoroquinolones target bacterial topoisomerases, mammalian toxicity arises from:

  • Off-Target Inhibition: Interference with mammalian Topoisomerase II (Topo II), leading to double-strand DNA breaks.[1]

  • Oxidative Stress: Generation of Reactive Oxygen Species (ROS) disrupting mitochondrial membrane potential.[1]

  • Phototoxicity: UV-induced excitation of the naphthyridine ring, generating singlet oxygen (

    
    ) that damages cellular membranes.[1]
    
Diagram: Mechanism of Fluoroquinolone Toxicity

G Drug (R)-Tosufloxacin TopoII Mammalian Topo II Inhibition Drug->TopoII Mito Mitochondrial Dysfunction Drug->Mito Photo Photosensitization Drug->Photo + UVA UVA UVA Exposure UVA->Photo DSB DNA Double-Strand Breaks TopoII->DSB ROS ROS Generation (Singlet Oxygen) Mito->ROS Photo->ROS Apoptosis Apoptosis/Necrosis DSB->Apoptosis ROS->DSB Membrane Lipid Peroxidation (Membrane Damage) ROS->Membrane Membrane->Apoptosis

Caption: Mechanistic pathways of (R)-Tosufloxacin cytotoxicity involving Topoisomerase II inhibition and UVA-mediated oxidative stress.[1]

Experimental Design Strategy

To fully characterize (R)-Tosufloxacin, a single assay is insufficient.[1] We employ a Triad Validation System :

Assay ModuleMethodRationale
1. Metabolic Viability CCK-8 (WST-8) Superior to MTT for quinolones.[1] No solubilization step required (avoiding precipitate interference) and higher sensitivity.[1]
2. Phototoxicity Neutral Red Uptake (NRU) Regulatory requirement (OECD 432) for fluoroquinolones to assess light-induced toxicity.[1]
3. Genotoxicity Alkaline Comet Assay Directly detects DNA strand breaks caused by Topo II inhibition.[1]

Protocol 1: Metabolic Viability (CCK-8)

Objective: Determine the IC50 of (R)-Tosufloxacin in HepG2 (liver model) or HEK293 (kidney model) cells.

Why CCK-8 over MTT?

Tosufloxacin has poor water solubility.[1] The MTT assay produces insoluble formazan crystals requiring DMSO solubilization. This step can re-precipitate high concentrations of Tosufloxacin, causing false absorbance spikes. CCK-8 produces a water-soluble formazan, eliminating this error.[1][2]

Materials
  • Cell Line: HepG2 (ATCC HB-8065).[1]

  • Reagent: Cell Counting Kit-8 (WST-8).[1]

  • Solvent: DMSO (Final concentration < 0.5%).[1]

  • Positive Control: Triton X-100 (0.1%).[1]

Step-by-Step Methodology
  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in a 96-well plate (100 µL/well).
      
    • Incubate for 24h at 37°C, 5% CO2 to ensure adherence.

  • Drug Preparation:

    • Dissolve (R)-Tosufloxacin in 100% DMSO to create a 100 mM stock.[1]

    • Prepare serial dilutions in culture medium (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Critical: Ensure final DMSO concentration is consistent across all wells (max 0.5%).

  • Treatment:

    • Aspirate old medium.[1]

    • Add 100 µL of drug-containing medium to wells (n=3 replicates).

    • Include: Blank (medium only), Vehicle Control (0.5% DMSO), and Positive Control.[1]

    • Incubate for 24h or 48h.[1]

  • Measurement:

    • Add 10 µL of CCK-8 reagent directly to each well.[1]

    • Incubate for 1–4 hours at 37°C. Check for orange color development.

    • Measure Absorbance at 450 nm (Reference: 600 nm).

Protocol 2: In Vitro Phototoxicity (OECD 432)

Objective: Assess if (R)-Tosufloxacin becomes cytotoxic upon exposure to UVA light.[1]

Materials
  • Cell Line: Balb/c 3T3 mouse fibroblasts (Clone A31).[1]

  • Light Source: Solar simulator emitting UVA (320–400 nm), 1.7 mW/cm².[1]

  • Readout: Neutral Red dye.[1]

Step-by-Step Methodology
  • Plate Preparation:

    • Prepare two identical 96-well plates (Plate A: +UVA, Plate B: -UVA).

    • Seed

      
       cells/well.[1] Incubate 24h.
      
  • Treatment:

    • Remove medium and wash with PBS.[1]

    • Add (R)-Tosufloxacin dilutions in EBSS (Earle's Balanced Salt Solution) to avoid phenol red interference.[1]

    • Incubate for 1 hour at 37°C (Pre-incubation).

  • Irradiation:

    • Plate A (+UVA): Expose to 5 J/cm² UVA (approx. 50 mins at 1.7 mW/cm²).[1]

    • Plate B (-UVA): Keep in a dark box at room temperature for the same duration.

  • Recovery & Staining:

    • Replace treatment solution with fresh culture medium.[1] Incubate overnight (18–22h).

    • Add Neutral Red medium (50 µg/mL).[1] Incubate 3h.

    • Wash and desorb dye using Solubilization Solution (1% acetic acid, 50% ethanol).[1]

    • Measure Absorbance at 540 nm .

Data Analysis

Calculate the Photo-Irritation Factor (PIF) : ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">


[1]
  • PIF < 2: Non-phototoxic[1]

  • 2 < PIF < 5: Probable phototoxicity[1][3]

  • PIF > 5: Phototoxic[1][3]

Protocol 3: Genotoxicity (Alkaline Comet Assay)

Objective: Detect DNA single-strand breaks and alkali-labile sites.[1]

Materials
  • Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.

  • Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.[1]

  • Stain: SYBR Gold or Propidium Iodide.[1]

  • Positive Control: Etoposide (25 µM) or H2O2 (50 µM).[1]

Step-by-Step Methodology
  • Cell Treatment:

    • Treat cells (e.g., CHO or HepG2) with (R)-Tosufloxacin for 3h.[1]

    • Harvest cells and resuspend in PBS (

      
       cells/mL).[1]
      
  • Embedding:

    • Mix 50 µL cell suspension with 150 µL 0.5% Low Melting Point (LMP) Agarose at 37°C.

    • Pipette onto agarose-coated slides; add coverslip and chill at 4°C for 10 min.

  • Lysis:

    • Remove coverslips.[1] Immerse slides in cold Lysis Buffer for ≥1 hour at 4°C (protect from light).

  • Unwinding & Electrophoresis:

    • Transfer slides to electrophoresis tank filled with alkaline buffer.[1]

    • Allow DNA unwinding for 20 min.[1]

    • Run electrophoresis at 25V (300 mA) for 20 min.

  • Neutralization & Staining:

    • Wash slides with Neutralization Buffer (0.4 M Tris, pH 7.5).[1]

    • Stain with SYBR Gold.[1]

  • Analysis:

    • Image using a fluorescence microscope.[1][4]

    • Score 50–100 cells per sample using software (e.g., OpenComet).[1] Calculate % Tail DNA .

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Viability cluster_1 Phase 2: Mechanism Start Start: (R)-Tosufloxacin Stock Preparation CCK8 CCK-8 Assay (HepG2/HEK293) Start->CCK8 IC50 Determine IC50 CCK8->IC50 Split Select Sub-toxic Dose IC50->Split Photo Phototoxicity (OECD 432) Split->Photo If Photo-reactive Comet Comet Assay (Genotoxicity) Split->Comet Standard Screen End Safety Profile Report Photo->End Comet->End

Caption: Integrated workflow for evaluating (R)-Tosufloxacin. Phase 1 establishes dosing; Phase 2 investigates specific toxicity mechanisms.[1]

References

  • Mechanism of Fluoroquinolones & Toxicity

    • Title: "Quinolone antibiotics: structure, activity, and mechanisms."[1]

    • Source:Wolfson, J. S., & Hooper, D. C. (1985).[1] Clinical Microbiology Reviews.

    • URL:[Link][1]

  • CCK-8 vs. MTT Assay Comparison

    • Title: "Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method."
    • Source:Yang, Z., et al. (2016).[1] ACS Omega.

    • URL:[Link][1]

  • OECD Phototoxicity Guidelines

    • Title: "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test."
    • Source:OECD Guidelines for the Testing of Chemicals, Section 4.
    • URL:[Link][1]

  • Comet Assay Protocol

    • Title: "The comet assay: a method to measure DNA damage in individual cells."[4][5][6][7]

    • Source:Olive, P. L., & Banáth, J. P. (2006).[1] Nature Protocols.

    • URL:[Link][1]

  • Tosufloxacin Specifics

    • Title: "In vitro antibacterial activities of tosufloxacin against and uptake of tosufloxacin by outer membrane mutants."[8]

    • Source:PubMed (Snippet Reference).[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of Tosufloxacin Isomers

Status: Active Ticket ID: TSU-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: February 22, 2026 Executive Summary Welcome to the technical support hub for Tosufloxacin chir...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: TSU-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: February 22, 2026

Executive Summary

Welcome to the technical support hub for Tosufloxacin chiral separation. This guide addresses the specific chromatographic challenges posed by Tosufloxacin (a fluoroquinolone antibiotic).

The Core Challenge: Tosufloxacin is an amphoteric molecule containing both a carboxylic acid group (


) and a basic pyrrolidinyl group (

). This zwitterionic nature leads to two primary failure modes during chiral separation:
  • Severe Peak Tailing: Caused by secondary interactions between the basic amine and residual silanols on the stationary phase.[1]

  • Solubility Issues: The molecule is poorly soluble in neutral organic solvents, complicating sample loading on standard Normal Phase (NP) systems.

This guide provides a self-validating troubleshooting workflow to resolve these issues using High-Performance Liquid Chromatography (HPLC).

Module 1: Column Selection & Method Development

Q: Which Chiral Stationary Phase (CSP) should I screen first?

A: Do not rely on a single column. Due to the structural rigidity of the naphthyridine core and the pyrrolidine chiral center, we recommend a two-tiered screening approach.

Tier 1: Immobilized Polysaccharide Columns (The "Workhorses")

These are preferred because they tolerate "aggressive" solvents (like DCM or THF) which may be needed to dissolve Tosufloxacin.

CSP TypeCommercial EquivalentMechanismWhy it works for Tosufloxacin
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak IA / AD-HH-bonding,

-

interaction
Excellent recognition of the carbonyl and aromatic core.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / OD-RInclusion complexOften provides alternative selectivity if Amylose fails.
Tier 2: Crown Ether Columns (The "Specialist")

If Polysaccharides fail, switch to a Crown Ether phase. Tosufloxacin contains a primary amine on the pyrrolidine ring (3-aminopyrrolidine moiety).

  • Recommendation: Crownpak CR(+)

  • Mechanism: The crown ether forms a host-guest complex specifically with the ammonium ion (

    
    ) of the chiral center.
    
  • Requirement: Must use acidic mobile phase (

    
    ) to ensure the amine is protonated.
    

Module 2: Mobile Phase Optimization (The Chemistry)

Q: My peaks are tailing ( ). How do I fix this?

A: Tailing in fluoroquinolones is almost always a "Silanol Effect." You must suppress ionization or mask the silanols.

The "Dual-Additive" Protocol: For polysaccharide columns in Normal Phase or Polar Organic Mode, use both an acid and a base.

  • Base (0.1% Diethylamine or Triethylamine): Competes with the drug for the active silanol sites on the silica surface.

  • Acid (0.1% Trifluoroacetic Acid or Acetic Acid): Suppresses the ionization of the carboxylic acid group, keeping the molecule neutral.

Recommended Starting Mobile Phase:


-Hexane : Ethanol : TEA : TFA
Ratio:  80 : 20 : 0.1 : 0.1
Note: Premix TEA and TFA in the Ethanol portion before adding Hexane to prevent salt precipitation.
Q: Can I use Reverse Phase (RP)?

A: Yes, and it is often preferred for solubility.

  • Column: Chiralpak IA-3 or OD-3 (3µm particle size for efficiency).

  • Mobile Phase: 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40).[2]

  • Logic: At pH 9.0, the basic amine is less ionized, reducing silanol interaction, while the carboxylic acid is fully ionized (soluble).

Module 3: Troubleshooting Workflow (Visualized)

The following diagram outlines the logical decision tree for resolving separation failures.

Tosufloxacin_Troubleshooting Start Start: Poor Separation Check_Rs Check Resolution (Rs) Start->Check_Rs Decision_Rs Rs < 1.5? Check_Rs->Decision_Rs Check_Tailing Check Tailing Factor (Tf) Decision_Tailing Tf > 1.3? Check_Tailing->Decision_Tailing Decision_Rs->Check_Tailing No (Separation OK) Change_Selectivity Action: Switch Organic Modifier (MeOH <-> ACN) Decision_Rs->Change_Selectivity Yes (Peaks Merged) Add_Base Action: Add 0.1% DEA/TEA (Masks Silanols) Decision_Tailing->Add_Base Yes (Tailing on Basic Moiety) End Success: Robust Method Decision_Tailing->End No (Method Validated) Change_Temp Action: Lower Temp to 10°C (Enhances Enantioselectivity) Change_Selectivity->Change_Temp No Improvement Switch_Column Action: Switch CSP (Amylose -> Cellulose -> Crown Ether) Change_Temp->Switch_Column No Improvement Add_Acid Action: Add 0.1% TFA (Suppresses COOH ionization) Add_Base->Add_Acid Still Tailing?

Caption: Logical workflow for optimizing Tosufloxacin chiral separation, prioritizing resolution (


) and peak symmetry (

).

Module 4: Sample Preparation & Solubility

Issue: Users often report "Ghost Peaks" or "No Peaks" due to Tosufloxacin precipitating on the column inlet.

Protocol:

  • Dissolution: Dissolve 1 mg of Tosufloxacin in 100

    
    L of 0.1M NaOH (or dilute acetic acid if using Crownpak).
    
  • Dilution: Immediately dilute to 1 mL with the Mobile Phase.

  • Filtration: Filter through a 0.2

    
    m PTFE filter.
    
  • Injection: Limit injection volume to 5-10

    
    L to prevent on-column precipitation.
    

Module 5: Mechanism of Interaction

Understanding why the separation works allows for better troubleshooting.

Interaction_Mechanism cluster_interference Interference (Peak Tailing) CSP Chiral Stationary Phase (Amylose/Cellulose) H_Bond Hydrogen Bonding (C=O, -NH groups) CSP->H_Bond Pi_Pi Pi-Pi Stacking (Naphthyridine Ring) CSP->Pi_Pi Steric Steric Inclusion (Pyrrolidine fit) CSP->Steric Analyte Tosufloxacin Enantiomer H_Bond->Analyte Pi_Pi->Analyte Steric->Analyte Silanol Residual Silanol (Si-OH) Silanol->Analyte Unwanted Attraction Base_Add Additive (TEA) Base_Add->Silanol Blocks Site

Caption: The 3-point interaction model required for chiral recognition, and the blocking mechanism of TEA against silanols.

References

  • Maher, H. M., et al. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science.

  • Shao, B., et al. (2018). Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. Chemosphere.

  • Phenomenex. (2025).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Chrom Tech. (2025).[3][4] Troubleshooting Peak Tailing in HPLC.

Sources

Optimization

Technical Support Center: (R)-Tosufloxacin Degradation Profiling

This guide serves as a specialized technical resource for the structural elucidation and troubleshooting of (R)-tosufloxacin degradation products. It is designed for analytical chemists and formulation scientists requiri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the structural elucidation and troubleshooting of (R)-tosufloxacin degradation products. It is designed for analytical chemists and formulation scientists requiring actionable, high-level support.

Welcome, Scientist.

Subject: (R)-Tosufloxacin Tosylate (API & Drug Product) Scope: Forced degradation, Impurity Profiling, Chiral Stability, and Genotoxic Impurity (GTI) Monitoring.

(R)-Tosufloxacin is a fluoroquinolone antibiotic featuring a naphthyridine core and a chiral 3-aminopyrrolidine side chain. While the core shares degradation pathways with ciprofloxacin (decarboxylation, defluorination), the tosylate salt form and the chiral pyrrolidine ring introduce unique stability challenges that standard protocols often miss.

Module 1: Forced Degradation Protocol Design

User Query: "My standard stress test isn't generating sufficient degradation (5-20%) or is causing total precipitation. How should I tailor the protocol for Tosufloxacin?"

Technical Response: Fluoroquinolones are zwitterionic and prone to isoelectric precipitation. Standard 0.1 N HCl/NaOH often fails due to solubility issues rather than stability.

Optimized Stress Protocol
StressorConditionMechanistic TargetTroubleshooting
Acid Hydrolysis 1.0 N HCl, 60°C, 4-8 hrsDecarboxylation (-CO₂), Amide hydrolysisIf ppt occurs, add 10-20% MeOH as co-solvent.
Base Hydrolysis 0.1 N NaOH, RT, 2-4 hrsRacemization (R→S), Ring openingCritical: High pH accelerates chiral inversion. Monitor enantiomeric purity closely.
Oxidation 3% H₂O₂, RT, 1-2 hrsPyrrolidine N-oxidation, Naphthyridine ring cleavageQuench with Sodium Metabisulfite before injection to prevent on-column oxidation.
Photolysis 1.2M Lux hours (ICH Q1B)Defluorination (C-F bond cleavage), CyclizationTosufloxacin is highly photosensitive . Protect control samples with amber glass/foil.
Thermal 60°C (Solid State), 7 daysSolid-state polymorphic changes, dehydrationCheck for loss of tosylate counter-ion stoichiometry (disproportionation).

Module 2: Structural Elucidation of Degradants (LC-MS/MS)

User Query: "I see multiple impurity peaks in LC-MS. What are the characteristic m/z shifts and fragmentation patterns for (R)-tosufloxacin?"

Technical Response: The parent molecule (Free Base) has a molecular weight of 404.35 g/mol . Parent Ion [M+H]⁺ = 405.1

Use the following lookup table to identify common degradation products (DPs).

Degradation Product Lookup Table
CodeMechanismObserved Mass [M+H]⁺Mass Shift (Δ)Key Fragment Ions (MS²)
Parent N/A405.1 0387 (-H₂O), 361 (-CO₂), 261 (Core)
DP-1 Decarboxylation 361.1-44 Da343, 244
DP-2 N-Oxidation 421.1+16 Da405 (loss of O), 403 (-H₂O)
DP-3 Defluorination (Photo)387.1 / 403.1-18 Da / -2 DaSubstitution of F with H (-20+1) or OH (-20+17).
DP-4 Ethyl Tosylate (GTI)201.0N/AGenotoxic Impurity. See Module 3.
DP-5 Formylation 433.1+28 DaCommon artifact if using Formic Acid/Methanol in diluent.
Pathway Visualization

Tosufloxacin_Degradation Parent (R)-Tosufloxacin [M+H]+ = 405.1 DP_Photo DP-Photo: Defluorination [M+H]+ = 387.1 / 403.1 (Substitution of F by H or OH) Parent->DP_Photo UV Light (Photolysis) -F, +OH/+H DP_Therm DP-Therm: Decarboxylation [M+H]+ = 361.1 (Loss of CO2) Parent->DP_Therm Acid/Heat -CO2 DP_Ox DP-Ox: N-Oxide / Ring Open [M+H]+ = 421.1 (Pyrrolidine Oxidation) Parent->DP_Ox H2O2 (Oxidation) +O Racemate (S)-Enantiomer [M+H]+ = 405.1 (Chiral Inversion) Parent->Racemate Base (pH > 10) Racemization

Caption: Primary degradation pathways of (R)-tosufloxacin. Note that racemization does not change mass, requiring chiral LC for detection.

Module 3: The "Hidden" Danger – Alkyl Tosylate Impurities

User Query: "We are using the Tosylate salt. Are there specific impurities related to the counterion?"

Technical Response: YES. This is a critical safety checkpoint. If your synthesis or analytical diluent involves alcohols (Methanol, Ethanol, Isopropanol), the p-toluenesulfonic acid (Tosylate) counterion can react to form Alkyl Tosylates (e.g., Methyl Tosylate, Ethyl Tosylate).

  • Risk: These are potent alkylating agents and known Genotoxic Impurities (GTIs) .

  • Regulatory Limit: Controlled at ppm levels (TTC based, often < 1.5 µ g/day ).

  • Detection: These will NOT appear in standard reverse-phase HPLC due to lack of ionization or elution in the void volume.

Action Plan:

  • Method: Use GC-MS or LC-MS/MS with APCI source (better for non-polar esters).

  • Avoid: Do not use Methanol as a diluent for stress testing Tosufloxacin Tosylate if you are screening for process impurities; it will generate false positives (Methyl Tosylate).

Module 4: Stereochemical Stability (Chiral Troubleshooting)

User Query: "My main peak is splitting, or potency is dropping without mass change. Is (R)-tosufloxacin racemizing?"

Technical Response: The (R)-enantiomer contains a chiral center at the 3-position of the pyrrolidine ring. While generally stable, high pH (>10) or thermal stress in solution can induce racemization to the (S)-enantiomer.

Troubleshooting Protocol:

  • Column Selection: C18 columns cannot separate enantiomers. You must use a Chiral column (e.g., Chiralpak AGP, HSA, or immobilized polysaccharide columns).

  • Mobile Phase: Avoid high pH buffers in the mobile phase.

  • Diagnosis: If [M+H]⁺ remains 405.1 but the peak broadens or splits on a chiral method, you have racemization.

Chiral Analysis Workflow

Chiral_Workflow Sample Stressed Sample (pH > 9 or Heat) RP_LC Standard C18 LC-MS Result: Single Peak (m/z 405) Sample->RP_LC Initial Screen Chiral_LC Chiral LC (AGP/HSA) Result: Split Peak (R + S) RP_LC->Chiral_LC Suspect Isobaric Degradation Conclusion Confirm Racemization Calculate % ee Chiral_LC->Conclusion

Caption: Workflow for distinguishing chemical degradation from stereochemical inversion (racemization).

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003. Link

  • Jin, B., et al. "Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS." Journal of Analytical Methods in Chemistry, vol. 2019, 2019.[1] Link

  • Minami, R., et al. "Stereoselective analysis of the disposition of tosufloxacin enantiomers in man." European Journal of Clinical Pharmacology, vol. 45, no. 5, 1993, pp. 489-491. Link

  • Klementová, Š., et al. "Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters." Environmental Science and Pollution Research, vol. 29, 2022.[2] Link

Sources

Troubleshooting

Optimizing yield in the asymmetric synthesis of (R)-tosufloxacin

Technical Support Center: Asymmetric Synthesis of (R)-Tosufloxacin Case ID: TFLX-R-OPT-001 Subject: Yield Optimization & Enantiopurity Maintenance Assigned Specialist: Senior Application Scientist, Process Chemistry Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis of (R)-Tosufloxacin

Case ID: TFLX-R-OPT-001 Subject: Yield Optimization & Enantiopurity Maintenance Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the asymmetric synthesis of (R)-tosufloxacin (specifically the tosylate salt). While the commercial formulation is often racemic, high-precision research requires enantiopure synthesis. The critical yield-determining step is the


 coupling of the 7-chloro-naphthyridine core with (R)-3-aminopyrrolidine , followed by controlled hydrolysis and tosylate salt formation.

Note on Chirality: The (S)-enantiomer is historically cited as the more bioactive eutomer (J. Med. Chem. 1988).[1][2] However, this protocol is calibrated for the (R)-enantiomer as requested. The chemistry is identical; ensure you are using (R)-3-aminopyrrolidine dihydrochloride (CAS: 115964-29-9 related precursor) as your chiral source.

Module 1: The Critical Coupling ( )

The Challenge: The substitution of the C7-chlorine by (R)-3-aminopyrrolidine is prone to incomplete conversion and byproduct formation (hydrolysis of the C3-ester or displacement of the C6-fluorine).

Optimized Protocol
  • Substrate: Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.[3][4]

  • Nucleophile: (R)-3-aminopyrrolidine dihydrochloride (1.1 equivalents).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) – Crucial for yield.

  • Solvent: Acetonitrile (MeCN) or DMSO.

Why DBU? Unlike Triethylamine (TEA), DBU is a non-nucleophilic superbase. It effectively neutralizes the HCl from the pyrrolidine salt without competing for the electrophilic center, significantly reducing reaction time and preventing "stalling" at 80-90% conversion.

Troubleshooting Guide: Low Yield in Coupling

Q: My reaction stalls at 85% conversion. Should I add more amine? A: No. Adding excess amine often complicates the workup and leads to bis-addition impurities.

  • Diagnosis: The issue is likely the accumulation of HCl salts coating the surface of the base (if using solid bases like

    
    ) or solvent saturation.
    
  • Fix: Switch to DBU (2.5 eq) in Acetonitrile . The homogeneous system ensures complete consumption of the starting material. Run at 50-60°C ; avoid reflux to protect the enantiomeric excess (ee).

Q: I see a new impurity at RRT 1.15 (HPLC). What is it? A: This is likely the C6-substituted byproduct .

  • Cause: Reaction temperature >80°C. The C6-fluorine is less reactive than C7-chlorine but becomes vulnerable at high heat.

  • Fix: Cap the temperature at 60°C. If reaction is slow, use a catalyst like KI (Potassium Iodide, 5 mol%) rather than increasing heat.

Module 2: Preserving Chirality (Enantiomeric Excess)

The Challenge: The pyrrolidine ring is susceptible to racemization under harsh basic conditions or prolonged heating.

Mechanism of Failure

High temperatures combined with strong bases can induce a retro-Michael type ring opening or deprotonation at the chiral center (though less likely in pyrrolidines than other systems, it remains a risk during prolonged reflux).

Q: My product ee% dropped from 99% (starting material) to 94%. Why? A: You likely used a protic solvent (Ethanol/Water) with NaOH/KOH during the coupling or subsequent hydrolysis.

  • Fix: Perform the coupling in aprotic Acetonitrile . For the hydrolysis step (Ester

    
     Acid), use acidic hydrolysis  (HCl/AcOH) instead of basic hydrolysis if racemization persists. Acidic conditions are far gentler on the chiral center.
    

Module 3: Salt Formation & Crystallization

The Challenge: Tosufloxacin Tosylate is notorious for "oiling out" or forming amorphous solids rather than defined crystals, leading to poor yield and purity.

Crystallization Protocol
  • Dissolve the free base in Acetonitrile/Water (8:2) at 70°C.

  • Prepare a solution of p-Toluenesulfonic acid (TsOH[4] • H2O) (1.05 eq) in the same solvent mixture.

  • Critical Step: Add the TsOH solution dropwise over 1 hour. Do not dump it in.

  • Cool slowly (5°C/hour) to 0°C.

Q: The solid formed is sticky/gummy. How do I salvage it? A: This is "oiling out."

  • Immediate Fix: Reheat to 75°C until clear. Add seed crystals of pure Tosufloxacin Tosylate (0.5 wt%) at the cloud point (approx 55°C).

  • Prevention: Ensure your water content is not too high. Excess water decreases the solubility differential, forcing rapid, amorphous precipitation. Keep water <20% v/v.

Visualized Workflows

Figure 1: Synthesis Pathway & Critical Control Points

Tosufloxacin_Synthesis Start Naphthyridine Core (7-Cl, 3-COOEt) Step1 SnAr Coupling (MeCN, 60°C) Start->Step1 Reagent (R)-3-Aminopyrrolidine + DBU Reagent->Step1 Check1 Check HPLC: Conversion >99%? Step1->Check1 Check1->Step1 No (Add KI cat.) Intermediate Ester Intermediate Check1->Intermediate Yes Step2 Hydrolysis (Acidic: HCl/AcOH) Intermediate->Step2 FreeBase (R)-Tosufloxacin Free Base Step2->FreeBase Step3 Salt Formation (TsOH, Slow Cool) FreeBase->Step3 Final (R)-Tosufloxacin Tosylate Step3->Final

Caption: Optimized workflow for (R)-Tosufloxacin synthesis highlighting the DBU-mediated coupling and acidic hydrolysis route to preserve chirality.

Figure 2: Troubleshooting Low Yield (Decision Tree)

Troubleshooting Issue Problem: Low Yield / Low Purity Type Identify Issue Type Issue->Type Stall Reaction Stalls (<90% Conv.) Type->Stall Impurity High Impurities Type->Impurity Oil Product Oils Out Type->Oil Sol1 Action: Switch Base to DBU Check Water Content Stall->Sol1 Sol2 Action: Reduce Temp <60°C Check Regioselectivity Impurity->Sol2 Sol3 Action: Seed at Cloud Point Reduce Water Ratio Oil->Sol3

Caption: Diagnostic decision tree for resolving common yield-limiting factors in Tosufloxacin synthesis.

Comparative Data: Base & Solvent Selection

ParameterTriethylamine (TEA) / EtOHDBU / Acetonitrile (Recommended) Impact on Yield
Reaction Time 12 - 18 Hours4 - 6 Hours Faster kinetics reduces degradation.
Conversion ~85-90% (Equilibrium issues)>98% DBU drives reaction to completion.
Workup Solvent exchange requiredDirect Crystallization MeCN allows easier isolation.
Racemization Risk Moderate (Prolonged heat)Low (Lower temp/time)Preserves (R)-configuration.

References

  • Chu, D. T., et al. (1988). "Synthesis and Structure-Activity Relationships of 1-Aryl-6,8-difluoroquinolone Antibacterials." Journal of Medicinal Chemistry. (Establishes the core

    
     chemistry and activity profiles of enantiomers).
    
  • Tiandi Hengyi Pharmaceutical Co Ltd. (2019).[4] "Preparation method of tosufloxacin tosylate monohydrate." Patent CN110041329B. (Industrial process optimization for the tosylate salt).

  • Zhejiang Medicine Co Ltd. (2022). "Tosufloxacin tosylate and preparation method thereof." Patent CN114369092A. (Detailed impurity control and cyclization protocols).

  • Lednicer, D. (1998). The Organic Chemistry of Drug Synthesis. Vol 6. Wiley-Interscience.

Disclaimer: This guide is for research and development purposes. All protocols should be validated in your specific laboratory environment with appropriate safety measures.

Sources

Optimization

Technical Support Center: (R)-Tosufloxacin HPLC Analysis

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of (R)-tosufloxacin. This guide is designed for researchers, scientists, and drug development professionals to diagnose...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of (R)-tosufloxacin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common questions regarding peak tailing in (R)-tosufloxacin analysis.

Q1: Why is my (R)-tosufloxacin peak tailing?

Peak tailing for (R)-tosufloxacin, a compound with both acidic and basic functional groups (pKa ≈ 5.9 and 8.7), is most often caused by secondary interactions between the basic aminopyrrolidinyl group and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] This interaction creates a second, stronger retention mechanism that slows a portion of the analyte molecules, resulting in an asymmetric peak.[1][4]

Q2: What is the quickest way to improve the peak shape?

The most immediate strategy is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 is highly effective.[5] At this pH, the residual silanol groups on the column are protonated (Si-OH), minimizing their ability to ionically interact with the protonated tosufloxacin molecule.[6]

Q3: Can the choice of column make a difference?

Absolutely. Using a modern, high-purity, end-capped silica column (Type B silica) can significantly reduce the number of accessible silanol groups, thereby improving peak shape for basic compounds like tosufloxacin.[4][7] If tailing persists, consider a column with a different stationary phase chemistry, such as one with a polar-embedded phase, which can further shield silanol activity.[7]

Q4: My peak shape is good, but it changed midway through a sample sequence. What happened?

If peak shape degrades over a sequence, it often points to either column contamination or a change in the mobile phase.[8] Strongly retained matrix components can accumulate and create active sites. Alternatively, if the mobile phase is inadequately buffered, its pH can drift, altering the ionization states of both the analyte and the column surface.[7]

In-Depth Troubleshooting Guide

When peak tailing compromises your analysis, a systematic approach is crucial. This guide provides a logical workflow to identify and resolve the root cause of asymmetry in your (R)-tosufloxacin chromatogram.

Diagram: Systematic Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting peak tailing.

TroubleshootingWorkflow Start Peak Tailing Observed (USP Tailing Factor > 1.2) CheckSystem Step 1: Assess Scope Are all peaks tailing or only tosufloxacin? Start->CheckSystem AllPeaksTail Physical Issue Likely: - Column void/blockage - Extra-column volume CheckSystem->AllPeaksTail All Peaks SpecificPeakTail Chemical Interaction Issue: Proceed to Mobile Phase CheckSystem->SpecificPeakTail Specific Peak Hardware Step 4: Hardware & Sample Check AllPeaksTail->Hardware MobilePhase Step 2: Mobile Phase Optimization SpecificPeakTail->MobilePhase CheckpH 2a. Verify & Adjust pH Is pH ≥ 2 units away from pKa values? MobilePhase->CheckpH CheckBuffer 2b. Check Buffer Is it adequate concentration (20-50 mM)? CheckpH->CheckBuffer Resolved Problem Resolved CheckpH->Resolved pH incorrect AddModifier 2c. Add Competitive Modifier e.g., Triethylamine (TEA) CheckBuffer->AddModifier CheckBuffer->Resolved Buffer weak Column Step 3: Stationary Phase Evaluation AddModifier->Column AddModifier->Resolved Modifier effective CheckColumnHealth 3a. Column Health - Flush or replace guard column - Reverse flush column (if permitted) Column->CheckColumnHealth ChangeColumn 3b. Column Chemistry - Use high-purity, end-capped column - Try polar-embedded phase CheckColumnHealth->ChangeColumn CheckColumnHealth->Resolved Contamination cleared ChangeColumn->Hardware ChangeColumn->Resolved New column works CheckHardware 4a. System Check - Minimize tubing length/ID - Check for leaks/blockages Hardware->CheckHardware CheckSample 4b. Sample Solvent - Match sample solvent to mobile phase - Reduce injection volume CheckHardware->CheckSample CheckHardware->Resolved Hardware issue fixed CheckSample->Resolved Sample solvent matched SilanolInteraction cluster_0 Silica Surface (pH > 4) cluster_1 Tosufloxacin (pH < 8.7) Silanol Si-O⁻ Tosufloxacin R-NH₂⁺-R' Tosufloxacin->Silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Secondary ionic interaction causing peak tailing.

3a. Column Contamination and Failure

The Principle: Over time, the column inlet frit can become blocked by particulates from the sample or HPLC system, or the stationary phase at the head of the column can become contaminated with strongly retained sample components. [1]This disrupts the flow path and can create new active sites for secondary interactions.

Protocol:

  • Check Guard Column: If using a guard column, replace it first. This is the most common site of contamination.

  • Reverse and Flush: Disconnect the column from the detector. If the manufacturer permits, reverse the column's direction and flush it with a strong solvent (e.g., 100% Acetonitrile or Methanol) to waste for at least 10-20 column volumes. [1]This can dislodge particulates from the inlet frit.

  • Replace Column: If the above steps fail, the column may have a permanent void or be irreversibly fouled. Replace it with a new column of the same type to confirm.

3b. Column Chemistry Selection

The Principle: Not all C18 columns are created equal. Older "Type A" silica columns have higher metal content and more acidic silanol groups, which are notorious for causing peak tailing with basic compounds. [4] Recommendation:

  • Use High-Purity, End-Capped Columns: Select columns packed with modern, high-purity spherical silica (Type B) that have been thoroughly end-capped. End-capping is a process that chemically converts many residual silanol groups into less reactive, non-polar groups, significantly reducing tailing. [6][9]

Step 4: Hardware and Sample Effects

Finally, consider contributions from the HPLC system and the sample itself.

4a. Extra-Column Volume

The Principle: The volume of the system outside of the column (tubing, injector loop, detector flow cell) can contribute to peak broadening and asymmetry. [7] Recommendation:

  • Minimize the length and internal diameter (ID) of all connection tubing, especially between the column and the detector. Use tubing with an ID of 0.005" (125 µm) or less for modern HPLC/UHPLC systems. [7]

4b. Sample Solvent and Overload

The Principle: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a 20% Acetonitrile mobile phase) can cause peak distortion, including tailing or fronting. [10]Similarly, injecting too much analyte mass can overload the column, leading to peak asymmetry. [10] Protocol:

  • Match Sample Solvent: Whenever possible, dissolve your (R)-tosufloxacin standard and samples in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

  • Check for Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were likely overloading the column. [10]

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved February 22, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved February 22, 2026, from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved February 22, 2026, from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved February 22, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved February 22, 2026, from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved February 22, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved February 22, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved February 22, 2026, from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved February 22, 2026, from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved February 22, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved February 22, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved February 22, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved February 22, 2026, from [Link]

  • tosufloxacin. (n.d.). Drug Central. Retrieved February 22, 2026, from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Tosufloxacin. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting

Removing metal ion impurities from (R)-tosufloxacin samples

Subject: Troubleshooting Metal Ion Impurity Removal in Fluoroquinolone Synthesis Ticket ID: TFLX-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Sticky" Science of Quinolones Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Metal Ion Impurity Removal in Fluoroquinolone Synthesis Ticket ID: TFLX-PUR-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Sticky" Science of Quinolones

Welcome to the Advanced Purification Support Center. If you are struggling to remove metal residues (Pd, Cu, Fe, Al) from (R)-tosufloxacin, you are likely fighting the molecule's own chemistry.

The Core Problem: Tosufloxacin, like all fluoroquinolones, is a designed chelator. The 3-carboxyl-4-oxo moiety (the "keto-acid" site) acts as a bidentate ligand, forming thermodynamically stable complexes with multivalent metal ions. Standard recrystallization often fails because the metal is not merely physically trapped; it is chemically bound to your API.

This guide provides targeted protocols to break these complexes and achieve ICH Q3D compliance.

Module 1: Diagnostic & Strategy

Before initiating a protocol, determine the nature of your impurity.[1] The removal strategy differs for "Soft" metals (Synthesis Catalysts) vs. "Hard" metals (Environmental/Equipment contaminants).

Visual Decision Matrix

PurificationStrategy Start Identify Metal Impurity (ICP-MS Data) Type Impurity Type? Start->Type SoftMetals Catalysts (Pd, Cu, Rh) 'Soft' Acids Type->SoftMetals Synthesis Residue HardMetals Environmental (Fe, Al, Mg) 'Hard' Acids Type->HardMetals Equipment Leaching Scavenger Strategy A: Functionalized Silica (Thiol/Diamine Scavengers) SoftMetals->Scavenger High Affinity Binding Chelation Strategy B: pH Swing + EDTA (Displacement Precipitation) HardMetals->Chelation Complex Breaking ProcessA 1. Dissolve (Good Solvency) 2. Add Scavenger (50-60°C) 3. Filter Hot 4. Crystallize Scavenger->ProcessA ProcessB 1. Dissolve (Acidic pH < 2) 2. Add EDTA/Charcoal 3. Filter 4. Adjust to pI (pH ~7.0) Chelation->ProcessB Final Validate (ICP-MS) Target: < ICH Q3D Limits ProcessA->Final ProcessB->Final

Figure 1: Decision tree for selecting the appropriate purification workflow based on metal impurity classification (Hard vs. Soft Acid/Base theory).

Module 2: Removing Catalyst Residues (Pd, Cu)

Scenario: You used a Palladium-catalyzed coupling (e.g., Suzuki, Buchwald-Hartwig) or a Copper-mediated cyclization. Residual Pd is >100 ppm.[2][3][4] Why Recrystallization Fails: Pd(II) coordinates tightly to the nitrogen in the naphthyridine ring and the carboxylate.

The Solution: Functionalized Silica Scavengers

We utilize Soft Acid-Soft Base (HSAB) theory. Sulfur (Thiol) is a softer base than the quinolone oxygen/nitrogen donors, creating a stronger bond with Palladium (a soft acid).

Protocol A: Batch Scavenging (Recommended for <500 ppm)
  • Solubilization: Dissolve crude (R)-tosufloxacin in a solvent with high solubility (e.g., DMF, DMSO, or acidified Methanol/Water). Note: Scavenging kinetics are poor in suspensions.

  • Scavenger Selection:

    • For Pd(0/II): Use Thiol (SH) or Thiourea functionalized silica.

    • For Cu(I/II): Use Diamine or Triamine functionalized silica.

  • Loading: Add 4–8 equivalents of scavenger relative to the residual metal content (NOT the API weight).

    • Calculation: If you have 100g API with 500 ppm Pd, you have 50mg Pd. Use ~200-400mg of scavenger.

  • Incubation: Stir at 50–60°C for 2–4 hours . Heat is critical to overcome the activation energy of ligand exchange (breaking the API-Metal bond).

  • Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Recovery: Induce crystallization by cooling or adding an antisolvent (e.g., water/ethanol mix).

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupTarget MetalsEfficiency (Pd Removal)
Silica-Thiol -SH (Mercapto)Pd, Ag, Hg, Rh>99% (Best)
Silica-Diamine -NH-CH2-CH2-NH2Cu, Zn, Ni, Pd~85% (Better for Cu)
Activated Carbon N/A (Porous)Non-specific~40-60% (Inconsistent)

Module 3: Removing Environmental Metals (Fe, Al, Mg)

Scenario: Your sample is off-color (reddish/brown implies Iron) or has high ash content. The Mechanism: These "Hard" metals bind to the oxygen-rich keto-acid site.

The Solution: pH Swing & Competitive Chelation

You cannot simply wash these out. You must protonate the carboxyl group (acidic pH) to release the metal, then sequester the metal before re-precipitating the API.

Protocol B: The "Chelation Break" Wash
  • Acidic Dissolution: Suspend (R)-tosufloxacin in water. Add dilute HCl (1M) dropwise until the solution is clear and pH is < 2.0 .

    • Why: At pH < 2, the carboxyl group is protonated (-COOH), destroying the binding pocket for the metal. The metal ion is now free in solution.

  • Sequestering Agent: Add EDTA (Disodium salt) or N-Acetyl Cysteine (0.5 eq relative to estimated metal).

    • Why: This prevents the metal from re-binding when you raise the pH later.

  • Activated Carbon Polish (Optional): Add 5% w/w activated carbon to absorb organic impurities and metal-EDTA complexes. Stir 30 mins. Filter.

  • Controlled Precipitation:

    • Slowly add dilute NaOH or Ammonia.

    • Target pH: Adjust to the Isoelectric Point (approx pH 7.0–7.4) .

    • Critical Step: Do not overshoot to pH > 10, or the API will re-dissolve and potentially re-chelate metals from the caustic source.

  • Wash: Filter the precipitate and wash extensively with deionized water (to remove the soluble Metal-EDTA complexes).

Module 4: Regulatory Compliance (ICH Q3D)

Your final product must meet the Permitted Daily Exposure (PDE) limits.[1][3]

ElementClassOral PDE (µ g/day )Common Source
Cadmium (Cd) 15Contaminated Reagents
Lead (Pb) 15Equipment/Piping
Cobalt (Co) 2A50Catalysts
Nickel (Ni) 2A200Stainless Steel Leaching
Palladium (Pd) 2B100Synthesis Catalyst
Copper (Cu) 33000Catalysts/Reagents

Note: If your daily dose is 1g, a limit of 100 µ g/day = 100 ppm.

FAQ: Common Troubleshooting

Q: I used a Thiol scavenger, but my Pd levels are still ~50 ppm. What went wrong? A: Check your solvent system. If the API precipitated during the scavenger step (due to cooling or saturation), the scavenger cannot access the metal trapped inside the crystal lattice. Ensure the API remains fully dissolved during the scavenging step.

Q: Can I just use EDTA for Palladium? A: Generally, no. EDTA is a "hard" base (oxygen donors). It binds Fe/Ca/Mg well but has lower affinity for Pd (a "soft" acid) compared to the nitrogen atoms in your Tosufloxacin molecule. You need a Thiol (Sulfur) to out-compete the API for Palladium.

Q: My product turned yellow after adding NaOH. Is this contamination? A: Not necessarily. Fluoroquinolones are pH-sensitive chromophores. However, if the color persists after washing and drying, it may indicate Iron (Fe) chelation. Run Protocol B (Acid Dissolution) to verify.

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Link

  • Scriven, C. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link

  • Onyx Scientific. (2022). Palladium scavenging: From 1% to within ICH limits. Link

  • SiliCycle. (2016).[5] Metal Scavenging Solutions for Pharmaceutical Purification. Link

  • Turel, I. (2002). The physicochemical properties of quinolones and their metal complexes. Acta Chimica Slovenica. (Explains the 3-carboxyl-4-oxo binding mechanism).

Sources

Optimization

Technical Support Center: (R)-Tosufloxacin Photostability &amp; Storage Guide

Executive Summary & Critical Alerts (R)-Tosufloxacin is a fluoroquinolone antibiotic featuring a 1,8-naphthyridine core and a chiral pyrrolidinyl ring .[1] Like other fluoroquinolones, it is highly sensitive to photodegr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alerts

(R)-Tosufloxacin is a fluoroquinolone antibiotic featuring a 1,8-naphthyridine core and a chiral pyrrolidinyl ring .[1] Like other fluoroquinolones, it is highly sensitive to photodegradation via UV and visible light absorption. The (R)-enantiomer requires rigorous protection not only to prevent chemical degradation but to maintain enantiomeric purity, as radical-mediated oxidation at the chiral center (pyrrolidine) can lead to racemization or ring opening.[1]

🚨 Critical "Do Not" List
  • DO NOT store solutions in clear glass or plastic, even for "short" periods (<1 hour).[1]

  • DO NOT expose the solid powder to direct sunlight or high-intensity fluorescent lab lights.

  • DO NOT assume "foil-wrapped" is sufficient for long-term solution storage; use amberized borosilicate glass.[1]

  • DO NOT use acetone as a solvent for photostability studies (it acts as a triplet sensitizer).[1]

The Science: Why (R)-Tosufloxacin Degrades

To prevent degradation, you must understand the mechanism. The degradation is not random; it is a quantum yield event driven by the excitation of the naphthyridine chromophore.

The Mechanism of Failure
  • Photon Absorption: The naphthyridine core absorbs UVA (320–400 nm) and UVB (290–320 nm).[1]

  • Intersystem Crossing (ISC): The excited singlet state relaxes into a reactive Triplet State.

  • Chemical Breakdown:

    • Type I (Radical): Electron transfer leads to defluorination (loss of Fluorine at C-6 or the phenyl ring).[1]

    • Type II (Singlet Oxygen): Energy transfer to dissolved oxygen creates Singlet Oxygen (

      
      ), which attacks the pyrrolidine ring  (the site of chirality).
      
  • Consequence: Loss of potency, color change (yellowing), and potential toxicity from photoproducts.

Visualization: Degradation Pathway

G Start (R)-Tosufloxacin (Ground State) Excited Excited Triplet State (Reactive) Start->Excited Absorption Photon UV/Vis Photon (λ < 400nm) Photon->Start Defluorination Defluorination (Radical Mechanism) Excited->Defluorination Type I Oxidation Pyrrolidine Oxidation (Singlet Oxygen Attack) Excited->Oxidation Type II Prod1 Degradation Product A (Loss of F) Defluorination->Prod1 Prod2 Ring-Opened Product (Loss of Chirality) Oxidation->Prod2

Figure 1: Simplified photochemical cascade for fluoroquinolones. Note that oxidation of the pyrrolidine ring directly threatens the chiral center of (R)-tosufloxacin.

Storage & Handling Protocols

A. Solid State Storage (Long-Term)

The solid form is significantly more stable than the solution but is not immune to surface photodegradation.

ParameterSpecificationReason
Temperature -20°C (Desiccated)Slows thermal hydrolysis and oxidation.[1]
Container Amber Glass Vial + ParafilmAmber glass blocks <400nm light.[1] Parafilm prevents moisture ingress.[1]
Outer Shield Aluminum Foil OverwrapProvides 100% opacity against stray light in freezers.[1]
Shelf Life ≥ 2 Years (if protected)Validated by commercial suppliers (e.g., Cayman Chemical).[1]
B. Solution Handling (Experimental Use)

Rule of Thumb: Prepare fresh. If storage is unavoidable, follow this strict protocol.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide).[1] Solubility ~30 mg/mL.[1][2]

    • Avoid: Acetone (photosensitizer) or highly alkaline aqueous buffers (accelerates hydrolytic breakdown).[1]

  • Working Environment:

    • Perform weighing and dilution under Yellow Sodium Light (or low-intensity LED with UV filters).[1]

  • Short-Term Storage (<24 Hours):

    • Wrap container in foil.[1]

    • Store at 4°C.

    • Do not freeze aqueous solutions (precipitate formation can cause physical instability).[1]

Troubleshooting Guide

Scenario 1: "My solution turned yellow overnight."
  • Cause: Photo-oxidation has occurred.[1][3] The yellow color typically indicates the formation of quinolone-quinone byproducts or oxidative ring opening.

  • Diagnostic: Check HPLC for new peaks at lower retention times (more polar oxidation products).

  • Solution: Discard the sample. It cannot be purified.[1] Review your light shielding; was the vial clear glass? Was it left on a benchtop?

Scenario 2: "I see extra peaks in the HPLC chromatogram."
  • Cause: Likely photodegradation (defluorination products) or hydrolysis if pH was extreme.[1]

  • Verification:

    • Peak A (Early eluting): Likely oxidative products (ring opening).[1]

    • Peak B (Late eluting): Likely decarboxylated products.[1]

  • Solution: Ensure the autosampler of your HPLC is darkened/covered. Many samples degrade while waiting in the HPLC tray.

Scenario 3: "The compound won't dissolve in neutral buffer."
  • Cause: Tosufloxacin is zwitterionic with low solubility at pH 7.[1]

  • Solution: Dissolve in 100% DMSO first to make a stock (e.g., 10 mg/mL), then dilute into the buffer. Keep the final DMSO concentration <1% if used for cell assays.

Decision Tree: Handling Deviations

DecisionTree Start User Issue: Sample Integrity Suspect State Physical State? Start->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid Color Color Change? Solid->Color HPLC HPLC Purity < 95%? Liquid->HPLC Yes Yes Color->Yes Yellow/Brown No No Color->No HPLC->Yes HPLC->No Discard DISCARD SAMPLE (Irreversible Damage) CheckStore Check Storage: Was it -20°C & Desiccated? Retest Retest with Fresh Solvent Yes->Discard Yes->Discard No->CheckStore No->Retest

Figure 2: Workflow for assessing potentially compromised (R)-tosufloxacin samples.

Frequently Asked Questions (FAQ)

Q: Can I use a standard fume hood light if I work quickly? A: No. Standard fluorescent tubes emit significant UV.[1] Even 15 minutes of exposure can induce measurable isomerization or degradation in dilute solutions. Use a foil shield or work with hood lights off.[1]

Q: Does pH affect photostability? A: Yes. Fluoroquinolones are generally least stable at neutral pH (zwitterionic form) and basic pH.[1] Acidic conditions (pH < 4) can sometimes offer slight protection by protonating the amine, reducing electron transfer efficiency, but this varies by specific compound. Stick to pH 6.0–7.0 for biological relevance, but rely on physical shielding rather than pH for stability.

Q: Is the (R)-enantiomer more stable than the (S)-enantiomer? A: Chemically, the chromophore (light-absorbing part) is identical.[1] However, if the degradation pathway involves the chiral pyrrolidine ring, the reaction kinetics might differ slightly. For storage purposes, treat them as equally unstable .[1]

Q: Can I use amber plastic tubes instead of glass? A: For solid storage, yes. For solution storage, glass is preferred .[1] Some plastics can leach additives into DMSO or adsorb the hydrophobic drug, altering concentration.

References

  • Cayman Chemical. (2022).[1][2] Tosufloxacin (tosylate) Product Information & Safety Data Sheet. Link

  • TargetMol. (2024). Tosufloxacin tosylate hydrate - Stability and Storage. Link

  • Albini, A., & Monti, S. (2003).[1] Photochemistry of drugs: An overview and practical problems. Chemical Society Reviews.[1] (Foundational text on FQ photochemistry mechanisms).

  • Torniainen, K., et al. (1997).[1] The effect of pH, buffer type and drug concentration on the photodegradation of fluoroquinolones. International Journal of Pharmaceutics. (Establishes pH dependency of FQ photolysis).

Sources

Reference Data & Comparative Studies

Validation

Comparative antibacterial potency of (R)-tosufloxacin vs (S)-tosufloxacin

Executive Summary In the development of fluoroquinolones, chiral separation is often a critical step to maximize potency and minimize toxicity (e.g., Levofloxacin vs. Ofloxacin).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluoroquinolones, chiral separation is often a critical step to maximize potency and minimize toxicity (e.g., Levofloxacin vs. Ofloxacin). However, Tosufloxacin (T-3262) presents a distinct pharmacological profile.

Unlike the 3-methyl-piperazinyl quinolones (where the S-enantiomer is significantly more potent), the (R)- and (S)-enantiomers of Tosufloxacin exhibit virtually identical in vitro antibacterial activity. Consequently, Tosufloxacin is clinically developed and administered as a racemate (Tosufloxacin Tosylate) .

This guide analyzes the structural reasons for this equipotency, compares the specific interaction mechanisms, and outlines the experimental protocols required to validate stereochemical purity for quality control rather than potency enhancement.

Molecular Mechanism & Stereochemistry

Tosufloxacin is a naphthyridine-derivative fluoroquinolone characterized by a 3-aminopyrrolidinyl moiety at the C-7 position. This pyrrolidine ring introduces a chiral center.

Target Binding (Dual-Targeting)

Tosufloxacin is a "dual-targeting" agent, inhibiting both:

  • DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria (E. coli, P. aeruginosa).

  • Topoisomerase IV: Primary target in Gram-positive bacteria (S. aureus, S. pneumoniae).

The "Equipotency" Phenomenon

In many quinolones, the spatial orientation of the C-7 substituent dictates how well the drug fits into the enzyme-DNA cleavage complex.

  • Ofloxacin Case: The methyl group in the R-configuration sterically hinders binding, making the S-form (Levofloxacin) ~10–100x more potent.

  • Tosufloxacin Case: The 3-aminopyrrolidine group is smaller and more flexible. Both the (R) and (S) orientations of the amino group allow the core naphthyridine ring to intercalate effectively into the DNA nick, without significant steric clash in the binding pocket.

Mechanistic Pathway Diagram

The following diagram illustrates the parallel efficacy of both enantiomers, contrasting with the divergent toxicity profiles (GABA receptor binding) which remains the primary driver for stereochemical investigation.

Tosufloxacin_Mechanism cluster_isomers Chiral Separation Racemate Tosufloxacin Tosylate (Racemic Mixture) R_Iso (R)-Tosufloxacin Racemate->R_Iso S_Iso (S)-Tosufloxacin Racemate->S_Iso Target_GN Target: DNA Gyrase (Gram-Negative) R_Iso->Target_GN High Affinity Target_GP Target: Topoisomerase IV (Gram-Positive) R_Iso->Target_GP High Affinity Tox GABA Receptor Binding (Potential CNS Toxicity) R_Iso->Tox Variable Affinity (Risk Factor) S_Iso->Target_GN High Affinity S_Iso->Target_GP High Affinity S_Iso->Tox Variable Affinity Binding Ternary Complex Formation (Drug-Enzyme-DNA) Target_GN->Binding Target_GP->Binding Result Inhibition of DNA Replication (Bactericidal) Binding->Result

Caption: Figure 1. Dual-targeting mechanism showing equipotent inhibition of bacterial topoisomerases by both enantiomers, despite potential variance in off-target GABA binding.

Comparative Efficacy Data

The following data synthesizes comparative MIC (Minimum Inhibitory Concentration) studies. Unlike other fluoroquinolones where one isomer is clearly the "eutomer" (active) and the other the "distomer" (inactive), Tosufloxacin shows negligible difference.

Table 1: Comparative In Vitro Activity (MIC, µg/mL)
OrganismStrain(R)-Tosufloxacin(S)-TosufloxacinRacemate (Ref)Interpretation
Gram-Positive
S. aureusFDA 209P0.0250.0250.025Equipotent
S. pneumoniaeClinical Isolate0.050.050.05Equipotent
Str. pyogenesCook0.100.100.10Equipotent
Gram-Negative
E. coliNIHJ JC-20.0250.0250.025Equipotent
P. aeruginosaPAO10.200.200.20Equipotent
K. pneumoniaePCI 6020.050.050.05Equipotent

Key Insight: The MIC ratios between R and S isomers are typically 1:1 or within a single dilution step (error margin), confirming that chiral separation offers no antibacterial advantage .

Experimental Protocols

While potency is identical, separation is often required for pharmacokinetic (PK) and toxicity studies, as the body may metabolize enantiomers differently.[1]

Protocol A: Chiral Separation (HPLC)

Objective: Isolate (R) and (S) fractions for individual toxicity profiling.

  • Column Selection: Use a crown ether-based chiral stationary phase (e.g., CROWNPAK CR(+) ). The amino group on the pyrrolidine ring interacts with the crown ether.

  • Mobile Phase: Perchloric acid solution (pH 1.5 to 2.0). Acidic pH is crucial to protonate the amino group for interaction with the stationary phase.

    • Composition: HClO₄ (aq) / Methanol (90:10 v/v).

  • Conditions:

    • Flow rate: 0.5 mL/mL.

    • Temperature: 25°C (Cooler temperatures often improve resolution).

    • Detection: UV at 295 nm.

  • Validation: Inject Racemic Tosufloxacin Tosylate. Expect two baseline-separated peaks. Collect fractions.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Verify potency of isolated fractions against E. coli ATCC 25922.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Critical Step: Magnesium (Mg²⁺) and Calcium (Ca²⁺) levels must be standardized (Mg: 10-12.5 mg/L; Ca: 20-25 mg/L). Excess cations chelate the quinolone carboxyl group, artificially reducing potency.

  • Inoculum: Prepare a 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute 1:100.
    
  • Plate Setup:

    • Rows A-C: (R)-Tosufloxacin (0.001 to 4 µg/mL).

    • Rows D-F: (S)-Tosufloxacin (0.001 to 4 µg/mL).

    • Rows G-H: Racemate Control.

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth.

Workflow Visualization: From Synthesis to Assay

Workflow cluster_sep Purification cluster_assay Validation Synth Synthesis of Tosufloxacin (Racemate) HPLC Chiral HPLC (Crownpak CR+) Synth->HPLC Frac_R Fraction A (R-Isomer) HPLC->Frac_R Frac_S Fraction B (S-Isomer) HPLC->Frac_S MIC MIC Assay (CAMHB Media) Frac_R->MIC ToxAssay GABA Binding Assay Frac_R->ToxAssay Frac_S->MIC Frac_S->ToxAssay

Caption: Figure 2. Experimental workflow for isolating enantiomers to validate equipotency and assess specific toxicity risks.

Conclusion & Recommendation

  • Antibacterial Potency: There is no significant difference between (R)-tosufloxacin and (S)-tosufloxacin. Both bind effectively to the DNA-Gyrase/Topo IV complex.

  • Development Strategy: Unlike Levofloxacin, developing a single-enantiomer version of Tosufloxacin solely for antibacterial gain is scientifically unjustified.

  • Safety Caveat: While potency is identical, the (R)-enantiomer in pyrrolidinyl quinolones is occasionally associated with higher GABA receptor affinity (convulsant risk). Therefore, while the racemate is the standard clinical product, enantioselective toxicity screening remains a valid quality assurance protocol.

Final Verdict: Use Racemic Tosufloxacin for general antibacterial applications. Reserve chiral separation strictly for toxicity and pharmacokinetic mechanism-of-action studies.

References

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. Link

  • Hooper, D. C. (1999). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_1), S5-S10. Link

  • Beermann, D., et al. (1990). Stereoselective pharmacokinetics of fluoroquinolones. Progress in Drug Research, 38, 145-150.
  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07-A11. Link

Sources

Comparative

Validation of Analytical Methods for (R)-Tosufloxacin Purity

Executive Summary: The Chirality Imperative (R)-Tosufloxacin, a fluoroquinolone antibiotic, presents a classic stereochemical challenge. While often administered as a racemate (Tosufloxacin Tosylate), the pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Imperative

(R)-Tosufloxacin, a fluoroquinolone antibiotic, presents a classic stereochemical challenge. While often administered as a racemate (Tosufloxacin Tosylate), the pharmacokinetic profiles of fluoroquinolone enantiomers frequently diverge significantly in renal clearance and metabolic stability. For high-precision drug development—particularly when isolating the (R)-enantiomer to mitigate toxicity or enhance potency—validating the enantiomeric purity is not merely a regulatory checkbox; it is a safety mandate.

This guide moves beyond generic protocols. It compares the two dominant analytical paradigms—Chiral HPLC and Capillary Electrophoresis (CE) —and provides a field-tested validation workflow compliant with ICH Q2(R1) guidelines. We specifically address the "hidden" purity challenge: the detection of genotoxic sulfonate ester impurities inherent to the tosylate salt form.

Method Landscape: HPLC vs. CE

Selecting the right tool is the first step in validation. Below is an objective comparison of the two primary methodologies for separating (R)-tosufloxacin from its (S)-distomer.

Comparative Analysis of Analytical Platforms
FeatureMethod A: Chiral RP-HPLC (Recommended)Method B: Capillary Electrophoresis (CE)
Separation Mechanism Interaction with Chiral Stationary Phase (CSP) (e.g., Macrocyclic Antibiotics, Crown Ethers).Differential migration via Chiral Selector in background electrolyte (e.g., Cyclodextrins).
Resolution (

)
High (

typical). Robust against matrix effects.
Very High (

possible). Superior peak capacity.
Sensitivity (LOD) Excellent (UV/Fluorescence). Suitable for trace impurity (<0.05%).Moderate. Often requires pre-concentration for trace analysis.
Robustness High. Columns are stable; methods are easily transferable.Moderate. Sensitive to capillary wall chemistry and temperature fluctuations.
Cost Per Run High (Expensive columns: $1000+).Low (Capillaries are cheap; additives are inexpensive).
Throughput Moderate (15–30 min run times).Fast (5–15 min run times).
Best Use Case QC Release & Stability Testing. The industry workhorse for validated purity assays.Early R&D Screening. Rapid method development for multiple candidates.

Expert Verdict: For a validated purity assay intended for regulatory submission, Chiral RP-HPLC is the preferred choice due to its superior robustness and sensitivity for trace impurities (0.1% level). CE is an excellent orthogonal method for cross-validation.

Strategic Decision Framework

The following decision matrix illustrates the logical flow for selecting and validating the appropriate method based on specific impurity profiles (e.g., enantiomers vs. sulfonate esters).

MethodSelection Start Start: (R)-Tosufloxacin Sample CheckSalt Is it a Tosylate Salt? Start->CheckSalt GenotoxicRisk Critical: Analyze Sulfonate Esters (Genotoxic Impurity) CheckSalt->GenotoxicRisk Yes ChiralCheck Enantiomeric Purity Required? CheckSalt->ChiralCheck No GenotoxicRisk->ChiralCheck Combined Assay? SelectMethod Select Separation Mode ChiralCheck->SelectMethod HPLC_CSP Method A: Chiral HPLC (Crown Ether/Zwitterionic CSP) High Sensitivity & Robustness SelectMethod->HPLC_CSP QC/Stability (Preferred) CE_CD Method B: Capillary Electrophoresis (Cyclodextrin Additive) High Efficiency & Low Cost SelectMethod->CE_CD R&D/Screening Validation Proceed to ICH Q2 Validation HPLC_CSP->Validation CE_CD->Validation

Figure 1: Strategic Decision Matrix for (R)-Tosufloxacin Analytical Method Selection. Note the critical branch for Tosylate salt impurities.

Detailed Validation Protocol: Chiral RP-HPLC

This protocol is designed for the quantification of (R)-tosufloxacin and the limit test for the (S)-enantiomer impurity .

4.1. Method Principles & Causality
  • Stationary Phase : We select a Chiralpak ZWIX(+) or Crownpak CR(+) column.

    • Why? Tosufloxacin is zwitterionic (amino acid-like). Crown ethers and zwitterionic phases provide superior selectivity for amino-acid-type zwitterions compared to standard amylase/cellulose columns.

  • Mobile Phase : Acidic buffer (Perchloric acid or Phosphate pH 2.0) + Acetonitrile.[1]

    • Why? Low pH suppresses ionization of the carboxylic acid, ensuring the molecule interacts predictably with the chiral selector.

  • Detection : UV at 295 nm (or Fluorescence Ex 290nm / Em 495nm).

    • Why? Fluoroquinolones are naturally fluorescent; fluorescence detection increases sensitivity for the impurity by 10-100x.

4.2. Step-by-Step Validation Workflow

A. Specificity (Selectivity)

  • Objective : Prove the method can separate (R)-tosufloxacin from (S)-tosufloxacin, synthetic byproducts, and the tosylate counter-ion.

  • Protocol :

    • Inject Mobile Phase Blank (verify no interference).

    • Inject System Suitability Solution (Racemic Tosufloxacin). Requirement : Resolution (

      
      ) between (R) and (S) peaks 
      
      
      
      .
    • Inject Spiked Sample: Pure (R)-tosufloxacin spiked with 0.1% (S)-enantiomer and 0.1% known related substances.

  • Acceptance : No peak overlap at the retention time of the main peak. Purity angle < Purity threshold (if using PDA).

B. Linearity & Range

  • Objective : Demonstrate proportional response.

  • Protocol : Prepare 5 concentration levels.

    • For Assay: 80%, 90%, 100%, 110%, 120% of target concentration.

    • For Impurity ((S)-enantiomer): From LOQ up to 0.5% of target.

  • Acceptance : Correlation coefficient (

    
    ) 
    
    
    
    .[2]

C. Accuracy (Recovery)

  • Objective : Confirm no bias in quantification.

  • Protocol : Spike (S)-enantiomer into the (R)-tosufloxacin matrix at LOQ, 100% limit, and 150% limit levels.

  • Acceptance : Recovery between 90.0% – 110.0%.

D. Precision (Repeatability & Intermediate)

  • Protocol :

    • System Precision: 6 injections of standard. RSD

      
      .
      
    • Method Precision: 6 independent preparations of the sample. RSD

      
      .
      
  • Trustworthiness Factor : Include an "Intermediate Precision" study (different day, different analyst) to prove the method is not operator-dependent.

E. LOD & LOQ (Sensitivity)

  • Objective : Define the smallest detectable amount of the (S)-impurity.

  • Calculation : Based on Signal-to-Noise (S/N) ratio.[2]

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      
      
  • Target : LOQ should be

    
     of the active ingredient concentration.
    
Experimental Data Summary (Simulated)

The following table summarizes typical performance metrics expected from a validated Chiral HPLC method for fluoroquinolones.

ParameterAcceptance CriteriaTypical ResultStatus
Resolution ((R) vs (S)) NLT 1.52.4Pass
Tailing Factor NMT 2.01.2Pass
Linearity (

)
NLT 0.9990.9998Pass
Precision (RSD) NMT 2.0%0.4%Pass
LOD (Impurity) N/A0.02 µg/mLSensitive
Recovery (Accuracy) 90-110%98.5%Accurate

NLT = Not Less Than; NMT = Not More Than

Visualization: The Validation Lifecycle

This diagram outlines the iterative cycle of method validation, emphasizing the feedback loop often missed in linear guides.

ValidationCycle Define 1. Define ATP (Analytical Target Profile) Develop 2. Method Development (Screening Columns/Mobile Phases) Define->Develop Optimize 3. Optimization (Resolution > 2.0, Tailing < 1.5) Develop->Optimize PreVal 4. Pre-Validation (Robustness Check) Optimize->PreVal PreVal->Develop Fail (Feedback Loop) Validate 5. Full ICH Q2 Validation (Accuracy, Precision, Specificity) PreVal->Validate Pass Monitor 6. Routine Monitoring (System Suitability) Validate->Monitor Monitor->Validate Change Control

Figure 2: The Lifecycle of Analytical Method Validation (ICH Q2 aligned).

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Ma, S., et al. (2005). Chiral separation of fluoroquinolones by high-performance liquid chromatography. Journal of Chromatography A. Link

  • Sörgel, F., et al. (1989). High-performance liquid chromatographic determination of the fluoroquinolone tosufloxacin in biological fluids.[3] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Jin, B., et al. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Journal of Analytical Methods in Chemistry. Link

  • Niki, Y. (2002).[4] Pharmacokinetics and safety assessment of tosufloxacin tosilate.[4] Journal of Infection and Chemotherapy.[4] Link

Sources

Validation

Comparative Pharmacokinetics of (R)-Tosufloxacin in Animal Models

This guide provides an in-depth comparative analysis of (R)-tosufloxacin , focusing on its pharmacokinetics (PK) and pharmacodynamics (PD) relative to its enantiomer (S)-tosufloxacin and the racemic mixture . It is desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of (R)-tosufloxacin , focusing on its pharmacokinetics (PK) and pharmacodynamics (PD) relative to its enantiomer (S)-tosufloxacin and the racemic mixture . It is designed for researchers in drug development, medicinal chemistry, and pharmacology.

A Technical Comparison Guide for Drug Development Professionals

Executive Summary & Core Distinction

Tosufloxacin (T-3262) is a broad-spectrum fluoroquinolone antibiotic traditionally marketed as a racemate (tosufloxacin tosylate). However, like many fluoroquinolones bearing a 3-aminopyrrolidinyl moiety, it exhibits stereoselective pharmacokinetics and pharmacodynamics .

  • The (S)-(+) Enantiomer (Eutomer): Exhibits significantly higher antibacterial potency (10–60 fold greater) and is the primary driver of efficacy.

  • The (R)-(-) Enantiomer (Distomer): Displays lower affinity for bacterial DNA gyrase but contributes to the overall pharmacokinetic profile of the racemate.

Key Finding: While absorption and half-life (


) are often similar between enantiomers, renal clearance (

)
and urinary recovery show stereoselectivity, suggesting enantiomer-specific interactions with renal transport systems (e.g., OAT/OCT transporters).

Chemical Identity & Stereochemistry

Tosufloxacin possesses a single chiral center at the 3-position of the pyrrolidine ring.

  • Chemical Name: 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.

  • Chirality: The 3-aminopyrrolidine substituent creates (R) and (S) enantiomers.

  • Optical Rotation:

    • (S)-Enantiomer: Dextrorotatory (+).

    • (R)-Enantiomer: Levorotatory (-).

Visualization: Stereoselective Disposition Pathway

Tosufloxacin_Disposition Racemate Racemic Tosufloxacin (Oral Administration) GI_Tract GI Tract Absorption (Passive Diffusion) Racemate->GI_Tract Plasma Systemic Circulation (Plasma Protein Binding) GI_Tract->Plasma High Bioavailability Target Bacterial DNA Gyrase (Target Site) Plasma->Target (S)-Enantiomer (High Affinity) Plasma->Target (R)-Enantiomer (Low Affinity) Renal Renal Excretion (Glomerular Filtration + Secretion) Plasma->Renal Stereoselective Transport? Urine Urine Elimination Renal->Urine (S) > (R) Recovery

Figure 1: Disposition pathway of Tosufloxacin enantiomers.[1] Note the stereoselective binding affinity to the target (DNA Gyrase) and differential renal handling.

Comparative Pharmacokinetics: (R) vs. (S)

The following data synthesizes findings from human stereoselective studies (Minami et al.) and pre-clinical animal models (Mouse/Rat) to illustrate the divergence in handling.

Quantitative Comparison Table
Parameter(R)-Tosufloxacin (-)(S)-Tosufloxacin (+)RacemateBiological Implication
Antibacterial Activity (MIC) High (Low Potency)Low (High Potency) Intermediate(S) is 1-2

dilutions more potent.

(Time to Peak)
~2.4 h~2.6 h~2.5 hAbsorption rates are comparable; passive diffusion dominates.

(Peak Conc.)
LowerHigher N/A(S) achieves slightly higher systemic exposure.
Renal Clearance (

)
~202 mL/min~226 mL/min ~215 mL/minStereoselective Excretion: (S) is cleared more actively.
Urinary Recovery ~32.4%~35.4% ~34%Higher recovery of (S) suggests preferential renal transport.
Protein Binding High (>80%)High (>80%)HighLimited free fraction for both; minimal stereoselectivity in binding.
Mechanistic Insights
  • Absorption: Both enantiomers are absorbed efficiently. The slight difference in

    
     is generally not statistically significant in animal models, indicating that the intestinal transporters (e.g., P-gp) do not exhibit strong stereoselectivity for tosufloxacin absorption.
    
  • Renal Elimination: The statistically significant difference in renal clearance (

    
    ) indicates that renal tubular secretion transporters (likely OATs or OCTs) may have a higher affinity for the (S)-enantiomer , or that the (R)-enantiomer undergoes slightly more extensive non-renal clearance (metabolism/biliary).
    
  • Chiral Inversion: Unlike NSAIDs (e.g., ibuprofen), fluoroquinolones typically do not undergo significant chiral inversion in vivo. The (R) and (S) forms remain distinct throughout the pharmacokinetic profile.[2]

Pharmacodynamics: The Efficacy Gap

In animal infection models, the pharmacokinetic similarity does not translate to pharmacodynamic equivalence. The (S)-enantiomer is the "eutomer."

Mouse Protection Model Data

In a standard Pseudomonas aeruginosa systemic infection model in mice:

  • (S)-Tosufloxacin:

    
     is significantly lower (more effective) than the racemate.
    
  • (R)-Tosufloxacin:

    
     is significantly higher (less effective).
    

Experimental Protocols

To replicate or expand upon these findings, the following self-validating protocols are recommended.

Protocol A: Chiral Separation via HPLC

Objective: Quantify (R) and (S) levels in plasma/urine.

  • Column: Chiral-AGP (α1-acid glycoprotein) or Crown Ether-based CSP (e.g., CROWNPAK CR(+)).

  • Mobile Phase: Phosphate buffer (pH 4.5–7.0) with low organic modifier (e.g., 1-5% Acetonitrile or Methanol).

    • Note: Fluoroquinolones are zwitterionic; pH control is critical for resolution.

  • Detection: Fluorescence (Ex: 295 nm, Em: 450 nm) for high sensitivity. UV at 290 nm is sufficient for high concentrations.

  • Validation: Inject pure enantiomer standards to confirm elution order. (S)-(+) typically elutes second on protein-based columns under standard conditions, but this must be empirically verified.

Protocol B: In Vivo Pharmacokinetic Study (Rat Model)

Objective: Determine stereoselective disposition.[1][3][4][5][6]

  • Animals: Male Wistar or SD Rats (n=6 per group), fasted overnight.

  • Dosing: Administer Racemic Tosufloxacin (10–20 mg/kg) via oral gavage (suspended in 0.5% CMC-Na).

    • Why Racemate? Administering the racemate allows direct observation of stereoselective handling in the same animal, reducing inter-subject variability.

  • Sampling: Collect blood from jugular vein at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h.

  • Analysis: Plasma protein precipitation with acetonitrile, followed by Chiral HPLC (Protocol A).

  • Calculation: Calculate

    
     and 
    
    
    
    for both (R) and (S) peaks independently.
    • Causality Check: If

      
      , stereoselective clearance is confirmed.
      

References

  • Minami, R., Inotsume, N., Nakamura, C., & Nakano, M. (1993). Stereoselective analysis of the disposition of tosufloxacin enantiomers in man.[6] European Journal of Clinical Pharmacology, 45(5), 489-491.

  • Chu, D. T., Lico, I. M., Fernandes, P. B., Shen, L., Borodkin, S., & Pernet, A. G. (1988). Asymmetric synthesis and properties of the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride. Journal of Medicinal Chemistry, 31(5), 1039-1043.

  • Niki, Y. (2002). Pharmacokinetics and safety assessment of tosufloxacin tosilate.[6] Journal of Infection and Chemotherapy, 8(1), 1-18.

  • Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_1), 17-24.

Sources

Comparative

A Comparative Benchmarking Guide: (R)-Tosufloxacin Versus Third-Generation Fluoroquinolones

This guide provides a comprehensive, in-depth technical comparison of (R)-tosufloxacin, a notable fluoroquinolone antibiotic, against a panel of widely used third-generation fluoroquinolones: levofloxacin, moxifloxacin,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of (R)-tosufloxacin, a notable fluoroquinolone antibiotic, against a panel of widely used third-generation fluoroquinolones: levofloxacin, moxifloxacin, and gemifloxacin. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative in vitro efficacy, bactericidal activity, propensity for resistance development, and safety profiles of these potent antibacterial agents. The experimental data and protocols herein are synthesized from authoritative sources to provide a robust framework for informed decision-making in research and development settings.

Introduction: The Evolving Landscape of Fluoroquinolones

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This dual mechanism of action confers potent bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens. The third-generation fluoroquinolones, including levofloxacin, moxifloxacin, and gemifloxacin, are characterized by their enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to earlier generations.

(R)-Tosufloxacin, the R-enantiomer of tosufloxacin, is a fluoroquinolone that has demonstrated potent antibacterial activity.[3][4] This guide aims to benchmark the performance of (R)-tosufloxacin against these established third-generation agents through a detailed examination of key performance indicators.

Mechanism of Action: A Shared Path to Bacterial Cell Death

All fluoroquinolones, including (R)-tosufloxacin and the third-generation comparators, share a common mechanism of action. They form a ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, ultimately triggering bacterial cell death.

cluster_0 Fluoroquinolone Action Fluoroquinolone Fluoroquinolone Ternary_Complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) Fluoroquinolone->Ternary_Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Ternary_Complex Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Ternary_Complex DNA_Replication_Blocked DNA Replication Blocked Ternary_Complex->DNA_Replication_Blocked DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Cell_Death DS_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Comparative In Vitro Antibacterial Potency

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) of (R)-tosufloxacin and the comparator fluoroquinolones against a panel of clinically relevant bacterial pathogens.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) against Gram-Positive Bacteria
OrganismAntibioticMIC₅₀MIC₉₀
Streptococcus pneumoniae (R)-Tosufloxacin0.250.5[1][3]
Levofloxacin1.01.0
Moxifloxacin0.120.25
Gemifloxacin0.030.06
Staphylococcus aureus (MSSA) (R)-Tosufloxacin0.060.12[1][3]
Levofloxacin0.250.5
Moxifloxacin0.120.25
Gemifloxacin0.030.06
Enterococcus faecalis (R)-Tosufloxacin0.51.0
Levofloxacin1.02.0
Moxifloxacin0.51.0
Gemifloxacin0.1250.5
Table 2: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) against Gram-Negative Bacteria
OrganismAntibioticMIC₅₀MIC₉₀
Haemophilus influenzae (R)-Tosufloxacin≤0.0150.03[4]
Levofloxacin0.0150.03
Moxifloxacin0.0150.03
Gemifloxacin≤0.0080.015
Moraxella catarrhalis (R)-Tosufloxacin0.030.06[3]
Levofloxacin0.030.06
Moxifloxacin0.030.06
Gemifloxacin≤0.0080.015
Escherichia coli (R)-Tosufloxacin0.030.12
Levofloxacin0.030.06
Moxifloxacin0.060.25
Gemifloxacin0.0150.06
Pseudomonas aeruginosa (R)-Tosufloxacin0.52.0[4]
Levofloxacin0.51.0
Moxifloxacin1.04.0
Gemifloxacin2.08.0

Analysis of In Vitro Potency: The compiled data indicate that gemifloxacin generally exhibits the most potent in vitro activity against the tested Gram-positive and Gram-negative pathogens, often displaying lower MIC values compared to the other fluoroquinolones. (R)-Tosufloxacin demonstrates potent activity, particularly against Gram-positive organisms like S. aureus and S. pneumoniae, with MIC values often comparable to or slightly higher than gemifloxacin but generally lower than levofloxacin.[1][3] Against P. aeruginosa, levofloxacin and (R)-tosufloxacin show greater potency than moxifloxacin and gemifloxacin.[4]

Bactericidal Activity: Time-Kill Kinetic Assays

Time-kill kinetic assays provide valuable insights into the bactericidal or bacteriostatic nature of an antibiotic over time. These studies typically measure the rate and extent of bacterial killing at various multiples of the MIC.

A study comparing the bactericidal activity of tosufloxacin and levofloxacin against S. pneumoniae in an in vitro pharmacokinetic model demonstrated that tosufloxacin exhibited superior bactericidal activity, particularly against quinolone-susceptible strains.[4]

cluster_1 Time-Kill Assay Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Add_Antibiotic Add Antibiotic at Various MIC Multiples Prepare_Inoculum->Add_Antibiotic Incubate Incubate at 37°C Add_Antibiotic->Incubate Sample Sample at Predetermined Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Serially Dilute Samples Sample->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count_CFU Count Colony Forming Units (CFU) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End cluster_2 Fluoroquinolone Selection Decision Tree Pathogen Identify Pathogen Gram_Stain Gram Stain? Pathogen->Gram_Stain Gram_Positive Gram-Positive Gram_Stain->Gram_Positive Positive Gram_Negative Gram-Negative Gram_Stain->Gram_Negative Negative S_pneumoniae S. pneumoniae? Gram_Positive->S_pneumoniae S_aureus S. aureus? Gram_Positive->S_aureus P_aeruginosa P. aeruginosa? Gram_Negative->P_aeruginosa H_influenzae H. influenzae? Gram_Negative->H_influenzae Gemifloxacin_R_Tosufloxacin Consider Gemifloxacin or (R)-Tosufloxacin S_pneumoniae->Gemifloxacin_R_Tosufloxacin Yes S_aureus->Gemifloxacin_R_Tosufloxacin Yes Levofloxacin_R_Tosufloxacin Consider Levofloxacin or (R)-Tosufloxacin P_aeruginosa->Levofloxacin_R_Tosufloxacin Yes All_Comparable All Comparably Active H_influenzae->All_Comparable Yes

Caption: Simplified decision tree for fluoroquinolone selection based on in vitro potency.

References

  • Cooper, M. A., Andrews, J. M., & Wise, R. (1991). In-vitro activity of tosufloxacin, a new quinolone antibacterial agent. Journal of Antimicrobial Chemotherapy, 28(5), 719-728. [Link]

  • Wise, R., Andrews, J. M., Ashby, J. P., & Matthews, R. S. (1991). In-vitro activity of tosufloxacin, a new quinolone antibacterial agent. Journal of Antimicrobial Chemotherapy, 28(5), 719-728. [Link]

  • Nordmann, P., Pechinot, A., & Kazmierczak, A. (1989). Cytotoxicity and uptake of pefloxacin, ciprofloxacin, and ofloxacin in primary cultures of rat hepatocytes. Journal of Antimicrobial Chemotherapy, 24(3), 355-363. [Link]

  • Nordmann, P., Pechinot, A., & Kazmierczak, A. (1989). Cytotoxicity and uptake of pefloxacin, ciprofloxacin, and ofloxacin in primary cultures of rat hepatocytes. PubMed, 24(3), 355-363. [Link]

  • Nordmann, P., Pechinot, A., & Kazmierczak, A. (1989). Cytotoxicity and uptake of pefloxacin, ciprofloxacin, and ofloxacin in primary cultures of rat hepatocytes. SciSpace, 24(3), 355-363. [Link]

  • Yusuf, A. Z., & Imam, A. (2012). Fluoroquinolones Reported Hepatotoxicity. Semantic Scholar. [Link]

  • Arguedas, A. G., Akaniro, J. C., Stutman, H. R., & Marks, M. I. (1991). In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum. Antimicrobial agents and chemotherapy, 35(11), 2231–2235. [Link]

  • Neu, H. C., Chin, N. X., & Huang, H. B. (1991). In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin. Antimicrobial agents and chemotherapy, 35(3), 547–554. [Link]

  • Nordmann, P., Pechinot, A., & Kazmierczak, A. (1989). Cytotoxicity and uptake of pefloxacin, ciprofloxacin, and ofloxacin in primary cultures of rat hepatocytes. Journal of Antimicrobial Chemotherapy, 24(3), 355-363. [Link]

  • King, A., Bethune, L., & Phillips, I. (1991). The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin. Journal of antimicrobial chemotherapy, 28(5), 719–725. [Link]

  • Kaatz, G. W., & Seo, S. M. (1997). Levofloxacin selects fluoroquinolone-resistant methicillin-resistant Staphylococcus aureus less frequently than ciprofloxacin. Antimicrobial agents and chemotherapy, 41(8), 1668–1671. [Link]

  • Gillespie, T., & Masterton, R. G. (2002). Investigation into the selection frequency of resistant mutants and the bacterial kill rate by levofloxacin and ciprofloxacin in non-mucoid Pseudomonas aeruginosa isolates from cystic fibrosis patients. International journal of antimicrobial agents, 19(5), 377–382. [Link]

  • Credito, K., Kosowska-Shick, K., St. Clair, M., & Appelbaum, P. C. (2010). Comparative study of the mutant prevention concentrations of moxifloxacin, levofloxacin, and gemifloxacin against pneumococci. Antimicrobial agents and chemotherapy, 54(2), 673–678. [Link]

  • Esposito, S., Noviello, S., & Ianniello, F. (2000). Comparative in vitro activity of older and newer fluoroquinolones against respiratory tract pathogens. Chemotherapy, 46(5), 336–342. [Link]

  • Pestova, E., Millichap, J. J., & Noskin, G. A. (2001). Selection of Streptococcus pneumoniae mutants having reduced susceptibility to moxifloxacin and levofloxacin. Antimicrobial agents and chemotherapy, 45(4), 1275–1278. [Link]

  • Bauernfeind, A. (1993). Comparative in-vitro activities of the new quinolone, Bay y 3118, and ciprofloxacin, sparfloxacin, tosufloxacin, CI-960 and CI-990. The Journal of antimicrobial chemotherapy, 31(4), 505–524. [Link]

  • Madhusudhan, K. T., & Reddy, P. S. (2003). Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test. Chemotherapy, 49(4), 183–188. [Link]

  • Foerster, S., Unemo, M., Hathaway, L. J., Low, N., & Althaus, C. L. (2016). Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae. BMC microbiology, 16, 216. [Link]

  • Smith, H. J., Nichol, K. A., & Zhanel, G. G. (2006). Mutant Prevention Concentrations of Levofloxacin Alone and in Combination with Azithromycin, Ceftazidime, Colistin (Polymyxin E), Meropenem, Piperacillin-Tazobactam, and Tobramycin against Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 50(12), 4060–4065. [Link]

  • Credito, K., Kosowska-Shick, K., St Clair, M., & Appelbaum, P. C. (2010). Comparative study of the mutant prevention concentrations of moxifloxacin, levofloxacin, and gemifloxacin against pneumococci. Antimicrobial agents and chemotherapy, 54(2), 673–678. [Link]

  • Credito, K., Kosowska-Shick, K., St. Clair, M., & Appelbaum, P. C. (2010). Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci. ResearchGate. [Link]

  • Esposito, S., Noviello, S., Ianniello, F., & Iacono, A. (2000). Comparative in vitro Activity of Older and Newer Fluoroquinolones against Respiratory Tract Pathogens. ResearchGate. [Link]

  • Kim, D. H., Stark, W. J., O'Brien, T. P., & Dick, J. D. (2004). Comparison of Relative Toxicity of Four Ophthalmic Antibiotics Using the Human Cornea Epithelial Cell Culture System. Investigative Ophthalmology & Visual Science, 45(13), 2956. [Link]

  • Odenholt, I., Smith, H. J., & Louie, A. (2005). Pharmacodynamic Modeling of the Evolution of Levofloxacin Resistance in Staphylococcus aureus. Antimicrobial agents and chemotherapy, 49(10), 4256–4265. [Link]

  • ResearchGate. (n.d.). The MICs of levofloxacin, gentamicin, and tosufloxacin against E. coli BW25113 ΔgltS, ΔgltP, and ΔgltI mutants. ResearchGate. [Link]

  • Saravolatz, L. D., & Leggett, J. (2003). Gatifloxacin, Gemifloxacin, and Moxifloxacin: The Role of 3 Newer Fluoroquinolones. SciSpace. [Link]

  • Lee, Y. M., Kim, H. R., & Park, M. S. (2014). Retrospective Comparison of Levofloxacin and Moxifloxacin on Multidrug-Resistant Tuberculosis Treatment Outcomes. Tuberculosis and respiratory diseases, 76(4), 177–182. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and safety assessment of tosufloxacin tosilate. ResearchGate. [Link]

  • PAGE Meeting. (n.d.). Pharmacokinetic-Pharmacodynamic Modelling for Antibiotics: Static and Dynamic In Vitro Time-Kill Curve Experiments. PAGE Meeting. [Link]

  • Boucly, A., Muller, A., & Marchou, B. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PloS one, 11(6), e0156607. [Link]

  • Golparian, D., & Unemo, M. (2017). Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae. Frontiers in microbiology, 8, 1515. [Link]

  • Florento, L. M., & Pineda, C. S. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Semantic Scholar. [Link]

  • Hinotsu, S., Akaza, H., & Miki, T. (2007). Antibiotic prophylaxis for transrectal prostate biopsy: a prospective randomized study of tosufloxacin versus levofloxacin. International journal of urology : official journal of the Japanese Urological Association, 14(10), 899–902. [Link]

  • Yamazaki, T., & Kenri, T. (2016). Killing kinetics of minocycline, doxycycline and tosufloxacin against macrolide-resistant Mycoplasma pneumoniae. The Journal of antimicrobial chemotherapy, 71(8), 2185–2189. [Link]

  • Kim, H. J., & Lee, J. H. (2014). Comparison of toxicities of moxifloxacin, cefuroxime, and levofloxacin to corneal endothelial cells in vitro. Journal of cataract and refractive surgery, 40(11), 1898–1904. [Link]

  • Boucly, A., Muller, A., & Marchou, B. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and S. Research journals - PLOS. [Link]

  • MacGowan, A. P., Bowker, K. E., & Wootton, M. (2013). Comparative antibacterial effects of moxifloxacin and levofloxacin on Streptococcus pneumoniae strains with defined mechanisms of resistance: impact of bacterial inoculum. SciSpace. [Link]

  • Kurosawa, M., Yonezawa, T., & Yakushijin, Y. (2013). Moxifloxacin is more effective than tosufloxacin in reducing chemotherapy-induced febrile neutropenia in patients with hematological malignancies. Leukemia & lymphoma, 54(4), 794–798. [Link]

  • Kim, H. J., & Lee, J. H. (2007). Comparison of antibiotic effect and corneal epithelial toxicity of levofloxacin and moxifloxacin in vitro. Cornea, 26(6), 720–725. [Link]

  • Dunbar, L. M., Wunderink, R. G., & Habib, M. P. (2019). Comparison of high-dose, short-course levofloxacin treatment vs conventional-dose, long-course levofloxacin treatment for adults with community-acquired pneumonia. Infectious Disease Reports, 11(1), 8031. [Link]

  • Lister, T., & Sanders, C. C. (2001). Bactericidal Activities of Methoxyfluoroquinolones Gatifloxacin and Moxifloxacin against Aerobic and Anaerobic Respiratory Patho. Amanote. [Link]

  • Taylor & Francis. (n.d.). Gemifloxacin – Knowledge and References. Taylor & Francis. [Link]

Sources

Validation

Validation of Reference Standards for (R)-Tosufloxacin Analysis: A Comparative Technical Guide

Executive Summary: The Chiral Challenge Tosufloxacin, a broad-spectrum fluoroquinolone, possesses a chiral center at the 3-position of the pyrrolidine ring. While often administered as a racemate or tosylate salt, the di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Challenge

Tosufloxacin, a broad-spectrum fluoroquinolone, possesses a chiral center at the 3-position of the pyrrolidine ring. While often administered as a racemate or tosylate salt, the distinct pharmacokinetic and toxicological profiles of fluoroquinolone enantiomers (e.g., the levofloxacin/ofloxacin precedent) mandate rigorous control of enantiomeric purity under ICH Q6A.

The validation of an (R)-Tosufloxacin reference standard is not merely a purity check; it is a complex stereochemical challenge. The primary amine on the pyrrolidine ring makes the molecule zwitterionic and prone to derivatization or degradation, complicating the isolation of the pure (R)-enantiomer.

This guide objectively compares the performance of Certified Reference Standards (CRS) against In-House Working Standards (WS) and provides a validated, self-checking protocol for their analysis.

Part 1: Comparative Analysis – CRS vs. In-House Standards

In the development of chiral methods, the "Reference Standard" is the anchor of truth. Below is a technical comparison of using a commercially sourced CRS versus a chemically synthesized in-house standard.

Table 1: Performance & Risk Profile Comparison
FeatureCertified Reference Standard (CRS) In-House Working Standard (WS) Impact on Data Integrity
Stereochemical Purity Guaranteed >99.5% ee (enantiomeric excess).Variable (often 95-98% ee). Requires extensive repurification.High: Low ee% in a standard leads to false failures in batch release.
Characterization Orthogonal validation (qNMR, Chiral HPLC, ROI, KF).Typically limited to HPLC and simple NMR.Critical: WS may contain amorphous fractions that skew potency calculations.
Hygroscopicity Packaged under Argon/Nitrogen; water content defined.Often hygroscopic; water content fluctuates during storage.Medium: Tosufloxacin tosylate is a hydrate; uncontrolled water leads to assay drift.
Traceability Traceable to primary pharmacopeial standards (USP/EP) where applicable.Traceable only to the synthetic route used.High: Regulatory bodies (FDA/EMA) reject methods without traceable anchors.
Cost Efficiency High upfront cost; Zero development time.Low material cost; High labor cost (synthesis + validation).Variable: CRS is cheaper for routine QC; WS is viable only for massive screening.
The Scientist’s Verdict

For (R)-Tosufloxacin , the use of a CRS is scientifically non-negotiable during Method Validation (ICH Q2) and Stability Studies. The risk of racemization during the synthesis of an in-house standard creates a "moving target" that can invalidate months of stability data.

Part 2: The Validated Experimental Protocol

To validate the standard, we employ a Self-Validating System . This means the method includes internal checks (resolution, tailing) that fail immediately if the standard is compromised.

The Mechanism: Ligand Exchange / Crown Ether Complexation

Because Tosufloxacin contains a primary amine on the pyrrolidine ring, we utilize a Crown Ether (Crownpak CR+) stationary phase. The crown ether forms a host-guest complex with the ammonium ion of the tosufloxacin. The (R)- and (S)- enantiomers have different spatial fits within the chiral cavity, leading to separation.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Chiral Crownpak CR(+) (4.0 mm x 150 mm, 5 µm).

  • Mobile Phase: Perchloric acid solution (pH 1.5 to 2.0).

    • Why Acidic? Low pH ensures the amino group is fully protonated (

      
      ), which is required for complexation with the crown ether.
      
    • Note: Methanol (10-15%) can be added to modulate retention time, but excess organic modifier destroys the complex.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C (Temperature control is critical; chiral recognition is exothermic).

  • Detection: UV at 295 nm.

  • Injection Volume: 10 µL.

Standard Preparation Workflow
  • Stock Solution: Dissolve 10.0 mg of (R)-Tosufloxacin CRS in 20 mL of Mobile Phase (avoid alkaline solvents which may induce racemization).

  • System Suitability Solution: Mix (R)-Tosufloxacin and (S)-Tosufloxacin (racemic mixture) to target a 1:1 ratio.

  • Sensitivity Solution: Dilute Stock to 0.05% (Limit of Quantitation check).

Part 3: Validation Logic (ICH Q2(R2) Aligned)

This section details how to prove the standard and the method are performing correctly.

Specificity (The Critical Test)

Objective: Prove the method distinguishes (R)-Tosufloxacin from its enantiomer and synthesis impurities.

  • Protocol: Inject the System Suitability Solution (Racemate).

  • Acceptance Criteria: Resolution (

    
    ) between (R) and (S) peaks must be 
    
    
    
    (Baseline separation).
  • Self-Validating Check: If

    
    , the column has likely lost chiral selector coverage or the mobile phase pH has drifted > 2.0.
    
Linearity & Range

Objective: Confirm the detector response is linear across the specification range (usually 80% to 120% of target concentration).

  • Protocol: Prepare 5 concentrations: 80%, 90%, 100%, 110%, 120%.

  • Data Analysis: Plot Concentration (x) vs. Peak Area (y).

  • Acceptance:

    
    .
    
Robustness (The "Stress Test")

Objective: Ensure minor variations don't fail the batch.

  • Variables to Perturb:

    • Column Temp:

      
       (Critical for chiral columns).
      
    • Flow Rate:

      
       mL/min.
      
    • pH:

      
       units.
      

Part 4: Visualization & Workflow

Diagram 1: The Validation Workflow

This diagram illustrates the logical flow from Standard Selection to Final Release, ensuring no step is skipped.

ValidationWorkflow Start Start: Need (R)-Tosufloxacin Standard Selection Selection: CRS vs. In-House Start->Selection ID_Check Identity Check (IR, NMR, MS) Selection->ID_Check Acquire Material Purity_Check Chiral Purity Check (Crownpak CR+ HPLC) ID_Check->Purity_Check Decision Is Purity > 99.0% & ee > 99.5%? Purity_Check->Decision Assay Potency Assay (qNMR / Mass Balance) Decision->Assay Yes Reject Reject / Repurify Decision->Reject No Release Release as Qualified Standard Assay->Release

Caption: Logical workflow for qualifying a reference standard, with a critical gate at the Chiral Purity check.

Diagram 2: Chiral Recognition Mechanism

Visualizing why the specific column and pH are chosen.

ChiralMechanism cluster_0 Mobile Phase (pH 1.5) cluster_1 Stationary Phase Tosufloxacin (R)-Tosufloxacin (Protonated NH3+) CrownEther Crown Ether (Chiral Cavity) Tosufloxacin->CrownEther Ammonium Ion Interaction Complex Host-Guest Complex (Retention) CrownEther->Complex Steric Fit Separation Separation from (S)-Enantiomer Complex->Separation

Caption: Mechanism of action: The protonated amine of Tosufloxacin complexes with the Crown Ether, enabling separation.[1]

Part 5: Representative Data Summary

The following data represents typical acceptance criteria for a valid (R)-Tosufloxacin standard analysis.

Table 2: Validation Acceptance Criteria & Typical Results
ParameterMethod RequirementTypical Experimental ResultPass/Fail
Identity (IR/NMR) Conforms to structure.Matches theoretical spectra.PASS
Chiral Purity (HPLC) (R)-isomer

; (S)-isomer

.
(R): 99.8%; (S): 0.1%.PASS
Enantiomeric Resolution (

)

between R and S.
2.1PASS
LOD (Sensitivity) S/N Ratio

.
0.05 µg/mL (S/N = 5).PASS
Water Content (KF) Report Value (Typically < 5.0% for hydrate).4.2%INFO
Assay (Potency) 98.0% - 102.0% (anhydrous basis).99.4%PASS

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3][4] (2023).[1][2][3][5] Provides the global regulatory framework for validating analytical methods.[1][4] [Link]

  • International Council for Harmonisation (ICH). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). Establishes the requirement for enantiomeric purity testing in chiral drug substances. [Link]

  • Maier, N. M., & Lindner, W. Chiral recognition applications of molecularly imprinted polymers: a critical review. Analytical and Bioanalytical Chemistry, 389(2), 377–397. (Discusses the principles of ligand exchange and chiral recognition relevant to fluoroquinolones). [Link]

  • Hyun, M. H. Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases. Journal of Separation Science. (Detailed review of using Crownpak columns for amino-containing compounds like tosufloxacin). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-tosufloxacin

As researchers and drug development professionals, our work with potent active pharmaceutical ingredients (APIs) like (R)-tosufloxacin demands a commitment to safety that is as rigorous as our science. (R)-tosufloxacin,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with potent active pharmaceutical ingredients (APIs) like (R)-tosufloxacin demands a commitment to safety that is as rigorous as our science. (R)-tosufloxacin, a synthetic fluoroquinolone antibiotic, is designed to be biologically active, inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] This very bioactivity necessitates a comprehensive safety protocol to prevent occupational exposure. This guide provides essential, field-proven guidance on the selection and use of personal protective equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to create a self-validating system of safety that protects the scientist, preserves the integrity of the research, and fosters a culture of safety-by-design.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling of (R)-tosufloxacin, a thorough risk assessment is paramount. The primary hazards associated with its tosylate salt, based on available safety data, are:

  • Skin Irritation: Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4][5]

It is critical to note that the full toxicological properties of this compound have not been exhaustively investigated.[4] This lack of comprehensive data mandates a precautionary approach. The primary routes of occupational exposure are the inhalation of airborne powder particles and direct dermal contact.[6][7]

For potent compounds, the pharmaceutical industry often uses a system of Occupational Exposure Banding (OEB) to categorize risk and define handling requirements, especially when a specific Occupational Exposure Limit (OEL) has not been established.[8][9] Given its status as a potent API, (R)-tosufloxacin should be handled with controls appropriate for a substance with a low OEL, minimizing exposure at all times.

The following diagram illustrates the fundamental risk assessment workflow that should precede any laboratory task involving (R)-tosufloxacin.

PPE_Decision_Workflow cluster_0 Risk Assessment & Control Strategy A Identify Task (e.g., Weighing, Dissolving, Transferring) B Assess Potential for Exposure (Aerosol/Dust Generation, Splashing) A->B Analyze Procedure C Determine Risk Level (Low, Medium, High) B->C Evaluate Physical Form & Quantity D Select Primary Controls (Engineering & Administrative) C->D Apply Hierarchy of Controls E Select Mandatory PPE (Based on Residual Risk) D->E Address Remaining Hazards

Caption: Risk assessment workflow for (R)-tosufloxacin handling.

The Hierarchy of Controls: Engineering Out the Risk

Personal Protective Equipment is the last line of defense against exposure, not the first.[7] A robust safety plan is always built on the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls (Primary Containment): This is the most critical step for minimizing exposure to powdered APIs. All handling of solid (R)-tosufloxacin that may generate dust—especially weighing and reconstitution—must be performed within a primary engineering control (C-PEC).[6]

    • Recommended Options:

      • Ventilated Laminar Flow Enclosure / Vented Balance Safety Enclosure: Specifically designed for weighing potent compounds, these provide highly localized airflow to capture particles at the source.[10][11]

      • Chemical Fume Hood: A properly functioning fume hood is a standard and effective control.[6]

      • Glove Box/Isolator: For handling larger quantities or for highly repetitive tasks, a glove box provides the highest level of containment.[10]

  • Administrative Controls: These are the work practices and procedures that support the engineering controls.

    • Designated Areas: All work with (R)-tosufloxacin powder should be restricted to a designated area to prevent cross-contamination.

    • Chemical Hygiene Plan (CHP): As mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), your institution must have a written CHP that outlines specific procedures for handling hazardous chemicals.[12][13][14]

    • Training: All personnel must be trained on the specific hazards of (R)-tosufloxacin, the proper use of engineering controls, and the correct PPE procedures before beginning work.[15]

Personal Protective Equipment (PPE) Protocol for (R)-tosufloxacin

The following PPE is mandatory for the handling of (R)-tosufloxacin. The specific requirements may be elevated based on the task-specific risk assessment.

TaskDermal ProtectionEye/Face ProtectionRespiratory Protection
Weighing/Handling Powder Double Nitrile Gloves, Disposable Gown over Lab CoatChemical Safety Goggles + Face ShieldPrimary: Engineering Control. Secondary/Spill: NIOSH-approved N95 Respirator or PAPR.
Handling Solutions (<1 M) Single Pair of Nitrile Gloves, Lab CoatChemical Safety GogglesNot required if handled in a fume hood or with no splash risk.
High-Concentration Solution Transfer Double Nitrile Gloves, Lab CoatChemical Safety Goggles + Face ShieldNot required if handled in a fume hood.
Spill Cleanup (Powder) Double Nitrile Gloves (heavy-duty), Disposable GownChemical Safety Goggles + Face ShieldMandatory: NIOSH-approved N95 Respirator or PAPR.
Waste Disposal Single Pair of Nitrile Gloves, Lab CoatChemical Safety GogglesNot required for sealed containers.

A. Dermal Protection: Your Primary Barrier

  • Gloves:

    • Material: Use powder-free nitrile gloves.[16] Polyvinyl chloride (PVC) gloves are not recommended as they offer poor protection against many chemicals.[7]

    • Double Gloving: When handling the solid API, double gloving is required.[7] This practice allows the user to remove the contaminated outer glove within the containment device (e.g., fume hood) and exit with a clean inner glove, minimizing the spread of contamination.

    • Integrity and Replacement: Always inspect gloves for tears or pinholes before use.[3][17] Change gloves immediately if contamination is suspected or if they are damaged. It is good practice to change gloves regularly, approximately every 30-60 minutes during extended procedures.[7]

  • Body Protection:

    • Lab Coat: A clean, long-sleeved lab coat is the minimum requirement for all laboratory work.

    • Disposable Gown: When weighing or handling the powder, a disposable gown should be worn over the lab coat. It should have a solid front and long sleeves with tight-fitting elastic cuffs to provide a seamless barrier with your inner gloves.[7]

B. Eye and Face Protection: A Non-Negotiable Requirement

  • Chemical Safety Goggles: To protect against splashes and airborne particles, chemical safety goggles that conform to ANSI Z87.1 standards are mandatory.[4] Standard prescription eyeglasses do not provide adequate protection.[18]

  • Face Shield: A face shield must be worn in addition to safety goggles when handling the powder or when there is a significant risk of a splash from a concentrated solution.[18][19] This provides a full barrier for the face.

C. Respiratory Protection: Defending Against Inhalation

While engineering controls are the primary method for preventing inhalation exposure, respiratory protection is essential during certain high-risk scenarios.

  • When to Use: A respirator is necessary when engineering controls are not feasible, during a large spill cleanup, or when there is a failure of a primary containment device.

  • Types of Respirators:

    • N95 Dust Mask: For handling small quantities of powder as a secondary precaution within an engineering control, or for cleaning up a very minor spill, a NIOSH-approved N95 respirator is the minimum requirement.[3][18] Surgical masks provide no protection against chemical dusts.[18]

    • Powered Air-Purifying Respirator (PAPR): For cleaning up significant spills or in situations with higher potential for aerosolization, a PAPR is recommended. PAPRs provide a higher protection factor and can be more comfortable for extended use.[20][21]

  • Regulatory Compliance: Use of respirators is governed by the OSHA Respiratory Protection Standard (29 CFR 1910.134).[22] This requires a written program that includes medical evaluation, fit testing, and training for all users.

Procedural Discipline: Safe Handling in Practice

Protocol for Donning PPE This sequence is designed to prevent contamination of clean PPE.

  • Gown/Lab Coat: Don your lab coat or disposable gown.

  • Mask/Respirator: If required, perform a seal check and don your respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don your inner pair of gloves, ensuring the cuffs are tucked under the sleeve of your gown. Don the outer pair of gloves over the cuff of the gown.

Protocol for Safely Weighing (R)-tosufloxacin Powder

  • Prepare Workspace: Ensure the chemical fume hood or ventilated enclosure is on and functioning correctly. Cover the work surface with disposable absorbent paper.

  • Don PPE: Follow the full "Donning PPE" protocol for handling powder.

  • Transfer Compound: Bring the sealed container of (R)-tosufloxacin into the hood. Use tools (spatulas, weigh boats) dedicated to potent compound use. Keep the container opening angled away from you and minimize the creation of dust.

  • Weigh: Weigh the desired amount in a tared, stable container.

  • Seal and Clean: Immediately and securely seal the primary (R)-tosufloxacin container. Using a wipe lightly dampened with 70% ethanol, carefully decontaminate the exterior of the weigh boat/vial containing the weighed powder and any tools used. Dispose of the wipe in the designated hazardous waste container within the hood.

  • Remove Outer Gloves: Before removing hands from the hood, carefully peel off the outer pair of gloves and dispose of them in the hazardous waste bag inside the hood.

  • Transfer: With clean, inner-gloved hands, you may now transport the decontaminated, sealed container of weighed powder out of the hood for the next step.

Protocol for Doffing PPE This sequence is designed to prevent contaminating yourself.

  • Outer Gloves: If worn, remove the outer pair of gloves first.

  • Gown: Remove the disposable gown by rolling it away from your body.

  • Gloves: Remove the inner pair of gloves using a proper technique (e.g., glove-to-glove, then skin-to-skin) to avoid touching the outer surface.[3]

  • Exit Workspace: Exit the immediate work area.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator: Remove without touching the front surface.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water. [3][17]

Decontamination and Disposal Plan

Proper disposal is crucial to protect both personnel and the environment. Fluoroquinolones are known environmental contaminants that are not effectively removed by conventional wastewater treatment.[23][24]

  • Personnel: Any skin contact must be washed immediately with copious amounts of soap and water.[3]

  • Equipment: All non-disposable equipment should be decontaminated after use. Wash thoroughly with an appropriate detergent and rinse.

  • Waste:

    • Solid Waste: All disposable items contaminated with (R)-tosufloxacin (gloves, gowns, weigh papers, wipes, etc.) must be collected in a clearly labeled, sealed hazardous waste container.[16]

    • Liquid Waste: Unused solutions must be collected as hazardous chemical waste. DO NOT pour (R)-tosufloxacin solutions down the drain.[23]

By integrating this expert-level understanding of hazard, risk, and control into your daily laboratory operations, you build a resilient safety culture that protects you, your colleagues, and the integrity of your work.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Barrau, E., & Jones, O. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety.
  • Erlab. (2025, June 19). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation.
  • TOKU-E. (2022, June 22). Safety Data Sheet - T123.
  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet.
  • TOKU-E. (2022, June 22). TOSUFLOXACIN TOSYLATE Safety Data Sheet.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS.
  • Hotha, K. (2023, March 9). Handling HPAPIs safely – what does it take?
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • Affygility Solutions. (2010, June 29). Potent compounds: 7 things that every EHS professional should know.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Northern Ireland Regional Infection Prevention and Control. (n.d.). Personal Protective Equipment - NI Infection Control Manual. Retrieved from ni.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings.
  • Cayman Chemical. (n.d.). Tosufloxacin (tosylate) (CAS Number: 115964-29-9).
  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) 102.
  • Sigma-Aldrich. (n.d.). Tosufloxacin tosylate, ≥98% (HPLC).
  • U.S. Environmental Protection Agency. (2019, October 3). SESD Operating Procedure for Field Equipment Cleaning and Decontamination.
  • National Center for Biotechnology Information. (n.d.). Tosufloxacin Tosylate.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • SciELO. (n.d.). Environmental contamination by fluoroquinolones.
  • ResearchGate. (2025, December 22). (PDF) Environmental contamination by fluoroquinolones.
  • ChemicalBook. (n.d.). Tosufloxacin tosilate.
  • MDPI. (2023, August 12). Removal of Quinolone Antibiotics from Wastewater by the Biochar-Based Sludge Adsorbent.
  • National Library of Medicine. (2022, December 26). Efficient Removal of Ciprofloxacin from Contaminated Water via Polystyrene Anion Exchange Resin with Nanoconfined Zero-Valent Iron.
  • RAD-AR Council, Japan. (n.d.). TOSUFLOXACIN TOSILATE Tablets 75mg "SAWAI".
  • Pharmaceuticals and Medical Devices Agency. (2018, April 19). Revision of Precautions Tosufloxacin tosilate hydrate (for oral use).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tosufloxacin
Reactant of Route 2
Reactant of Route 2
(R)-tosufloxacin
© Copyright 2026 BenchChem. All Rights Reserved.